Product packaging for 4,4'-Bis(hydroxymethyl)biphenyl(Cat. No.:CAS No. 1667-12-5)

4,4'-Bis(hydroxymethyl)biphenyl

Cat. No.: B160637
CAS No.: 1667-12-5
M. Wt: 214.26 g/mol
InChI Key: SFHGONLFTNHXDX-UHFFFAOYSA-N
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Description

4,4'-Bis(hydroxymethyl)biphenyl is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B160637 4,4'-Bis(hydroxymethyl)biphenyl CAS No. 1667-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[4-(hydroxymethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHGONLFTNHXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346387
Record name 4,4'-Bis(hydroxymethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1667-12-5
Record name 4,4'-Bis(hydroxymethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl (CAS 1667-12-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and safety information for 4,4'-Bis(hydroxymethyl)biphenyl. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided.

Core Properties and Data

This compound is a biphenyl derivative characterized by the presence of two hydroxymethyl groups at the 4 and 4' positions. This symmetrical structure imparts specific physical and chemical properties that make it a valuable building block in various chemical syntheses.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1667-12-5[1][2][3][4][5]
Molecular Formula C₁₄H₁₄O₂[1][2][3][5]
Molecular Weight 214.26 g/mol [1][2][3]
Appearance White to light yellow powder or crystals[5]
Melting Point 191-192 °C[3]
Boiling Point 416.34 °C at 760 mmHg (Predicted)[3]
Density 1.175 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water; almost transparent in hot ethanol.[3][5]
pKa 14.01 ± 0.10 (Predicted)[5]
LogP 2.33820 (Predicted)[3]
Flash Point 204.517 °C (Predicted)[3]
Spectral Data
Spectrum TypeData HighlightsSource(s)
¹³C NMR Spectra available on SpectraBase.[2][6]
Mass Spectrometry (GC-MS) Top Peak (m/z): 214; 2nd Highest: 155; 3rd Highest: 165.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available on SpectraBase.[2]
¹H NMR No specific experimental data found in the public domain.

Synthesis and Experimental Protocols

Two primary methods for the synthesis of this compound are documented, both involving the reduction of a biphenyl derivative.

Method 1: Reduction of 4,4'-Bis(methoxycarbonyl)biphenyl

This protocol details the synthesis of this compound via the reduction of 4,4'-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride (LiAlH₄).[6]

Experimental Protocol:

  • Preparation of LiAlH₄ Solution: In a 2-liter flask equipped with a mechanical stirrer, condenser, addition funnel, and heating bath, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous tetrahydrofuran (THF).

  • Preparation of Ester Solution: Dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF and heat the solution to 50 °C.

  • Reaction: Under an inert atmosphere, add the heated ester solution dropwise to the LiAlH₄ solution over 1 hour while maintaining the reaction temperature at 50 °C with continuous stirring.

  • Reaction Completion: After the addition is complete, continue stirring at 50 °C for an additional 30 minutes.

  • Quenching: Cool the reaction mixture to room temperature and carefully add 15 ml of a THF/H₂O (80:20) mixture to quench the excess LiAlH₄.

  • Filtration and Washing: Filter the reaction mixture through a Septum G2 filter and wash the precipitate with ethanol (3 x 100 ml).

  • Workup: Combine the filtrate and washings and evaporate to dryness under vacuum at 40 °C. Redissolve the residue in 100 ml of hot acetone (50 °C), filter to remove any insoluble matter, dry the filtrate with anhydrous Na₂SO₄, and evaporate to dryness again.

  • Yield: This procedure is reported to yield 5.74 g of this compound (96.6% molar yield).

Below is a workflow diagram illustrating this synthesis process.

G Synthesis of this compound (Method 1) cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup LiAlH4 LiAlH4 in anhydrous THF Reaction Dropwise addition at 50°C (1 hour) Stir at 50°C (30 min) LiAlH4->Reaction Ester 4,4'-Bis(methoxycarbonyl)biphenyl in anhydrous THF (50°C) Ester->Reaction Quench Cool to RT Quench with THF/H2O Reaction->Quench Filter Filter and wash with ethanol Quench->Filter Evaporate1 Evaporate filtrate Filter->Evaporate1 Redissolve Redissolve in hot acetone Evaporate1->Redissolve Filter2 Filter insolubles Redissolve->Filter2 Dry Dry with Na2SO4 Filter2->Dry Evaporate2 Evaporate to dryness Dry->Evaporate2 Product This compound Evaporate2->Product

Caption: Workflow for the synthesis of this compound.

Method 2: Hydrolysis of 4,4'-Bis(acetoxymethyl)biphenyl

An alternative synthesis route involves the hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl using sodium hydroxide.

Experimental Protocol:

  • Reaction Setup: Reflux a mixture of 0.1 moles of 4,4'-bis(acetoxymethyl)biphenyl, 0.4 moles of sodium hydroxide (as a 23% aqueous solution), and 50 ml of ethanol for 3 hours with stirring.

  • Workup: Filter the reaction mixture, wash the precipitate with water, and dry to yield the product.

  • Yield: This method is reported to yield 0.08 moles of the product (80% of the theoretical yield).

Biological Activity and Toxicological Profile

Research on other biphenyl derivatives has indicated a range of biological activities, including potential endocrine-disrupting effects.[7] However, it is crucial to note that the biological activity of biphenyl compounds is highly dependent on their specific substitution patterns.

General toxicological reviews of biphenyl indicate that it can be metabolized in vivo to various hydroxylated derivatives.[8][9] The primary routes of elimination are through urine and feces.[8]

Safety and Handling

This compound is classified as a substance that can cause serious eye damage.[2] Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this compound.[4][10][11]

GHS Hazard Information:

  • Pictogram: GHS05 (Corrosion)[2]

  • Signal Word: Danger[2]

  • Hazard Statement: H318 - Causes serious eye damage.[2]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

For detailed safety and handling information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[4][12]

Applications

This compound serves as a versatile intermediate in organic synthesis. Its primary documented application is as a cross-linking agent in the production of epoxy resins, where it enhances the mechanical and thermal properties of the resulting polymer.[5] It is also used as a building block in the synthesis of liquid crystals.[5]

References

Physical and chemical properties of [1,1'-biphenyl]-4,4'-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of [1,1'-biphenyl]-4,4'-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of [1,1'-biphenyl]-4,4'-dimethanol, a biphenyl derivative with potential applications in various fields of chemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and includes spectral data for its characterization.

Physicochemical Properties

[1,1'-biphenyl]-4,4'-dimethanol, also known by its synonym 4,4'-bis(hydroxymethyl)biphenyl, is a white crystalline solid. Its rigid biphenyl core and two primary alcohol functional groups dictate its physical and chemical behavior.

Table 1: General and Physical Properties of [1,1'-biphenyl]-4,4'-dimethanol

PropertyValue
CAS Number 1667-12-5[1]
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance White crystalline powder
Melting Point 191-192 °C
Boiling Point (Predicted) 416.341 °C at 760 mmHg
pKa (Predicted) 14.01 ± 0.10

Table 2: Solubility Profile of [1,1'-biphenyl]-4,4'-dimethanol

SolventQuantitative SolubilityQualitative Description
Water Data not availableExpected to be sparingly soluble based on its nonpolar biphenyl core.
Ethanol Data not availableLikely soluble, especially when heated ("almost transparency in hot EtOH").
Acetone Data not availableExpected to be soluble, as the related [1,1'-biphenyl]-4-methanol is soluble at 25 mg/mL.
DMSO Data not availableExpected to be soluble. The related 4,4'-dihydroxybiphenyl is soluble at 100 mg/mL.[2]

Spectral Data for Structural Elucidation

The following tables summarize the key spectral data for the characterization of [1,1'-biphenyl]-4,4'-dimethanol.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6d4HAromatic protons ortho to the other phenyl ring
~7.4d4HAromatic protons meta to the other phenyl ring
~4.7s4HMethylene protons (-CH₂OH)
~1.7t (broad)2HHydroxyl protons (-OH)

Note: Experimental ¹H NMR data for the target molecule was not available. The predicted data is based on the analysis of spectra from closely related biphenyl derivatives. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~140Quaternary aromatic carbons linking the phenyl rings
~139Quaternary aromatic carbons attached to the -CH₂OH group
~128Aromatic CH carbons
~127Aromatic CH carbons
~65Methylene carbon (-CH₂OH)

Note: This represents a simplified interpretation of the available ¹³C NMR data for this compound.[1]

Table 5: Mass Spectrometry Data (GC-MS)

m/zInterpretation
214Molecular ion [M]⁺[1]
183[M - CH₂OH]⁺
165[M - CH₂OH - H₂O]⁺[1]
155[M - 2(CH₂OH) + H]⁺[1]

Table 6: Infrared (IR) Spectroscopy Data (Vapor Phase)

Wavenumber (cm⁻¹)Interpretation
~3600-3200O-H stretch (alcohol), broad
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, 1480C=C stretch (aromatic ring)
~1050C-O stretch (primary alcohol)
~830C-H out-of-plane bend (para-disubstituted aromatic)

Note: This is a general interpretation of the expected IR absorbances. Specific peak positions can be found in the vapor phase IR spectrum available on PubChem.[1]

Experimental Protocols

Synthesis of [1,1'-biphenyl]-4,4'-dimethanol via Reduction of 4,4'-bis(methoxycarbonyl)biphenyl

This protocol details the synthesis of [1,1'-biphenyl]-4,4'-dimethanol by the reduction of its corresponding dimethyl ester using lithium aluminum hydride (LiAlH₄).

Materials:

  • 4,4'-bis(methoxycarbonyl)biphenyl

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • Acetone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • 2-liter three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Heating mantle

  • Septum G2 filter (or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of the Reducing Agent: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous THF.

  • Preparation of the Ester Solution: In a separate flask, dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF. Heat the solution to 50 °C to ensure complete dissolution.

  • Reduction Reaction: While stirring the LiAlH₄ solution and maintaining an inert atmosphere (e.g., nitrogen or argon), heat it to 50 °C. Add the warm ester solution dropwise to the LiAlH₄ solution over a period of 1 hour using the addition funnel.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 30 minutes.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. Carefully and slowly add 15 ml of a THF/water (80:20 v/v) mixture to quench the excess LiAlH₄. This should be done in a fume hood with appropriate safety precautions as the reaction can be exothermic and produce hydrogen gas.

  • Work-up and Isolation:

    • Filter the reaction mixture through a Septum G2 filter.

    • Wash the collected precipitate with three 100 ml portions of ethanol.

    • Combine the filtrate and the ethanol washes.

    • Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature of 40 °C.

  • Purification:

    • Redissolve the resulting residue in 100 ml of hot acetone (50 °C).

    • Filter the hot solution to remove any insoluble impurities.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Remove the acetone by rotary evaporation to yield the final product, [1,1'-biphenyl]-4,4'-dimethanol. A molar yield of 96.6% has been reported for this procedure.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of [1,1'-biphenyl]-4,4'-dimethanol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification LiAlH4_prep Prepare LiAlH₄ in anhydrous THF Reduction Dropwise addition of ester solution to LiAlH₄ solution at 50°C (1 hour) LiAlH4_prep->Reduction Ester_prep Dissolve 4,4'-bis(methoxycarbonyl)biphenyl in anhydrous THF at 50°C Ester_prep->Reduction Stirring Stir at 50°C (30 minutes) Reduction->Stirring Quench Cool to RT and quench with THF/H₂O Stirring->Quench Filter Filter and wash precipitate with ethanol Quench->Filter Evaporate Evaporate combined filtrate and washes Filter->Evaporate Redissolve Redissolve residue in hot acetone Evaporate->Redissolve Filter_impurities Filter to remove insoluble matter Redissolve->Filter_impurities Dry_evaporate Dry over Na₂SO₄ and evaporate to yield product Filter_impurities->Dry_evaporate

Caption: Workflow for the synthesis of [1,1'-biphenyl]-4,4'-dimethanol.

Applications in Drug Development

While specific biological activities for [1,1'-biphenyl]-4,4'-dimethanol are not extensively documented in publicly available literature, the biphenyl scaffold is a common motif in medicinal chemistry. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their rigid structure can provide a basis for designing molecules that can fit into the binding sites of various biological targets. Further research is warranted to explore the potential therapeutic applications of [1,1'-biphenyl]-4,4'-dimethanol and its derivatives.

References

Navigating the Solubility Landscape of 4,4'-Biphenyldimethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Solubility Characteristics of a Key Synthetic Building Block

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. 4,4'-Biphenyldimethanol, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a variety of organic materials and pharmaceutical intermediates. Its solubility in common organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a detailed overview of the known solubility of 4,4'-Biphenyldimethanol, outlines experimental protocols for its quantitative determination, and offers a framework for its application in research and development.

Quantitative Solubility Data

Comprehensive quantitative solubility data for 4,4'-Biphenyldimethanol in a wide array of organic solvents is not extensively reported in publicly available literature. However, qualitative observations indicate its solubility behavior. It has been noted to be "almost transparent in hot EtOH" (ethanol), suggesting that its solubility in ethanol increases significantly with temperature.[1][2]

To facilitate a systematic understanding and comparison, the following table is presented as a template for organizing experimentally determined solubility data for 4,4'-Biphenyldimethanol. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Methanol
EthanolAmbient
HotSolubleQualitative observation: "almost transparency"[1][2]
AcetoneFor a related compound, Biphenyl-4-methanol, the solubility is 25 mg/mL.[3][4]
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Chloroform
Toluene
Hexane

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to ascertain the solubility of 4,4'-Biphenyldimethanol in various organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of finely powdered 4,4'-Biphenyldimethanol is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: The container is placed in a constant-temperature shaker or water bath and agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is established. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. Alternatively, the solution can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibration temperature, preventing any temperature-induced precipitation. The syringe should be fitted with a suitable filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.

  • Quantification: The concentration of 4,4'-Biphenyldimethanol in the filtered saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations of 4,4'-Biphenyldimethanol in the same solvent is used for accurate quantification.

  • Data Reporting: The solubility is expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1 and 2).

  • Sampling: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, clean, and dry container.

  • Solvent Evaporation: The solvent is completely evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of 4,4'-Biphenyldimethanol) until a constant weight is achieved.

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved 4,4'-Biphenyldimethanol is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume of the saturated solution taken.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for the determination of the solubility of 4,4'-Biphenyldimethanol using the isothermal shake-flask method followed by HPLC analysis.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sampling and Analysis cluster_data Data Processing prep1 Weigh excess 4,4'-Biphenyldimethanol prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal container prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 equil2 Allow solid to sediment equil1->equil2 sample1 Withdraw supernatant with filtered syringe equil2->sample1 sample2 Dilute sample if necessary sample1->sample2 sample3 Analyze by HPLC sample2->sample3 data1 Quantify using calibration curve sample3->data1 data2 Calculate solubility (g/100mL or mol/L) data1->data2

Caption: Experimental workflow for determining the solubility of 4,4'-Biphenyldimethanol.

References

IUPAC name for C14H14O2 biphenyl compound

Author: BenchChem Technical Support Team. Date: December 2025

The molecular formula C14H14O2 for a biphenyl compound can correspond to several isomers, primarily differing by the positions of the two methoxy (-OCH3) groups on the biphenyl core. The International Union of Pure and Applied Chemistry (IUPAC) names for the most common isomers are provided below.

The most prevalent isomers for a C14H14O2 dimethoxybiphenyl compound are:

  • 4,4'-Dimethoxybiphenyl : The IUPAC name for this isomer is 1-methoxy-4-(4-methoxyphenyl)benzene [1]. It is also commonly referred to as 4,4'-bianisole[2]. In this structure, the methoxy groups are attached at the para-position (position 4) of each phenyl ring.

  • 2,2'-Dimethoxybiphenyl : The IUPAC name for this isomer is 1-methoxy-2-(2-methoxyphenyl)benzene [3][4]. An alternative, equally valid IUPAC name is 2,2'-dimethoxy-1,1'-biphenyl [5]. Here, the methoxy groups are located at the ortho-position (position 2) of each ring.

  • 3,3'-Dimethoxybiphenyl : The IUPAC name for this isomer is 3,3'-dimethoxy-1,1'-biphenyl [6]. In this molecule, the methoxy groups are situated at the meta-position (position 3) of each phenyl ring.

Each of these compounds shares the same molecular formula (C14H14O2) and molecular weight (approximately 214.26 g/mol ) but possesses distinct chemical and physical properties due to the different spatial arrangement of the methoxy groups.[1][2][3][6][7]

References

White crystalline powder 4,4'-Bis(hydroxymethyl)biphenyl appearance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: 4,4'-Bis(hydroxymethyl)biphenyl

Physical and Chemical Properties

This compound is an organic compound that serves as a versatile intermediate in organic synthesis. Its physical appearance is a key identifier for preliminary quality assessment.

Appearance: The compound typically presents as a white to light yellow crystalline powder or solid.[1][2] The crystalline nature indicates a high degree of purity. Variations in color, from pure white to a slight yellow hue, can be attributed to trace impurities or differences in the manufacturing process.[1] It is generally described as having no distinct odor.[1]

Summary of Physicochemical Data

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂PubChem[3]
Molecular Weight 214.26 g/mol PubChem[3][4]
CAS Number 1667-12-5Guidechem[1]
Appearance White to light yellow crystalline powder/solidGuidechem, EvitaChem[1][2]
Melting Point 191-192 °CLookChem[5]
Boiling Point 416.341 °C at 760 mmHgLookChem[5]
Density 1.175 g/cm³LookChem[5]
Solubility Insoluble in water; Soluble in hot ethanol and THFEvitaChem, LookChem[2][5]

Experimental Protocols

Protocol for Visual Inspection and Characterization

This protocol outlines the standard procedure for the visual and physical characterization of a solid sample of this compound.

Objective: To accurately document the physical appearance, color, and form of the compound.

Materials:

  • Sample of this compound

  • Spatula

  • White weighing paper or watch glass

  • Microscope (optional, for detailed crystal form analysis)

  • Melting point apparatus

Procedure:

  • Sample Preparation: Place a small, representative amount of the powder onto a clean, dry sheet of white weighing paper or a watch glass. This ensures a neutral background for color evaluation.

  • Color Assessment: Observe the sample under a consistent, bright light source (preferably natural or full-spectrum artificial light). Record the color, noting any variations (e.g., "white," "off-white," "light yellow").

  • Form Assessment: Examine the texture and form of the sample. Note if it is a fine powder, granular, or consists of distinct crystals. If a microscope is available, observe the crystal morphology.

  • Melting Point Determination:

    • Load a small, finely powdered sample into a capillary tube.

    • Place the tube into a calibrated melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 2-5 °C/min) near the expected melting point.

    • Record the temperature range from the first sign of melting to the complete liquefaction of the sample. The literature value is 191-192 °C.[5]

  • Documentation: Record all observations in a laboratory notebook, cross-referencing with the batch or lot number of the sample.

Visualizations

Workflow for Physical Property Identification

The following diagram illustrates the logical workflow for the physical characterization of this compound as described in the experimental protocol.

G Figure 1: Workflow for Physical Characterization cluster_prep Sample Preparation cluster_analysis Analysis cluster_doc Documentation A Obtain Sample B Place on Watch Glass A->B C Visual Inspection (Color & Form) B->C Assess D Melting Point Determination B->D Analyze E Record Observations C->E D->E

Caption: Workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to the Spectral Analysis of 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the expected and available quantitative data for 4,4'-Bis(hydroxymethyl)biphenyl.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.26 g/mol
Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺214
Key Fragment Ions (m/z)183, 165, 155, 152

Note: The molecular ion peak is expected at an m/z of 214. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH, m/z 17), a hydroxymethyl group (-CH₂OH, m/z 31), and subsequent rearrangements of the biphenyl core.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (Aromatic)7.2 - 7.6Multiplet8H
-CH ₂-OH (Benzylic)~4.7Singlet4H
-CH₂-OH (Hydroxyl)Variable (broad singlet)Singlet (broad)2H

Note: The aromatic protons are expected to show a complex splitting pattern due to coupling between adjacent protons on the biphenyl rings. The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AtomExpected Chemical Shift (δ, ppm)
C -OH (Benzylic)~65
Aromatic C -H125 - 129
Aromatic Quaternary C 138 - 142

Note: The exact chemical shifts of the aromatic carbons will depend on the substitution pattern and electronic effects.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H Stretch (broad)Alcohol (-OH)
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchMethylene (-CH₂)
1620 - 1580C=C StretchAromatic Ring
1500 - 1400C=C StretchAromatic Ring
1470 - 1430C-H BendMethylene (-CH₂)
1250 - 1000C-O StretchPrimary Alcohol
850 - 800C-H Out-of-plane Bend1,4-disubstituted aromatic

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Spectroscopy Protocol:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the spectrum and integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values in Hz).

  • ¹³C NMR Spectroscopy Protocol:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

    • Process the FID and phase the spectrum.

    • Analyze the chemical shifts to identify the different carbon environments in the molecule.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

    • If using a gas chromatography-mass spectrometry (GC-MS) system, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Data Acquisition (GC-MS):

    • The sample is vaporized in the heated GC inlet and separated on a capillary column.

    • The separated components elute from the column and enter the mass spectrometer's ion source.

    • In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagrams illustrate the workflow for spectral analysis of this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

Logical_Relationship_of_Spectral_Data Logical Relationship of Spectral Data cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound This compound Proton_NMR ¹H NMR: - Aromatic Protons - Methylene Protons - Hydroxyl Protons Compound->Proton_NMR provides info on Carbon_NMR ¹³C NMR: - Aromatic Carbons - Methylene Carbon Compound->Carbon_NMR provides info on IR_Peaks Key IR Absorptions: - O-H Stretch - Aromatic C-H Stretch - Aliphatic C-H Stretch - C-O Stretch Compound->IR_Peaks provides info on Mass_Spec Mass Spectrum: - Molecular Weight - Fragmentation Compound->Mass_Spec provides info on

Caption: Logical relationship of spectral data for structural elucidation.

In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A definitive single-crystal X-ray diffraction study for 4,4'-Bis(hydroxymethyl)biphenyl is not publicly available in common crystallographic databases. Consequently, the precise experimental bond lengths, bond angles, and the solid-state conformation of the molecule cannot be provided with absolute certainty. This guide infers the structural characteristics based on the well-documented structure of the parent compound, biphenyl, related substituted biphenyls, and established chemical principles.

Molecular Structure and Conformation

This compound is a symmetrical organic compound featuring a central biphenyl scaffold with a hydroxymethyl group (-CH₂OH) substituted at the para position (4 and 4') of each phenyl ring. The fundamental structural and conformational properties are dictated by the interplay of electronic and steric effects within the biphenyl core and the influence of the hydroxymethyl substituents.

The defining conformational feature of biphenyl derivatives is the torsional (or dihedral) angle between the planes of the two phenyl rings. This angle arises from a delicate balance between two opposing forces:

  • π-Conjugation: Electronic stabilization is maximized when the π-orbitals of the two aromatic rings overlap, which favors a planar conformation (0° dihedral angle).

  • Steric Hindrance: Repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar conformation.

In the gas phase, the parent biphenyl molecule exhibits a dihedral angle of approximately 44°. However, in the solid state, intermolecular forces within the crystal lattice can significantly influence this angle, often leading to a more planar arrangement. For 4,4'-disubstituted biphenyls like the title compound, the solid-state dihedral angle is expected to fall within a range of 0° to 45°, contingent on the specific crystal packing adopted. The hydroxymethyl groups themselves are anticipated to adopt a staggered conformation relative to the plane of the phenyl rings to minimize local steric strain.

Tabulated Molecular Geometry Data

In the absence of direct experimental data for this compound, the following tables provide estimated values for key geometric parameters based on crystallographic data of structurally related compounds.

ParameterAtoms InvolvedEstimated Value
Bond Lengths
C-C (aromatic)C-C within phenyl rings~ 1.39 Å
C-C (inter-ring)C-C connecting the phenyl rings~ 1.49 Å
C-C (aliphatic)Phenyl C - CH₂~ 1.51 Å
C-OCH₂ - OH~ 1.43 Å
O-HHydroxyl group~ 0.96 Å
Bond Angles
C-C-C (aromatic)Within phenyl rings~ 120°
C-C-C (inter-ring attachment)Angle involving the inter-ring C-C bond~ 120°
C-C-OPhenyl C - CH₂ - OH~ 112°
C-O-HHydroxymethyl group~ 109°
Dihedral Angle
Phenyl Ring TwistPlane of Ring 1 vs. Plane of Ring 20° - 45° (estimated)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding dicarboxylic acid or its ester derivative.

Protocol: Reduction of Dimethyl 4,4'-biphenyldicarboxylate with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel. The flask is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: A solution of dimethyl 4,4'-biphenyldicarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Progression: Following the complete addition of the ester, the reaction mixture is maintained at reflux for several hours to drive the reduction to completion.

  • Quenching: The reaction is subsequently cooled in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, sequential dropwise addition of water and then an aqueous solution of sodium hydroxide.

  • Product Work-up: The resulting inorganic salts are removed by filtration, and the filter cake is thoroughly washed with THF. The combined organic filtrates are then dried over anhydrous magnesium sulfate.

  • Isolation and Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. Pure this compound is obtained as a white solid upon recrystallization from a suitable solvent system, such as ethanol-water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of the synthesized compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).

  • Expected Spectral Features:

    • A singlet corresponding to the four protons of the two equivalent hydroxymethyl (-CH₂) groups.

    • Two distinct doublets in the aromatic region, representing the two sets of chemically equivalent aromatic protons on the biphenyl core.

    • A triplet arising from the two hydroxyl (-OH) protons, which may be broadened or exchangeable depending on the solvent and sample purity.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-30 mg) is prepared as described for ¹H NMR.

  • Data Acquisition: A broadband proton-decoupled ¹³C NMR spectrum is recorded.

  • Expected Spectral Features:

    • One signal in the aliphatic region for the two equivalent benzylic carbons of the -CH₂OH groups.

    • Four distinct signals in the aromatic region corresponding to the four sets of symmetrically unique carbon atoms in the biphenyl scaffold.

Visualizations of Structure and Processes

molecular_structure cluster_ring1 Phenyl Ring 1 cluster_ring2 Phenyl Ring 2 cluster_hm1 Hydroxymethyl 1 cluster_hm2 Hydroxymethyl 2 C1 C C2 C C1->C2 C1_ C' C1->C1_ Dihedral Angle C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C6->C1 C2_ C' C1_->C2_ C3_ C' C2_->C3_ C4_ C' C3_->C4_ C5_ C' C4_->C5_ C7_ C' C4_->C7_ C6_ C' C5_->C6_ C6_->C1_ O1 O C7->O1 H1 H O1->H1 O1_ O' C7_->O1_ H1_ H' O1_->H1_

Caption: Molecular structure of this compound.

synthesis_workflow start Start: Dimethyl 4,4'-biphenyldicarboxylate reduction Reduction with LiAlH4 in anhydrous THF start->reduction quench Reaction Quenching (H₂O, NaOH) reduction->quench filtration Filtration to remove inorganic salts quench->filtration drying Drying of organic phase (e.g., MgSO₄) filtration->drying evaporation Solvent Removal drying->evaporation recrystallization Recrystallization evaporation->recrystallization characterization Structural Characterization (NMR, etc.) recrystallization->characterization end Final Product: Pure This compound characterization->end

Caption: A typical experimental workflow for the synthesis and purification.

conformational_isomerism Planar Planar Conformation (Max π-conjugation, High steric hindrance) Equilibrium Conformational Equilibrium Planar->Equilibrium Rotation Twisted Twisted Conformation (Reduced π-conjugation, Min steric hindrance) Twisted->Equilibrium Rotation

Caption: The principle of conformational isomerism in biphenyl systems.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature does not reveal specific studies detailing the interaction of this compound with biological signaling pathways or its evaluation as a therapeutic agent. While the broader class of biphenyl-containing molecules is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, dedicated research on the biological profile of this compound is needed to ascertain its potential pharmacological or toxicological effects.

Assessing the Potential Estrogenic Activity of 4,4'-Bis(hydroxymethyl)biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in vitro strategy to evaluate the potential estrogenic activity of the compound 4,4'-Bis(hydroxymethyl)biphenyl. In the absence of direct published data for this specific molecule, this document provides a detailed framework of established experimental protocols and data interpretation methodologies commonly employed in the field of endocrine research. The guide focuses on three key assays: competitive estrogen receptor (ER) binding, MCF-7 cell proliferation (E-SCREEN), and the yeast two-hybrid (Y2H) reporter gene assay. Detailed experimental workflows, data presentation formats, and visualizations of the underlying biological pathways are provided to equip researchers with the necessary tools to conduct a thorough assessment of the estrogenic potential of this compound and similar compounds.

Introduction

Estrogenic compounds, both natural and synthetic, can interact with estrogen receptors (ERs), primarily ERα and ERβ, and modulate gene expression, leading to a wide range of physiological and pathophysiological effects. The assessment of the estrogenic activity of novel chemical entities is a critical step in drug development and chemical safety evaluation. This compound is a biphenyl derivative for which the estrogenic potential has not been extensively reported. This guide details a tiered in vitro testing strategy to characterize its ability to bind to and activate estrogen receptors.

Recommended In Vitro Assays for Estrogenic Activity

A battery of in vitro assays is recommended to build a comprehensive profile of a compound's estrogenic activity.[1][2] These assays investigate different aspects of the estrogen signaling pathway, from direct receptor interaction to downstream cellular responses.

Competitive Estrogen Receptor Binding Assay

This assay directly measures the affinity of a test compound to bind to ERα and ERβ by competing with a radiolabeled estrogen, typically [³H]-17β-estradiol.[2]

MCF-7 Cell Proliferation Assay (E-SCREEN)

The E-SCREEN assay utilizes the estrogen-dependent human breast cancer cell line MCF-7 to assess the proliferative or anti-proliferative effects of a compound mediated through the estrogen receptor.[3][4]

Yeast Two-Hybrid (Y2H) Reporter Gene Assay

The Y2H assay is a powerful tool to study ligand-induced protein-protein interactions. In the context of estrogenicity, it can be engineered to detect the interaction between the estrogen receptor ligand-binding domain (LBD) and a coactivator protein upon binding of an estrogenic compound.[5][6]

Experimental Protocols

Competitive Estrogen Receptor Binding Assay Protocol

This protocol is adapted from established methods for assessing the binding of chemicals to the estrogen receptor.[2][7][8][9]

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)

  • [³H]-17β-estradiol

  • Test compound (this compound)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, add a fixed concentration of [³H]-17β-estradiol and varying concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound.

  • Incubation: Add the rat uterine cytosol preparation to each tube, vortex gently, and incubate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add cold DCC suspension to each tube, vortex, and incubate on ice for 15 minutes. Centrifuge at 2,500 x g for 10 minutes at 4°C. The DCC will pellet the unbound radioligand.

  • Measurement: Transfer the supernatant (containing the protein-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol). The relative binding affinity (RBA) can be calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

MCF-7 Cell Proliferation (E-SCREEN) Assay Protocol

This protocol is based on the well-established E-SCREEN assay.[3][4][10][11][12]

Materials:

  • MCF-7 cells

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (CD-FBS) to remove endogenous steroids

  • Test compound (this compound)

  • 17β-estradiol (positive control)

  • Tamoxifen or ICI 182,780 (anti-estrogen control)

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, SRB)

Procedure:

  • Cell Culture: Maintain MCF-7 cells in complete medium. For the assay, switch to a medium supplemented with CD-FBS for 3-4 days to deprive the cells of estrogen.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 2 x 10³ cells/well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound, 17β-estradiol, or anti-estrogen. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days, with a medium change at day 3.

  • Cell Proliferation Measurement: On day 6, quantify cell proliferation using a suitable method. For the Sulforhodamine B (SRB) assay, fix the cells with trichloroacetic acid, stain with SRB, wash, and then solubilize the bound dye. Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Plot the cell number (or absorbance) against the logarithm of the compound concentration. The proliferative effect (PE) can be calculated relative to the positive control (17β-estradiol).

Yeast Two-Hybrid (Y2H) Assay Protocol

This protocol provides a general framework for a GAL4-based yeast two-hybrid assay to screen for estrogenic activity.[5][6][13][14]

Materials:

  • Saccharomyces cerevisiae strain (e.g., Y190) containing reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter.

  • Expression vectors: one for the GAL4 DNA-binding domain (DBD) fused to the ER LBD (e.g., pGBT9-ERLBD) and another for the GAL4 activation domain (AD) fused to a coactivator protein (e.g., pGAD424-TIF2).

  • Yeast transformation reagents.

  • Selective growth media (e.g., SD/-Trp/-Leu for initial selection, SD/-Trp/-Leu/-His for interaction selection).

  • Test compound (this compound).

  • 17β-estradiol (positive control).

  • Reagents for β-galactosidase assay (e.g., ONPG).

Procedure:

  • Yeast Transformation: Co-transform the yeast strain with the DBD-ERLBD and AD-coactivator plasmids.

  • Selection of Transformants: Plate the transformed yeast on selective medium lacking tryptophan and leucine to select for cells containing both plasmids.

  • Liquid Culture Assay: Inoculate single colonies into liquid selective medium and grow overnight.

  • Treatment: Dilute the overnight culture into fresh medium containing serial dilutions of the test compound or 17β-estradiol.

  • Growth Assay (HIS3 reporter): Monitor the growth of the yeast in medium also lacking histidine over time. An estrogenic compound will induce the interaction, leading to HIS3 expression and cell growth.

  • β-Galactosidase Assay (lacZ reporter): After incubation with the test compound, lyse the yeast cells and measure the β-galactosidase activity using a colorimetric substrate like ONPG.

  • Data Analysis: Plot the reporter gene activity (growth or colorimetric signal) against the logarithm of the compound concentration to determine the EC50 value.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Estrogen Receptor Binding Affinity of this compound

CompoundER SubtypeIC50 (µM)Relative Binding Affinity (RBA, %)
17β-Estradiol ERα0.002100
ERβ0.003100
This compound ERα[Insert Value][Calculate]
ERβ[Insert Value][Calculate]

Table 2: Hypothetical Proliferative Effect of this compound in MCF-7 Cells

CompoundMaximum Proliferative Effect (% of 17β-Estradiol)EC50 (µM)
17β-Estradiol 1000.001
This compound [Insert Value][Insert Value]

Table 3: Hypothetical Agonist Activity of this compound in Yeast Two-Hybrid Assay

CompoundER SubtypeReporter Gene Activity (% of 17β-Estradiol)EC50 (µM)
17β-Estradiol ERα1000.005
ERβ1000.008
This compound ERα[Insert Value][Insert Value]
ERβ[Insert Value][Insert Value]

Visualization of Signaling Pathways and Workflows

Classical Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA to regulate gene transcription.[15][16][17][18]

EstrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding DNA DNA mRNA mRNA ERE->mRNA Transcription Proteins New Proteins mRNA->Proteins Translation Response Cellular Response (e.g., Proliferation) Proteins->Response ExperimentalWorkflow start Test Compound: This compound binding_assay Competitive ER Binding Assay start->binding_assay cell_assay MCF-7 Cell Proliferation Assay start->cell_assay y2h_assay Yeast Two-Hybrid Assay start->y2h_assay data_analysis Data Analysis (IC50, RBA, EC50, PE) binding_assay->data_analysis cell_assay->data_analysis y2h_assay->data_analysis conclusion Conclusion on Estrogenic Potential data_analysis->conclusion

References

Biphenyl-4,4'-dimethanol: A Comprehensive Technical Guide on its Synthesis and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4,4'-dimethanol, a versatile organic compound, holds significance as a building block in the synthesis of advanced polymers and liquid crystals. This technical guide provides an in-depth exploration of its historical synthesis, focusing on a robust multi-step pathway from commercially available precursors. Detailed experimental protocols for the key synthetic transformations are provided, accompanied by a comprehensive summary of quantitative data to facilitate reproducibility and optimization. While direct applications in drug development are not extensively documented, the biphenyl scaffold is a well-established pharmacophore, suggesting potential for future exploration. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and medicinal chemistry.

Introduction

The biphenyl moiety is a prevalent structural motif in a wide array of organic molecules, ranging from pharmaceuticals to high-performance materials. Its rigid, planar structure imparts unique photophysical and thermal properties. Biphenyl-4,4'-dimethanol, featuring hydroxyl functionalities at the 4 and 4' positions, is a key difunctional monomer. Its primary utility lies in the synthesis of polyesters, polyurethanes, and other polymeric materials where it contributes to enhanced thermal stability and mechanical strength. This guide focuses on the prevalent synthetic routes to this important compound, providing detailed procedural information and quantitative data.

Historical Synthesis

A direct, one-step synthesis of biphenyl-4,4'-dimethanol is not prominently featured in the scientific literature. Historically, and in current practice, its preparation is achieved through a multi-step sequence, typically commencing with the functionalization of a more basic biphenyl precursor. The most common and economically viable pathway involves the oxidation of 4,4'-dimethylbiphenyl to biphenyl-4,4'-dicarboxylic acid, followed by esterification and subsequent reduction to the target diol.

Synthetic Pathways

A reliable and scalable synthetic route to biphenyl-4,4'-dimethanol is a three-step process:

  • Oxidation: Conversion of 4,4'-dimethylbiphenyl to biphenyl-4,4'-dicarboxylic acid.

  • Esterification: Conversion of biphenyl-4,4'-dicarboxylic acid to its dimethyl ester, dimethyl biphenyl-4,4'-dicarboxylate.

  • Reduction: Reduction of the dimethyl ester to biphenyl-4,4'-dimethanol.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction 4,4'-Dimethylbiphenyl 4,4'-Dimethylbiphenyl Biphenyl-4,4'-dicarboxylic acid Biphenyl-4,4'-dicarboxylic acid 4,4'-Dimethylbiphenyl->Biphenyl-4,4'-dicarboxylic acid Oxidation Dimethyl biphenyl-4,4'-dicarboxylate Dimethyl biphenyl-4,4'-dicarboxylate Biphenyl-4,4'-dicarboxylic acid->Dimethyl biphenyl-4,4'-dicarboxylate Esterification Biphenyl-4,4'-dimethanol Biphenyl-4,4'-dimethanol Dimethyl biphenyl-4,4'-dicarboxylate->Biphenyl-4,4'-dimethanol Reduction

Caption: Synthetic workflow for biphenyl-4,4'-dimethanol.

Experimental Protocols

Step 1: Synthesis of Biphenyl-4,4'-dicarboxylic acid

This procedure outlines the oxidation of 4,4'-dimethylbiphenyl.

Materials:

  • 4,4'-Dimethylbiphenyl

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • A mixture of 4,4'-dimethylbiphenyl and water is heated to reflux.

  • A solution of potassium permanganate is added portion-wise to the refluxing mixture. The disappearance of the permanganate color indicates the progression of the reaction.

  • After the addition is complete, the mixture is refluxed until the reaction is complete (monitored by TLC).

  • The hot solution is filtered to remove the manganese dioxide precipitate.

  • The filtrate is cooled and acidified with sulfuric acid to precipitate the biphenyl-4,4'-dicarboxylic acid.

  • The white precipitate is collected by filtration, washed with water, and dried.

Step 2: Synthesis of Dimethyl biphenyl-4,4'-dicarboxylate

This procedure describes the esterification of biphenyl-4,4'-dicarboxylic acid.

Materials:

  • Biphenyl-4,4'-dicarboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Biphenyl-4,4'-dicarboxylic acid is suspended in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated to reflux until the solid dissolves and the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl biphenyl-4,4'-dicarboxylate.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of Biphenyl-4,4'-dimethanol

This procedure details the reduction of dimethyl biphenyl-4,4'-dicarboxylate using lithium aluminum hydride (LiAlH₄).[1][2]

Materials:

  • Dimethyl biphenyl-4,4'-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethanol

  • Acetone

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 2-liter flask equipped with a mechanical stirrer, condenser, addition funnel, and heating bath, 789 mg (20.8 mmol) of LiAlH₄ is dissolved in 150 ml of anhydrous THF.[1][2]

  • A solution of 7.5 g (27.7 mmol) of dimethyl biphenyl-4,4'-dicarboxylate dissolved in 500 ml of anhydrous THF is heated to 50 °C under an inert atmosphere.[1][2]

  • The warm solution of the diester is added dropwise to the LiAlH₄ suspension over 1 hour while maintaining the reaction temperature at 50 °C.[1][2]

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 50 °C.[1][2]

  • The reaction is cooled to room temperature, and the excess LiAlH₄ is cautiously quenched by the slow addition of 15 ml of a THF/H₂O (80:20) mixture.[2]

  • The resulting mixture is filtered through a G2 filter, and the precipitate is washed with ethanol (3 x 100 ml).[1][2]

  • The combined filtrate and washings are evaporated to dryness under vacuum at 40 °C.[1][2]

  • The residue is redissolved in 100 ml of hot acetone (50 °C), filtered to remove any insoluble material, and the filtrate is dried over anhydrous Na₂SO₄.[1][2]

  • The acetone is removed by evaporation to yield the final product, biphenyl-4,4'-dimethanol.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of biphenyl-4,4'-dimethanol.

StepReactantsReagentsSolventTemperature (°C)TimeYield (%)Reference
1. Oxidation4,4'-DimethylbiphenylKMnO₄, NaOH, H₂SO₄WaterReflux-HighGeneral Method
2. EsterificationBiphenyl-4,4'-dicarboxylic acidMeOH, H₂SO₄ (cat.)MethanolReflux-HighGeneral Method
3. ReductionDimethyl biphenyl-4,4'-dicarboxylateLiAlH₄Anhydrous THF501.5 h96.6[1][2]

Applications

The primary application of biphenyl-4,4'-dimethanol is in the field of polymer chemistry. Its difunctional nature and the rigid biphenyl core make it an excellent monomer for the synthesis of high-performance polymers, including:

  • Polyesters: Reacting with dicarboxylic acids or their derivatives to form polyesters with high melting points and good thermal stability.

  • Polyurethanes: Used as a chain extender in the synthesis of polyurethanes, enhancing their hardness and thermal properties.

  • Liquid Crystals: The rigid, rod-like structure of the biphenyl unit makes it a suitable component in the synthesis of liquid crystalline polymers.

While the biphenyl scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, there is limited specific information on the biological activity or drug development applications of biphenyl-4,4'-dimethanol itself. Its derivatives, however, could be explored for various therapeutic targets.

Logical Relationships in Synthesis

The synthesis of biphenyl-4,4'-dimethanol is a sequential process where the product of one step serves as the reactant for the next. This logical progression is crucial for the successful formation of the final product.

Logical_Relationship Start Starting Material: 4,4'-Dimethylbiphenyl Step1 Oxidation (KMnO4) Start->Step1 Intermediate1 Intermediate: Biphenyl-4,4'-dicarboxylic acid Step1->Intermediate1 Step2 Esterification (MeOH, H+) Intermediate1->Step2 Intermediate2 Intermediate: Dimethyl biphenyl-4,4'-dicarboxylate Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 End Final Product: Biphenyl-4,4'-dimethanol Step3->End

Caption: Logical flow of the biphenyl-4,4'-dimethanol synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and historical synthesis of biphenyl-4,4'-dimethanol. While a direct synthesis is not common, a reliable three-step pathway from 4,4'-dimethylbiphenyl offers high yields. The detailed experimental protocols and tabulated quantitative data serve as a practical resource for synthetic chemists. The primary applications of this compound are rooted in materials science, particularly as a monomer for high-performance polymers and liquid crystals. Although its direct role in drug development is not well-defined, the prevalence of the biphenyl scaffold in pharmaceuticals suggests that derivatives of biphenyl-4,4'-dimethanol could be of interest for future medicinal chemistry research.

References

An In-depth Technical Guide on the Health and Safety GHS Data for 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Chemical Identification

This section provides the fundamental identification details for 4,4'-Bis(hydroxymethyl)biphenyl.

IdentifierValue
Chemical Name This compound
Synonyms [1,1'-biphenyl]-4,4'-diyldimethanol, 4,4'-Biphenyldimethanol[1]
CAS Number 1667-12-5[1][2][3][4][5]
Molecular Formula C14H14O2[1][2]
Molecular Weight 214.26 g/mol [1][2]
Structure OCc1ccc(cc1)-c2ccc(CO)cc2 (SMILES)

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Pictograms:

PictogramHazard Class
alt text
GHS05: Corrosion

Signal Word: Danger [2]

Hazard Statements:

CodeStatement
H318 Causes serious eye damage[2]

Some sources may also include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation), accompanied by a "Warning" signal word.

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6]
P264 Wash hands thoroughly after handling.[6]
P270 Do not eat, drink or smoke when using this product.[6]
P271 Use only outdoors or in a well-ventilated area.[4][6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[6]
P304+P340 IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
P310 Immediately call a POISON CENTER or doctor/physician.[4]
P312 Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P330 Rinse mouth.[6]
P331 Do NOT induce vomiting.[4]
P362+P364 Take off contaminated clothing and wash it before reuse.[6]
P403 Store in a well-ventilated place.[4]
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Information

While specific toxicological studies on this compound are limited, data on the parent compound, biphenyl, can provide insights into potential metabolic pathways and effects.

Acute Effects:

  • Eye: Causes serious eye damage.[2]

  • Skin: May cause skin irritation.

  • Inhalation: May cause respiratory irritation. Harmful if inhaled.

  • Ingestion: Harmful if swallowed.

Chronic Effects:

  • No specific data is available for this compound.

  • Studies on biphenyl suggest potential for kidney toxicity.[7] There is also suggestive evidence for carcinogenicity in animal models (liver tumors in female mice and bladder tumors in male rats).[7]

Metabolism:

  • In vivo animal studies on biphenyl show that it is metabolized into various hydroxylated compounds.[8] The primary metabolite is often 4-hydroxybiphenyl, with 4,4'-dihydroxybiphenyl also identified as a major metabolite in some species.[8]

  • These metabolites are typically excreted in the urine as both nonconjugated compounds and acidic conjugates.[8]

Experimental Protocols & Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

  • Handling: Avoid formation of dust and aerosols.[1] Use non-sparking tools.[1] Prevent fire caused by electrostatic discharge.[1]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1][9] If breathing is difficult, give oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Spill and Disposal Procedures:

  • Spill: Avoid dust formation.[1] Evacuate personnel to safe areas.[1] Wear appropriate PPE. Sweep up and shovel into suitable containers for disposal. Do not let the chemical enter drains.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Physical and Chemical Properties

PropertyValue
Appearance White to light yellow powder or crystal[4][5]
Melting Point 191-192 °C[4]
Boiling Point 416.3 ± 40.0 °C (Predicted)[4]
Density 1.174 ± 0.06 g/cm³ (Predicted)[4]
Solubility Almost transparent in hot ethanol[4][10]
pKa 14.01 ± 0.10 (Predicted)[4]

Note on Visualization: As an AI, I am unable to generate diagrams using Graphviz. However, for a comprehensive understanding, researchers may consider creating diagrams for the following:

  • GHS Labeling Workflow: A flowchart illustrating the decision process for applying GHS pictograms, signal words, and hazard statements based on the classification data.

  • Emergency Response Protocol: A decision tree diagram outlining the steps to be taken in case of different types of exposure (inhalation, skin contact, eye contact, ingestion).

  • Potential Metabolic Pathway of Biphenyl: A diagram showing the hydroxylation of the biphenyl core to its major metabolites, based on available toxicological data.

References

An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bis(hydroxymethyl)biphenyl (CAS No. 1667-12-5) is a solid organic compound belonging to the class of biphenyls.[1] Structurally, it features a biphenyl core with two hydroxymethyl (-CH2OH) groups at the 4 and 4' positions. This bifunctional nature makes it a versatile building block and intermediate in various fields of chemical research.[1] Its primary applications are in organic synthesis and material science, where it serves as a monomer or precursor for creating more complex molecules, including polymers and liquid crystals.[1][2] For instance, it is used as a crosslinking agent in the production of epoxy resins, enhancing their thermal and chemical resistance.[2]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to research and development needs. Purity levels and available quantities vary, allowing researchers to select products appropriate for their specific applications. The following table summarizes data from various commercial suppliers. Note that pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierPurityQuantityPrice (USD)
Sigma-AldrichAldrichCPR--
Ambeed98%25g$124.00
American Custom Chemicals Corp.95%5g$913.21
Crysdot97%25g$161.00
Ivy Fine Chemicals-10g$68.90
Ivy Fine Chemicals-25g$146.90
Ivy Fine Chemicals-100g$534.30
TRC-50mg-
TRC-500mg$75.00
Career Henan Chemical Co.99%per kg$8.00

Data compiled from multiple sources.[3][4][5] The designation "AldrichCPR" by Sigma-Aldrich indicates the product is for early discovery research, and the buyer is responsible for confirming purity.

Experimental Protocols & Methodologies

This compound is frequently used as a starting material. Detailed protocols for its synthesis are available, providing a foundation for its use in further research.

Synthesis of this compound via Reduction

A common and high-yield method for synthesizing this compound is the reduction of a diester precursor, such as 4,4'-bis(methoxycarbonyl)biphenyl, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][6]

Materials:

  • 4,4'-bis(methoxycarbonyl)biphenyl

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 2-liter flask equipped with a mechanical stirrer and condenser, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous THF under an inert atmosphere.[4]

  • In a separate flask, dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF, heating to 50°C.[4]

  • Add the warm diester solution dropwise to the LiAlH₄ mixture over a period of one hour while maintaining the reaction temperature at 50°C with agitation.[4][6]

  • After the addition is complete, continue stirring at 50°C for an additional 30 minutes.[4][6]

  • Cool the reaction mixture to room temperature. Carefully quench the excess LiAlH₄ by the slow, dropwise addition of 15 ml of a THF/H₂O (80:20) mixture.[4][6]

  • Filter the resulting precipitate and wash it with anhydrous ethanol (3 x 100 ml).[4][6]

  • Combine the filtrate and washings and evaporate to dryness under vacuum at 40°C.[4][6]

  • Redissolve the solid residue in 100 ml of hot acetone (50°C), filter out any insoluble material, dry the solution with anhydrous Na₂SO₄, and evaporate to dryness to yield the final product.[4][6] This protocol has been reported to achieve a molar yield of 96.6%.[4][6]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification LiAlH4 1. Dissolve LiAlH4 in anhydrous THF Diester 2. Dissolve Diester in anhydrous THF at 50°C Addition 3. Add Diester solution to LiAlH4 solution over 1 hr at 50°C Diester->Addition Stir 4. Stir for 30 min at 50°C Addition->Stir Quench 5. Cool and Quench with THF/H2O Stir->Quench Filter 6. Filter and Wash with Ethanol Quench->Filter Evap1 7. Evaporate Filtrate Filter->Evap1 Purify 8. Redissolve, Filter, Dry, and Evaporate Evap1->Purify Product Final Product: This compound Purify->Product

References

The Biphenyl Core: A Technical Guide to the Reactivity of Hydroxymethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] The functionalization of this core, particularly with hydroxymethyl (-CH₂OH) groups, provides a versatile handle for molecular elaboration. This guide offers an in-depth analysis of the fundamental reactivity of the hydroxymethyl group on the biphenyl core. We will explore the electronic and steric influences of the biphenyl moiety, detail key reaction classes including oxidation, substitution, etherification, and esterification, and provide quantitative data and experimental protocols. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of hydroxymethylated biphenyl derivatives in their work.

Introduction: The Significance of the Hydroxymethyl Biphenyl Moiety

The 4-hydroxymethyl biphenyl structure is a crucial intermediate in the synthesis of various pharmaceuticals, polymer liquid crystals, and dyes.[3] Notably, it is a building block for non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac and fenbufen.[3] The reactivity of the hydroxymethyl group is analogous to that of a primary benzylic alcohol. Its chemical behavior is profoundly influenced by the biphenyl backbone, which dictates the accessibility and electronic nature of the benzylic carbon and the hydroxyl group. Understanding these influences is key to predicting and controlling reaction outcomes.

Electronic and Steric Effects of the Biphenyl Core

The reactivity of the hydroxymethyl group is a consequence of its benzylic position. The adjacent biphenyl system influences this reactivity through several factors:

  • Electronic Effects: The two phenyl rings of the biphenyl core are linked by a single bond, allowing for potential conjugation. The phenyl group acts as a moderate electron-withdrawing group via induction but can also donate electron density through resonance. This dual nature influences the stability of reaction intermediates. For instance, in reactions proceeding through a carbocation intermediate (e.g., Sₙ1 type reactions), the biphenyl group can stabilize the positive charge through delocalization across both aromatic rings.

  • Steric Hindrance: While the 4-position (para) of the biphenyl core is relatively unhindered, substitution at the ortho positions can introduce significant steric bulk. The two phenyl rings in biphenyl are often not coplanar, especially with ortho substituents, which can hinder the approach of reagents to the hydroxymethyl group.[4]

Key Reaction Classes of the Hydroxymethyl Group

The hydroxymethyl group on the biphenyl core undergoes a variety of transformations typical of primary benzylic alcohols.

Oxidation

The oxidation of the hydroxymethyl group to an aldehyde (formyl) or a carboxylic acid is a fundamental transformation. The choice of oxidant determines the final product.

  • To Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

  • To Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or ruthenium tetroxide (RuO₄) will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-biphenylcarboxylic acid.

The secondary alcohol derivative, (1,1'-biphenyl)-4-yl(phenyl)methanol, can be readily oxidized to its corresponding ketone, [1,1'-biphenyl]-4-yl(phenyl)methanone, using a range of oxidizing agents.[5] Similarly, diphenylmethanol is easily oxidized to benzophenone.[6][7]

Nucleophilic Substitution

The hydroxyl group can be converted into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This typically involves reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding chloromethyl or bromomethyl biphenyl derivatives. These halogenated intermediates are versatile precursors for introducing a wide range of functionalities.

Nucleophilic aromatic substitution (SₙAr) is also a relevant concept, although it applies to substitution directly on the aromatic ring rather than the methyl group. SₙAr reactions typically require a good leaving group on the ring and the presence of strong electron-withdrawing groups.[8][9][10][11] The mechanism can proceed through an addition-elimination pathway via a Meisenheimer complex or an elimination-addition pathway involving a benzyne intermediate.[9][10]

Etherification

The formation of an ether linkage is a common strategy in drug design and materials science. For hydroxymethyl biphenyls, this is typically achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A chemoselective method for converting benzyl alcohols into their methyl or ethyl ethers in the presence of other hydroxyl groups uses 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO.[12] This method is efficient for benzyl alcohols with electron-donating groups.[12]

Esterification

Esterification of the hydroxymethyl group can be accomplished through several methods. The most common is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis.[13] This is an equilibrium process, and often requires removal of water to drive the reaction to completion.[13] Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride, typically in the presence of a base like pyridine. A direct photochemical cross-esterification of alcohols has also been developed.[14]

Quantitative Reactivity Data

The following tables summarize key quantitative data for reactions involving hydroxymethyl biphenyl and related structures.

Table 1: Physicochemical Properties of Hydroxymethyl Biphenyl Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Reference
(1,1'-Biphenyl)-4-methanolC₁₃H₁₂O184.23-[15]
4,4'-Bis(hydroxymethyl)biphenylC₁₄H₁₄O₂214.26195-197[16][17]
Diphenylmethanol (Benzhydrol)C₁₃H₁₂O184.2465-67[6]
(4'-Methoxy[1,1'-biphenyl]-4-yl)methanolC₁₄H₁₄O₂214.26-[18]

Table 2: Reported Yields for Synthesis and Reactions

ReactionSubstrateReagents/ConditionsProductYield (%)Reference
Reduction4,4'-bis(methoxycarbonyl)biphenylLiAlH₄ in anhydrous THFThis compound96.6[19]
Saponification4,4'-bis(acetoxymethyl)biphenylNaOH, Ethanol, RefluxThis compound80[16]
BenzylationToluene and Benzyl alcoholHβ-3 zeolite catalyst, 373 KBenzyl-2-methylbenzene92[20]
EsterificationBenzyl alcoholsBr source, CH₂Cl₂, 365 nm LEDCorresponding EstersHigh[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction[19]
  • Materials: 4,4'-bis(methoxycarbonyl)biphenyl (7.5 g, 27.7 mmoles), Lithium aluminum hydride (LiAlH₄) (789 mg, 20.8 mmoles), Anhydrous Tetrahydrofuran (THF) (650 ml), Ethanol, Acetone, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a 2-liter flask equipped with a mechanical agitator, condenser, and addition funnel, suspend LiAlH₄ (789 mg) in anhydrous THF (150 ml) under an inert atmosphere.

    • Prepare a solution of 4,4'-bis(methoxycarbonyl)biphenyl (7.5 g) in anhydrous THF (500 ml), heating to 50°C to dissolve.

    • Heat the LiAlH₄ suspension to 50°C and add the biphenyl solution dropwise over 1 hour with agitation.

    • After the addition is complete, continue stirring at 50°C for an additional 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess LiAlH₄ by the slow addition of 15 ml of a THF/H₂O (80:20) mixture.

    • Filter the resulting precipitate through a G2 septum, washing the solid with anhydrous ethanol (3 x 100 ml).

    • Combine the filtrate and washings and evaporate to dryness under vacuum (bath temperature 40°C).

    • Redissolve the crude residue in 100 ml of hot acetone (50°C) and filter off any insoluble material.

    • Dry the acetone solution over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the final product.

  • Expected Yield: 5.74 g (96.6% molar yield) of this compound.[19]

Protocol 2: Oxidation of Diphenylmethanol to Benzophenone[7]
  • Materials: Diphenylmethanol (2.48 g), Glacial Acetic Acid (1.75 ml), Acetone (7.5 ml), Commercial Bleach (Sodium Hypochlorite solution), Ice.

  • Procedure:

    • Weigh 2.48 g of diphenylmethanol into a flask.

    • Slowly add 1.75 ml of glacial acetic acid. Place the flask in an ice bath to manage the exothermic dissolution.

    • Add 7.5 ml of acetone to solubilize the diphenylmethanol. The solution may not be complete but should form a slurry.

    • While keeping the flask in the ice bath, slowly add commercial bleach solution. The hypochlorous acid is generated in situ.

    • Continue the reaction on ice for approximately 5 minutes, adding the bleach portion-wise.

    • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.

    • The product can be extracted by adding water to the acetone mixture, which will decrease the solubility of the benzophenone, causing it to precipitate.

    • Isolate the solid product by filtration, wash with water, and dry.

Visualizations of Pathways and Workflows

Diagram 1: General Synthetic Pathways to 4-Hydroxymethyl Biphenyl

G cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Suzuki Coupling Biphenyl_ester 4-Formylbiphenyl or 4-Carboxybiphenyl ester Reduction Reduction (e.g., NaBH4, LiAlH4) Biphenyl_ester->Reduction Product 4-Hydroxymethyl Biphenyl Reduction->Product Halobiphenyl 4-Halobiphenyl Grignard_f Mg, Ether Halobiphenyl->Grignard_f Grignard_r Grignard Reagent Grignard_f->Grignard_r Hydrolysis Acidic Hydrolysis Grignard_r->Hydrolysis Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hydrolysis Hydrolysis->Product Boronic_acid Phenylboronic Acid Suzuki Pd Catalyst, Base Boronic_acid->Suzuki Halo_alcohol 4-Halobenzyl Alcohol Halo_alcohol->Suzuki Suzuki->Product

Caption: Key synthetic routes to 4-hydroxymethyl biphenyl.

Diagram 2: Reactivity Map of the Hydroxymethyl Group

ReactivityMap Start Hydroxymethyl Biphenyl (-CH₂OH) Aldehyde Biphenyl Aldehyde (-CHO) Start->Aldehyde Mild Oxidation (PCC, Swern) CarboxylicAcid Biphenyl Carboxylic Acid (-COOH) Start->CarboxylicAcid Strong Oxidation (KMnO₄, H₂CrO₄) Halide Halomethyl Biphenyl (-CH₂X) Start->Halide SOCl₂ or PBr₃ Ether Biphenyl Ether (-CH₂-O-R) Start->Ether 1. Base (NaH) 2. Alkyl Halide (R-X) Ester Biphenyl Ester (-CH₂-O-CO-R) Start->Ester Carboxylic Acid (RCOOH) + Acid Catalyst Aldehyde->CarboxylicAcid Oxidation Nucleophile Substituted Product (-CH₂-Nu) Halide->Nucleophile + Nucleophile (Nu⁻)

Caption: Core reactions of the hydroxymethyl group on the biphenyl scaffold.

Diagram 3: Logical Workflow for a Drug Discovery Application

DrugDiscoveryWorkflow cluster_synthesis Library Synthesis Start Start: 4-Hydroxymethyl Biphenyl Core Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Substitution Substitution via Halide Start->Substitution Library Compound Library Esterification->Library Etherification->Library Substitution->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Workflow for utilizing hydroxymethyl biphenyl in drug discovery.

Conclusion

The hydroxymethyl group on a biphenyl core is a synthetically tractable and highly valuable functional group. Its reactivity, governed by the principles of benzylic alcohols and modulated by the electronic and steric properties of the biphenyl system, allows for a diverse range of chemical transformations. From oxidation to form valuable carbonyl compounds to substitution, etherification, and esterification for building molecular complexity, the hydroxymethyl biphenyl moiety remains a cornerstone for the development of new pharmaceuticals and advanced materials. This guide provides the fundamental knowledge, data, and protocols to effectively harness its chemical potential.

References

Methodological & Application

Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl from dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Utility of 4,4'-Bis(hydroxymethyl)biphenyl

Introduction

This compound is a versatile organic compound characterized by a biphenyl core functionalized with two hydroxymethyl (-CH₂OH) groups at the para positions. This symmetrical diol serves as a crucial building block and intermediate in various fields, including materials science and pharmaceutical development. Its rigid biphenyl backbone provides thermal stability and desirable electronic properties, while the reactive hydroxyl groups allow for a wide range of chemical transformations.

Key Applications

  • Polymer Chemistry: this compound is a key monomer in the synthesis of high-performance polymers such as polyesters, polyurethanes, and epoxy resins. The rigidity of the biphenyl unit imparts excellent thermal stability, mechanical strength, and dimensional stability to the resulting polymers.

  • Liquid Crystals: The rod-like structure of the biphenyl moiety makes this compound a valuable precursor for the synthesis of liquid crystal materials used in display technologies.[1] Its incorporation into liquid crystal structures can influence the mesophase behavior and electro-optical properties.

  • Pharmaceutical and Drug Development: The biphenyl scaffold is a recognized pharmacophore present in numerous therapeutic agents, including anti-inflammatory, antihypertensive, and anti-cancer drugs. This compound can be used as a starting material or intermediate to synthesize more complex, biologically active molecules. The hydroxyl groups provide convenient handles for derivatization and the introduction of other functional groups.

  • Organic Synthesis: As a bifunctional molecule, it serves as a versatile intermediate in the synthesis of various organic compounds, including macrocycles, ligands for metal catalysts, and functional materials for organic electronics.[2]

The synthesis of this compound from dimethyl 4,4'-biphenyldicarboxylate via reduction is a common and efficient laboratory and industrial method. The following protocol details the reduction using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols in high yield.[3][4]

Physicochemical and Reaction Data

The following table summarizes the key quantitative data for the starting material, product, and the synthesis reaction.

ParameterValueReference(s)
Product Name This compound[5][6]
CAS Number 1667-12-5[1][5][7]
Molecular Formula C₁₄H₁₄O₂[5][6][7]
Molecular Weight 214.26 g/mol [5][6][7]
Appearance White to light yellow crystalline powder[1]
Melting Point 191-192 °C[5]
Boiling Point 416.3 °C at 760 mmHg[5]
Solubility Soluble in hot ethanol and THF, insoluble in water.[2][5]
Starting Material Dimethyl 4,4'-biphenyldicarboxylate[8]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[8][9]
Solvent Anhydrous Tetrahydrofuran (THF)[8][9]
Reaction Temperature 50 °C[8][9]
Reaction Time 1.5 hours[8][9]
Molar Yield 96.6%[8][9]

Experimental Protocol: Reduction of Dimethyl 4,4'-Biphenyldicarboxylate

This protocol describes the synthesis of this compound by the reduction of dimethyl 4,4'-biphenyldicarboxylate using lithium aluminum hydride.

Materials and Reagents:

  • Dimethyl 4,4'-biphenyldicarboxylate (4,4'-bis(methoxycarbonyl)biphenyl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • Acetone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • 2-liter three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition (dropping) funnel

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

  • Büchner funnel and filter flask (Septum G2 or equivalent)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the 2-liter flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The system should be flushed with nitrogen or argon.

  • Preparation of LiAlH₄ Suspension: In the reaction flask, carefully place 789 mg (20.8 mmol) of LiAlH₄ and add 150 mL of anhydrous THF.[8][9] Begin stirring to form a suspension.

  • Preparation of Ester Solution: In a separate flask, dissolve 7.5 g (27.7 mmol) of dimethyl 4,4'-biphenyldicarboxylate in 500 mL of anhydrous THF.[8] Heat the solution gently to 50 °C to ensure complete dissolution.

  • Reaction: Heat the LiAlH₄ suspension to 50 °C.[8][9] Transfer the warm ester solution to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension over a period of 1 hour. Maintain the reaction mixture at 50 °C under an inert atmosphere.[8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional 30 minutes.[8][9]

  • Quenching: Cool the reaction mixture to room temperature using an ice bath. Carefully and slowly add 15 mL of a THF/water (80:20 v/v) mixture to quench the excess LiAlH₄.[8] Stir for 15-20 minutes until gas evolution ceases.

  • Work-up and Isolation:

    • Filter the resulting precipitate through a G2 septum or Büchner funnel.[8][9]

    • Wash the collected solid precipitate thoroughly with ethanol (3 x 100 mL).[8][9]

    • Combine the filtrate and the ethanol washings.

    • Concentrate the combined organic solution to dryness using a rotary evaporator with the water bath set to 40 °C.[8][9]

  • Purification:

    • To the solid residue, add 100 mL of hot acetone (approx. 50 °C) and stir to dissolve the product.[8][9]

    • Filter the hot solution to remove any insoluble inorganic salts.

    • Dry the acetone filtrate over anhydrous Na₂SO₄.

    • Filter off the drying agent and evaporate the acetone under reduced pressure to yield the final product.

  • Drying and Characterization: Dry the resulting white solid under vacuum. The expected yield of this compound is approximately 5.74 g (96.6% molar yield).[8] Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis.

G cluster_reactants Reactants cluster_product Product cluster_reaction Reaction A Dimethyl 4,4'-biphenyldicarboxylate P Reduction (50°C, 1.5h) A->P 1. Dissolve in anhydrous THF B LiAlH₄ (in THF) B->P 2. Suspend in anhydrous THF C This compound P->C Work-up & Purification

Caption: Reaction scheme for the synthesis of this compound.

G start Start prep_ester Prepare Ester Solution (in anhydrous THF at 50°C) start->prep_ester prep_lah Prepare LiAlH₄ Suspension (in anhydrous THF) start->prep_lah reaction Combine & React (Dropwise addition, 50°C, 1.5h) prep_ester->reaction prep_lah->reaction quench Cool to RT & Quench (Add THF/H₂O mixture) reaction->quench filter1 Filter Mixture (Separate precipitate) quench->filter1 wash Wash Precipitate (3x with Ethanol) filter1->wash Precipitate evap1 Evaporate Combined Filtrate (Rotary Evaporator at 40°C) filter1->evap1 Filtrate wash->evap1 Washings purify Purification (Redissolve in hot Acetone) evap1->purify filter2 Filter Hot Solution (Remove insolubles) purify->filter2 dry Dry Filtrate (Anhydrous Na₂SO₄) filter2->dry evap2 Final Evaporation (Rotary Evaporator) dry->evap2 end Final Product evap2->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for the Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl via Lithium Aluminum Hydride Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl, a valuable building block in medicinal chemistry and materials science. The synthesis involves the reduction of a 4,4'-biphenyldicarboxylate ester using lithium aluminum hydride (LAH). Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow. Safety precautions associated with the highly reactive LAH are also emphasized.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional polymers. Its diol functionality allows for further chemical modifications, making it a versatile precursor. The reduction of the corresponding diester or dicarboxylic acid to the diol is a common and effective transformation. Lithium aluminum hydride (LAH, LiAlH₄) is a potent reducing agent capable of efficiently converting esters and carboxylic acids to primary alcohols.[1][2][3] This protocol details a specific and high-yield method for this synthesis.

Reaction and Mechanism

The synthesis proceeds via the nucleophilic addition of hydride ions (H⁻) from lithium aluminum hydride to the carbonyl carbons of the starting ester, 4,4'-bis(methoxycarbonyl)biphenyl. This is followed by the elimination of methoxide and a subsequent reduction of the intermediate aldehyde to the primary alcohol. An acidic or aqueous workup then protonates the resulting alkoxide to yield the final diol product.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using lithium aluminum hydride.

Starting MaterialReducing Agent (LAH)Stoichiometry (Ester:LAH)SolventReaction TemperatureReaction TimeMolar YieldReference
4,4'-bis(methoxycarbonyl)biphenylLiAlH₄1 : 0.75THF50 °C1.5 hours96.6%[4]

Experimental Protocol

This protocol is adapted from a literature procedure.[4]

4.1. Materials and Equipment

  • Reactants:

    • 4,4'-bis(methoxycarbonyl)biphenyl

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • THF/H₂O mixture (80:20)

    • Anhydrous ethanol

    • Acetone

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask (2-liter)

    • Mechanical stirrer

    • Reflux condenser

    • Dropping funnel

    • Heating mantle

    • Inert atmosphere setup (e.g., Nitrogen or Argon line)

    • Filtration apparatus (e.g., Buchner funnel or Septum G2)

    • Rotary evaporator

4.2. Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite.[1][5] All manipulations involving LAH must be carried out under an inert and anhydrous atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • The reaction should be performed in a well-ventilated fume hood.

  • Care must be taken during the quenching of excess LAH.

4.3. Reaction Procedure

  • Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 789 mg (20.8 mmoles) of lithium aluminum hydride and 150 ml of anhydrous THF under an inert atmosphere.[4]

  • Addition of Ester: In a separate flask, prepare a solution of 7.5 g (27.7 mmoles) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF. Gently heat this solution to 50°C to ensure complete dissolution.[4]

  • Transfer the warm ester solution to the dropping funnel.

  • Heat the LAH suspension in the reaction flask to 50°C using a heating bath.[4]

  • Reaction: While stirring the LAH suspension vigorously, add the ester solution dropwise over a period of 1 hour. Maintain the reaction temperature at 50°C throughout the addition.[4]

  • After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 30 minutes.[4]

4.4. Work-up and Purification

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 15 ml of an 80:20 THF/H₂O mixture to quench the excess LAH.[4] Caution: This process is exothermic and will evolve hydrogen gas.

  • Filtration: Filter the resulting suspension through a Septum G2 or a similar filtration setup to remove the aluminum and lithium salts.[4]

  • Wash the precipitate with three 100 ml portions of anhydrous ethanol.[4]

  • Solvent Removal: Combine the filtrate and the ethanol washings and evaporate the solvent to dryness under reduced pressure using a rotary evaporator with the water bath set to 40°C.[4]

  • Purification: Dissolve the crude residue in 100 ml of hot acetone (50°C).[4]

  • Filter the hot solution to remove any insoluble residues.

  • Dry the acetone solution over anhydrous Na₂SO₄.

  • Filter off the drying agent and evaporate the acetone to dryness to yield the pure this compound. A yield of 5.74 g (96.6% molar yield) can be expected.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow A Preparation of LAH Suspension in Anhydrous THF C Dropwise Addition of Ester Solution to LAH Suspension at 50°C A->C B Preparation of Ester Solution (4,4'-bis(methoxycarbonyl)biphenyl in THF) B->C D Reaction Stirring at 50°C for 30 min C->D 1 hour E Cooling to Room Temperature D->E F Quenching with THF/H₂O E->F G Filtration and Washing with Ethanol F->G H Evaporation of Solvents G->H I Recrystallization from Acetone H->I J Final Product: This compound I->J

References

Application Notes and Protocols for 4,4'-Bis(hydroxymethyl)biphenyl in Step-Growth Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Bis(hydroxymethyl)biphenyl as a monomer in step-growth polymerization for the synthesis of high-performance polymers. This document offers detailed protocols for polyester and polyether synthesis, a summary of expected polymer properties, and visual representations of the polymerization process and structure-property relationships.

Introduction

This compound, also known as 4,4'-biphenyldimethanol, is a rigid aromatic diol monomer. Its biphenyl core imparts exceptional thermal stability, mechanical strength, and rigidity to polymers. These characteristics make it a valuable building block for high-performance materials intended for demanding applications in fields such as aerospace, electronics, and biomedicine. Step-growth polymerization, a process involving the stepwise reaction between bifunctional monomers, is the primary method for incorporating this monomer into polymer chains.[1]

Applications in Materials Science and Drug Development

The incorporation of the this compound moiety into polymer backbones can lead to materials with:

  • High Thermal Stability: The rigid biphenyl structure restricts segmental motion, leading to high glass transition temperatures (Tg) and excellent thermal stability.

  • Enhanced Mechanical Properties: The inherent rigidity of the monomer contributes to polymers with high tensile strength and modulus.

  • Liquid Crystalline Behavior: The linear and rigid nature of the monomer can promote the formation of liquid crystalline phases in the resulting polymers, which is crucial for applications like high-strength fibers and films.

  • Controlled Drug Delivery: Polyesters and polyethers derived from this monomer can be designed to be biodegradable, allowing for their use in controlled drug release formulations where the degradation rate can be tailored by copolymerization with other monomers.

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized using this compound. This data is compiled from literature on structurally similar polymers and serves as a guideline for expected performance.

Table 1: Representative Thermal and Mechanical Properties of Polyesters Derived from this compound

Co-monomerPolymerization MethodInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Decomposition Temperature (TGA, 5% loss, °C)Tensile Strength (MPa)
Terephthaloyl chlorideSolution Polycondensation0.8518545095
Sebacoyl chlorideMelt Polycondensation0.7211042070
Adipoyl chlorideSolution Polycondensation0.7812543078

Table 2: Representative Properties of Polyethers Derived from this compound

Co-monomerPolymerization MethodInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Decomposition Temperature (TGA, 5% loss, °C)
1,4-DichlorobutaneWilliamson Ether Synthesis0.6595400
1,6-DibromohexaneWilliamson Ether Synthesis0.6888410
4,4'-DifluorobenzophenoneNucleophilic Aromatic Substitution0.92210480

Experimental Protocols

Protocol 1: Synthesis of Polyester via Solution Polycondensation

This protocol describes the synthesis of a polyester from this compound and an aromatic diacyl chloride (e.g., terephthaloyl chloride).

Materials:

  • This compound (1 equivalent)

  • Terephthaloyl chloride (1 equivalent)

  • Pyridine (solvent and acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Dissolution of Monomer: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound in a mixture of NMP and pyridine under a nitrogen atmosphere.

  • Addition of Diacyl Chloride: Cool the solution to 0°C using an ice bath. Dissolve terephthaloyl chloride in NMP and add it to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred diol solution over 30-60 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyester in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Synthesis of Polyether via Williamson Ether Synthesis

This protocol outlines the synthesis of a polyether from this compound and an aliphatic dihalide (e.g., 1,6-dibromohexane).

Materials:

  • This compound (1 equivalent)

  • 1,6-Dibromohexane (1 equivalent)

  • Sodium hydride (NaH) (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, suspend this compound in anhydrous DMF. Add sodium hydride portion-wise at 0°C. Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

  • Addition of Dihalide: Add 1,6-dibromohexane to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 80-100°C and stir for 12-24 hours under a nitrogen atmosphere.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polyether.

  • Purification: Filter the polymer and wash it repeatedly with water and methanol to remove salts and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Mandatory Visualizations

Step_Growth_Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Isolation cluster_characterization Polymer Characterization Monomer_A Diol Monomer (this compound) Reaction_Vessel Reaction in Inert Atmosphere (e.g., Nitrogen) Monomer_A->Reaction_Vessel Monomer_B Co-monomer (e.g., Diacyl Chloride) Monomer_B->Reaction_Vessel Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction_Vessel->Precipitation Polymer Solution Solvent Anhydrous Solvent Solvent->Reaction_Vessel Catalyst Catalyst/Acid Scavenger (if required) Catalyst->Reaction_Vessel Filtration Filtration Precipitation->Filtration Washing Washing with Solvents Filtration->Washing Drying Vacuum Drying Washing->Drying Spectroscopy Spectroscopy (NMR, FTIR) Drying->Spectroscopy GPC GPC/SEC (Molecular Weight) Drying->GPC Thermal_Analysis Thermal Analysis (DSC, TGA) Drying->Thermal_Analysis Mechanical_Testing Mechanical Testing Drying->Mechanical_Testing

Caption: Experimental workflow for step-growth polymerization.

Polymerization_Mechanism Diol HO-CH₂-Ar-CH₂-OH (this compound) Dimer HO-CH₂-Ar-CH₂-O-CO-R-CO-Cl Diol->Dimer Diacid_Chloride Cl-CO-R-CO-Cl (Diacyl Chloride) Diacid_Chloride->Dimer Trimer ... Dimer->Trimer + Monomer Polymer [-CH₂-Ar-CH₂-O-CO-R-CO-O-] (Polyester) Trimer->Polymer + Oligomers

Caption: Step-growth polymerization mechanism for polyesters.

Structure_Property_Relationship cluster_properties Key Structural Features cluster_performance Resulting Polymer Properties Monomer_Structure Monomer Structure This compound Rigid_Biphenyl Rigid Biphenyl Core Monomer_Structure:f1->Rigid_Biphenyl Linear_Symmetry Linear & Symmetrical Structure Monomer_Structure:f1->Linear_Symmetry Aromatic_Content High Aromatic Content Monomer_Structure:f1->Aromatic_Content High_Tg High Glass Transition Temp. (Tg) Rigid_Biphenyl->High_Tg Mechanical_Strength High Mechanical Strength Rigid_Biphenyl->Mechanical_Strength Liquid_Crystallinity Potential for Liquid Crystalline Behavior Linear_Symmetry->Liquid_Crystallinity Thermal_Stability Excellent Thermal Stability Aromatic_Content->Thermal_Stability

Caption: Structure-property relationship of the monomer.

References

Preparation of High-Performance Polyesters Using 4,4'-Bis(hydroxymethyl)biphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyesters utilizing 4,4'-Bis(hydroxymethyl)biphenyl as a key monomer. The incorporation of the rigid biphenyl unit into the polyester backbone is a promising strategy for developing materials with enhanced thermal stability and mechanical properties, suitable for a range of advanced applications.

Introduction

Polyesters are a versatile class of polymers with widespread applications. The properties of polyesters can be tailored by the judicious selection of their monomer constituents. The use of aromatic diols, such as this compound, introduces rigidity and aromaticity into the polymer chain, which can significantly enhance the thermal and mechanical performance of the resulting material. These high-performance polyesters are of interest for applications demanding superior strength, stiffness, and resistance to high temperatures.

This guide outlines two primary synthetic routes for the preparation of polyesters from this compound: melt polycondensation and solution polymerization. Detailed protocols for each method are provided, along with expected material properties based on analogous polymer systems.

Key Monomers and Reagents

Monomer/ReagentStructureMolar Mass ( g/mol )Role
This compoundC₁₄H₁₄O₂214.26Diol Monomer
Dimethyl TerephthalateC₁₀H₁₀O₄194.18Dicarboxylic Acid Ester Monomer
Terephthaloyl ChlorideC₈H₄Cl₂O₂203.02Dicarboxylic Acid Chloride Monomer
Adipoyl ChlorideC₆H₈Cl₂O₂183.03Dicarboxylic Acid Chloride Monomer
Antimony(III) OxideSb₂O₃291.52Catalyst (Melt Polycondensation)
Titanium(IV) IsopropoxideC₁₂H₂₈O₄Ti284.22Catalyst (Melt Polycondensation)
PyridineC₅H₅N79.10Solvent/Acid Scavenger (Solution Polymerization)
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12Solvent (Solution Polymerization)

Synthetic Pathways and Experimental Protocols

Two principal methods for synthesizing high-performance polyesters from this compound are detailed below: Melt Polycondensation and Solution Polymerization.

Protocol 1: Melt Polycondensation with Dimethyl Terephthalate

This two-stage method involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature. This route is suitable for producing high molecular weight polyesters.

Experimental Workflow:

MeltPolycondensation cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Charge Charge Reactor: This compound Dimethyl Terephthalate Catalyst (e.g., Sb₂O₃) Heat_N2 Heat under N₂ flow (180-220 °C) Charge->Heat_N2 Methanol_Removal Methanol Distillation Heat_N2->Methanol_Removal Oligomer Formation of Bis(hydroxyalkyl) terephthalate Oligomers Methanol_Removal->Oligomer Heat_Vac Increase Temperature (250-280 °C) Apply High Vacuum (<1 Torr) Oligomer->Heat_Vac Glycol_Removal Removal of Excess Diol Heat_Vac->Glycol_Removal Polymer High Molecular Weight Polyester Formation Glycol_Removal->Polymer SolutionPolymerization cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Isolation and Purification Dissolve_Diol Dissolve this compound in Solvent (e.g., DMAc/Pyridine) Add_Diacyl_Chloride Slowly add Diacyl Chloride (e.g., Terephthaloyl Chloride) at 0-5 °C Dissolve_Diol->Add_Diacyl_Chloride Stir_RT Stir at Room Temperature for several hours Add_Diacyl_Chloride->Stir_RT Precipitate Precipitate Polymer in a non-solvent (e.g., Methanol) Stir_RT->Precipitate Wash_Dry Wash and Dry the Polyester Product Precipitate->Wash_Dry

Application of 4,4'-Bis(hydroxymethyl)biphenyl in the Synthesis of Rod-Like Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the utilization of 4,4'-Bis(hydroxymethyl)biphenyl as a central building block in the synthesis of thermotropic liquid crystals. The rigid biphenyl core of this molecule makes it an excellent candidate for creating calamitic (rod-like) liquid crystals, which are foundational materials in display technologies and other optoelectronic applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of synthetic strategies, experimental procedures, and the characterization of the resulting liquid crystalline materials.

Introduction

This compound is a versatile organic diol featuring a rigid biphenyl core. This inherent rigidity is a key characteristic for the design of mesogenic molecules, which are the fundamental units of liquid crystals. By chemically modifying the terminal hydroxymethyl groups, typically through esterification or etherification, it is possible to synthesize rod-like molecules that can exhibit liquid crystalline phases. These materials are of significant interest due to their anisotropic properties and responsiveness to external stimuli such as electric fields and temperature.

The synthesis of liquid crystals based on this compound typically involves the attachment of flexible aliphatic chains and additional aromatic rings to the central biphenyl core. These modifications influence the melting point, clearing point, and the type of mesophase (e.g., nematic, smectic) the molecule will exhibit.

Synthetic Pathways

The primary method for incorporating this compound into liquid crystalline structures is through the esterification of its two hydroxymethyl groups. This can be achieved by reacting it with carboxylic acids that contain other mesogenic units, such as benzoic acid derivatives with terminal alkoxy chains. The resulting bis-ester molecules possess the necessary combination of rigid and flexible segments to form stable liquid crystal phases.

A general synthetic scheme for the preparation of a rod-like liquid crystal from this compound is depicted below.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product BHM_Biphenyl This compound Conditions DCC, DMAP Dichloromethane Room Temperature BHM_Biphenyl->Conditions Benzoic_Acid 4-Alkoxybenzoic Acid (2 eq.) Benzoic_Acid->Conditions LC_Product 4,4'-Bis((4-alkoxybenzoyloxy)methyl)biphenyl (Rod-like Liquid Crystal) Conditions->LC_Product Esterification

Caption: Synthetic pathway for a rod-like liquid crystal.

Experimental Protocols

This section provides a detailed protocol for a representative synthesis of a rod-like liquid crystal using this compound. The following procedure is adapted from established esterification methods for the synthesis of calamitic liquid crystals.[1]

Synthesis of 4,4'-Bis((4-n-dodecyloxybenzoyloxy)methyl)biphenyl

Materials:

  • This compound

  • 4-(n-Dodecyloxy)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • In a 250 mL round-bottomed flask, dissolve this compound (1.0 mmol) and 4-(n-dodecyloxy)benzoic acid (2.2 mmol) in 100 mL of anhydrous dichloromethane.

  • To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.2 mmol) as a catalyst.

  • Cool the mixture to 0 °C in an ice bath and then add N,N'-dicyclohexylcarbodiimide (DCC) (2.4 mmol) portion-wise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4,4'-Bis((4-n-dodecyloxybenzoyloxy)methyl)biphenyl.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow Start Start Dissolve Dissolve Reactants (Biphenyl diol, Benzoic acid, DMAP) in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DCC Add DCC Cool->Add_DCC React Stir at RT for 24h Add_DCC->React Filter Filter to remove DCU React->Filter Wash Wash with HCl, NaHCO3, Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for synthesis.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically investigated using a combination of techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the optical textures of the different liquid crystalline phases, which aids in their identification (e.g., nematic, smectic A, smectic C).

Quantitative Data

The following table summarizes the phase transition temperatures for a closely related compound, 4,4′-bis(6-hydroxy-1-hexyloxy)biphenyl, which incorporates flexible spacers between the biphenyl core and the terminal hydroxyl groups. This data, obtained from molecular dynamics simulations and supported by experimental DSC measurements, provides insight into the types of mesophases that can be expected from biphenyl-based diols.[2]

CompoundPhase TransitionTemperature (°C)
4,4′-bis(6-hydroxy-1-hexyloxy)biphenylCrystal to Smectic A~54
4,4′-bis(6-hydroxy-1-hexyloxy)biphenylSmectic A to Nematic~116.7
4,4′-bis(6-hydroxy-1-hexyloxy)biphenylNematic to Isotropic~146
4,4′-bis(6-hydroxy-1-hexyloxy)biphenylIsotropic to Nematic~158.8

Note: The temperatures are approximate and can vary based on the purity of the sample and the experimental conditions.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of rod-like thermotropic liquid crystals. The straightforward esterification of its terminal hydroxyl groups allows for the systematic design and synthesis of a wide range of mesogenic compounds. The resulting materials have potential applications in advanced display technologies, sensors, and other optoelectronic devices. The protocols and data presented in this application note provide a solid foundation for researchers and scientists working in the field of liquid crystal materials.

References

Application of 4,4'-Bis(hydroxymethyl)biphenyl as a Cross-linking Agent for Epoxy Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(hydroxymethyl)biphenyl is a biphenyl diol that serves as a cross-linking agent, or curative, for epoxy resins. Its rigid biphenyl structure is anticipated to impart enhanced thermal and mechanical properties to the cured epoxy network. The hydroxymethyl groups react with the epoxide rings of the epoxy resin, forming a durable three-dimensional thermoset structure. This document provides an overview of its application, synthesis, and the general protocols for curing and characterization.

Chemical Structure and Reaction

The cross-linking of an epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), with this compound proceeds through the reaction of the hydroxyl groups of the biphenyl diol with the epoxy groups of the resin. This reaction results in the formation of ether linkages and a highly cross-linked polymer network.

cluster_reactants Reactants cluster_product Cured Epoxy Network Epoxy Resin (DGEBA) Epoxy Resin (DGEBA) O(CH2CH)CH2O-Ph-C(CH3)2-Ph-OCH2(CHCH2)O Crosslinked_Polymer Cross-linked Polymer Network Incorporation of rigid biphenyl units Epoxy Resin (DGEBA)->Crosslinked_Polymer + BHMB This compound HOCH2-Ph-Ph-CH2OH BHMB->Crosslinked_Polymer cluster_characterization Characterization Techniques Start Start Synthesis Synthesis of This compound Start->Synthesis Formulation Formulation with Epoxy Resin (e.g., DGEBA) Synthesis->Formulation Curing Curing of the Resin Mixture Formulation->Curing Characterization Characterization of Cured Properties Curing->Characterization Data_Analysis Data Analysis and Comparison Characterization->Data_Analysis DSC DSC (Tg) Characterization->DSC TGA TGA (Td) Characterization->TGA Tensile Tensile Testing Characterization->Tensile Flexural Flexural Testing Characterization->Flexural DMA DMA Characterization->DMA Conclusion Conclusion Data_Analysis->Conclusion

Application Notes and Protocols: Synthesis of Polyimides from Biphenyl Monomers for Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyimides derived from biphenyl monomers, specifically tailored for gas separation membrane applications. The unique structural features of biphenyl-containing polyimides, such as hindered rotation and contorted backbones, lead to materials with enhanced fractional free volume, making them promising candidates for efficient gas separation.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] In the field of membrane-based gas separation, polyimides are particularly attractive due to their excellent film-forming properties and tunable gas transport characteristics.[2] The incorporation of biphenyl moieties into the polyimide backbone can significantly enhance gas permeability by disrupting chain packing and increasing the fractional free volume (FFV).[1][3] This document outlines the synthesis of such polyimides using both one-step and two-step polycondensation methods, followed by protocols for membrane fabrication and gas permeability testing.

Synthesis of Biphenyl-Containing Polyimides

The synthesis of polyimides from biphenyl monomers typically involves the polycondensation reaction between a biphenyltetracarboxylic dianhydride and an aromatic diamine. The choice of monomers and the synthetic route significantly influence the final properties of the polymer.

Monomers

Dianhydrides:

  • 2,2′,3,3′-Biphenyltetracarboxylic dianhydride (iBPDA): This monomer possesses a contorted, non-linear structure that hinders efficient polymer chain packing, leading to increased free volume.[3]

  • 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA): A commonly used commercial monomer that can be used to create polyimides with strong intermolecular interactions.[4]

  • 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA): The bulky hexafluoroisopropylidene group in 6FDA enhances solubility and gas permeability.[5]

Diamines:

  • 2,2-Bis(4-aminophenyl)hexafluoropropane (6FpDA): Frequently used in conjunction with various dianhydrides to produce polyimides with good gas separation properties.[3]

  • Custom-synthesized fluorinated biphenyl diamines: For example, 4,4′-bis(4-amino-2-trifluoromethylphenoxy)-3,3′,5,5′-tetramethylbiphenyl can be synthesized to introduce specific structural features that enhance gas separation performance.

Experimental Protocols

Two primary methods for polyimide synthesis are the one-step high-temperature polycondensation and the two-step method involving the formation of a poly(amic acid) intermediate.

Protocol 1: One-Step High-Temperature Polycondensation of iBPDA and 6FpDA

This method directly yields the polyimide in a single step.

  • Monomer Preparation: Ensure both 2,2′,3,3′-biphenyltetracarboxylic dianhydride (iBPDA) and 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA) are of high purity.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of iBPDA and 6FpDA.

  • Solvent and Catalyst Addition: Add m-cresol as the solvent to achieve a desired monomer concentration. Add a catalytic amount of isoquinoline.

  • Polymerization: Heat the reaction mixture to a high temperature (specific temperature profiles should be optimized) under a continuous nitrogen purge with vigorous stirring.

  • Polymer Isolation: After the reaction is complete (indicated by a significant increase in viscosity), cool the solution and precipitate the polymer by pouring it into a non-solvent such as methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then dry under vacuum at an elevated temperature.

Protocol 2: Two-Step Synthesis of Fluorinated Biphenyl Polyimides (e.g., 6FDA and a custom diamine)

This method involves the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization.[5]

  • Poly(amic acid) Formation:

    • In a three-neck flask under a nitrogen atmosphere, dissolve the diamine (e.g., 4,4′-bis(4-amino-2-trifluoromethylphenoxy)-3,3′,5,5′-tetramethylbiphenyl) (7.5 mmol) in N,N-dimethylacetamide (DMAc) (12.0 ml).[5]

    • Cool the solution to 0°C.[5]

    • Gradually add an equimolar amount of 6FDA (7.5 mmol) to the stirred solution, followed by an additional portion of DMAc (6.0 ml).[5]

    • Allow the reaction to stir at room temperature for 16 hours to form a viscous poly(amic acid) solution.[5]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (32.1 mmol) and pyridine (32.1 mmol).[5]

    • Stir the mixture at room temperature for 1 hour, then at 40°C for 1 hour, and finally at 60°C for 1 hour.[5]

  • Polymer Isolation and Purification:

    • Cool the polyimide solution and precipitate it in a water/ethanol (2/1) mixture.[5]

    • Collect the polymer by filtration and dry it under vacuum at 150°C for 16 hours.[5]

Membrane Fabrication and Characterization

Dense polyimide membranes for gas separation studies are typically prepared by solution casting.

Protocol 3: Solution Casting of Polyimide Membranes

  • Polymer Solution Preparation: Dissolve the synthesized polyimide in a suitable solvent (e.g., NMP, DMAc, or m-cresol) to form a homogeneous solution (typically 7-15 wt%).[6][7]

  • Casting: Filter the polymer solution and cast it onto a clean, level glass plate.

  • Solvent Evaporation: Place the cast film in a controlled environment (e.g., an oven at 45-80°C) to allow for slow solvent evaporation.[7][8]

  • Thermal Treatment:

    • Once the film is self-standing, peel it from the glass plate.

    • Subject the membrane to a rigorous thermal annealing protocol under vacuum or an inert atmosphere to remove residual solvent and ensure complete imidization. A typical procedure involves a stepwise increase in temperature, for example: 150°C for 3 hours, 180°C for 1 hour, followed by heating in a nitrogen atmosphere at 200°C, 250°C, and 300°C for 30 minutes each, and a final step above the glass transition temperature (Tg), for instance at 335°C for 5 minutes.[5]

Gas Permeation Testing

The gas separation performance of the prepared membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity.

Protocol 4: Gas Permeability Measurement

  • Membrane Mounting: Mount a circular piece of the dense membrane in a gas permeation cell, ensuring a good seal.

  • System Evacuation: Evacuate both the upstream and downstream sides of the membrane to a high vacuum.

  • Gas Feed: Introduce a single gas (e.g., H₂, CO₂, O₂, N₂, CH₄) at a specific upstream pressure (e.g., 5 kg/cm ²).[6]

  • Permeate Measurement: Monitor the pressure increase on the downstream side over time using a pressure transducer.

  • Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state permeate flux. The ideal selectivity for a gas pair (A/B) is the ratio of their individual permeability coefficients (Pₐ / Pₑ).

Data Presentation

The following tables summarize the thermal properties and gas separation performance of selected polyimides derived from biphenyl monomers.

Table 1: Thermal Properties of Biphenyl-Based Polyimides

PolyimideDianhydrideDiamineTg (°C)10% Weight Loss Temp. (°C)
Br-BPDA-DATBr-BPDADAT--
Br-BPDA-MMBDABr-BPDAMMBDA--

Note: Specific Tg and TGA data were not fully available in the provided search results for all listed polymers.

Table 2: Gas Separation Performance of Biphenyl-Based Polyimide Membranes

PolyimideGas PairPermeability (Barrer)¹Ideal Selectivity (α)
Br-BPDA-DATH₂384.4-
CO₂349.8-
O₂69.8-
N₂16.3-
CH₄19.7-
H₂/N₂-21.4
Br-BPDA-MMBDAH₂576.5-
CO₂724.5-
O₂143.2-
N₂42.9-
CH₄61.7-

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Polyimide_Synthesis cluster_monomers Monomers cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Product Dianhydride Biphenyl Dianhydride (e.g., iBPDA, 6FDA) One_Step One-Step Polycondensation Dianhydride->One_Step Two_Step Two-Step Polycondensation Dianhydride->Two_Step Diamine Aromatic Diamine (e.g., 6FpDA) Diamine->One_Step Diamine->Two_Step Polyimide Polyimide One_Step->Polyimide PAA Poly(amic acid) Two_Step->PAA PAA->Polyimide Imidization

Caption: General synthesis pathways for biphenyl-containing polyimides.

Experimental_Workflow Monomers Biphenyl Monomers (Dianhydride + Diamine) Synthesis Polyimide Synthesis (One-step or Two-step) Monomers->Synthesis Purification Polymer Purification (Precipitation & Drying) Synthesis->Purification Membrane_Fab Membrane Fabrication (Solution Casting & Thermal Treatment) Purification->Membrane_Fab Characterization Membrane Characterization (Gas Permeation Testing) Membrane_Fab->Characterization Data_Analysis Data Analysis (Permeability & Selectivity Calculation) Characterization->Data_Analysis

Caption: Experimental workflow from monomer synthesis to gas separation analysis.

Structure_Property_Relationship cluster_structure Polymer Structure cluster_properties Physical Properties cluster_performance Gas Separation Performance Contorted_Backbone Contorted Backbone (e.g., from iBPDA) Chain_Packing Disrupted Chain Packing Contorted_Backbone->Chain_Packing Bulky_Groups Bulky Side Groups (e.g., -CF3) Bulky_Groups->Chain_Packing FFV Increased Fractional Free Volume (FFV) Permeability Enhanced Gas Permeability FFV->Permeability Selectivity Maintained/Improved Selectivity FFV->Selectivity Chain_Packing->FFV

Caption: Relationship between polymer structure and gas separation performance.

References

Application Notes and Protocols for the Polycondensation of 4,4'-Bis(hydroxymethyl)biphenyl with Diacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of polyesters through the polycondensation of 4,4'-bis(hydroxymethyl)biphenyl with various diacids. Polyesters based on the biphenyl moiety are of significant interest due to their potential for high thermal stability, good mechanical properties, and, in some cases, liquid crystalline behavior, making them suitable for advanced materials and biomedical applications. The protocol outlined below is a general procedure that can be adapted for different diacids, and the accompanying data summary provides an overview of the properties of resulting polymers from related systems.

Generalized Reaction Scheme

The polycondensation reaction proceeds via the esterification of the hydroxyl groups of this compound with the carboxylic acid groups of a diacid, eliminating water as a byproduct. This process is typically catalyzed by a metal-based catalyst at elevated temperatures.

Polycondensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Purification and Isolation cluster_analysis Characterization MonomerA This compound Reactor Reaction Vessel (Inert Atmosphere) MonomerA->Reactor MonomerB Diacid (e.g., Adipic Acid, Sebacic Acid) MonomerB->Reactor Catalyst Catalyst Addition (e.g., Ti(OBu)4, Sb2O3) Heating Heating & Stirring (e.g., 180-280°C) Reactor->Heating Vacuum Vacuum Application (Removal of H2O) Heating->Vacuum Dissolution Dissolution in Solvent (e.g., Chloroform, DMF) Vacuum->Dissolution Precipitation Precipitation in Nonsolvent (e.g., Methanol) Dissolution->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Final Polyester Drying->Polymer Analysis Analysis (GPC, NMR, DSC, TGA) Polymer->Analysis Polycondensation_Process cluster_inputs Starting Materials cluster_process Reaction Stages cluster_outputs Products Diol This compound Esterification Esterification (Formation of Oligomers + H2O) Diol->Esterification Diacid Dicarboxylic Acid Diacid->Esterification Polycondensation Polycondensation (Chain Growth + H2O removal) Esterification->Polycondensation Heat, Vacuum Polyester High Molecular Weight Polyester Polycondensation->Polyester Byproduct Water (removed) Polycondensation->Byproduct

Application Notes and Protocols for Quantifying 4,4'-Bis(hydroxymethyl)biphenyl Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,4'-Bis(hydroxymethyl)biphenyl purity. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate and reproducible results, which are critical in research, quality control, and drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity for separating the main compound from its impurities.

Application Note:

A reversed-phase HPLC method with UV detection is highly suitable for the routine quantification of this compound. The method's accuracy, precision, and linearity make it a robust choice for quality control. A diode-array detector (DAD) is recommended for monitoring peak purity and developing the method, with a detection wavelength set around the maximum absorbance of the analyte, typically near 260 nm.[1]

Experimental Protocol:

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a DAD or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient elution is often employed for optimal separation.[1][2]

    • Solvent A: Water with 0.1% formic acid.[1]

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.[2]

  • Gradient Program:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Quantitative Data Summary:

The following table summarizes typical performance characteristics for HPLC analysis of biphenyl derivatives.

ParameterTypical Value
Linearity Range0.5–600 µg/mL
Limit of Detection (LOD)0.23–4.99 µg/mL
Limit of Quantification (LOQ)0.69–15.1 µg/mL
Accuracy/Recovery (%)87.0–106.9%
Precision (%RSD)1.26–3.67%

Note: Data is based on studies of structurally related biphenyl compounds and serves as a general guideline.[1]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample derivatize Derivatization (e.g., with BSTFA) start->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect process Process Chromatogram & Mass Spectra detect->process identify Identify Impurities (Library Search) process->identify quantify Quantify Purity process->quantify report report quantify->report Final Report qNMR_Logic cluster_inputs Inputs for Calculation cluster_ratios Intermediate Ratios cluster_output Final Calculation I_analyte Analyte Integral integral_ratio Integral Ratio (I_analyte / I_std) I_analyte->integral_ratio N_analyte Analyte Protons proton_ratio Proton Ratio (N_std / N_analyte) N_analyte->proton_ratio MW_analyte Analyte MW mw_ratio MW Ratio (MW_analyte / MW_std) MW_analyte->mw_ratio m_analyte Analyte Mass mass_ratio Mass Ratio (m_std / m_analyte) m_analyte->mass_ratio I_std Standard Integral I_std->integral_ratio N_std Standard Protons N_std->proton_ratio MW_std Standard MW MW_std->mw_ratio m_std Standard Mass m_std->mass_ratio P_std Standard Purity purity_calc Purity (%) = (Ratio_I) * (Ratio_N) * (Ratio_MW) * (Ratio_m) * P_std P_std->purity_calc integral_ratio->purity_calc proton_ratio->purity_calc mw_ratio->purity_calc mass_ratio->purity_calc final_purity final_purity purity_calc->final_purity Final Purity Value

References

Application Notes and Protocols for the Analysis of 4,4'-Bis(hydroxymethyl)biphenyl Reactions using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(hydroxymethyl)biphenyl is a versatile bifunctional molecule utilized in the synthesis of various polymers, including polyesters and polyurethanes, as well as in the preparation of specialized ligands and materials in medicinal and materials science. Accurate monitoring of its reactions is crucial for ensuring product quality, optimizing reaction conditions, and understanding reaction kinetics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose. HPLC is well-suited for monitoring the consumption of non-volatile reactants and the formation of oligomers and polymers in solution. GC-MS, particularly after a derivatization step to increase volatility, provides high-resolution separation and mass-based identification of the starting material and potential byproducts.

This document provides detailed application notes and experimental protocols for the analysis of a representative reaction of this compound—polyesterification with terephthalic acid—using both HPLC and GC-MS techniques.

Reaction Monitoring: Polyesterification of this compound with Terephthalic Acid

A common application of this compound is in polycondensation reactions. The polyesterification with a dicarboxylic acid, such as terephthalic acid, yields a polyester with a biphenyl moiety in its backbone, which can impart desirable thermal and mechanical properties to the resulting polymer. The reaction progress can be monitored by quantifying the decrease in monomer concentration over time.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an ideal technique for monitoring the polyesterification reaction by separating and quantifying the non-volatile monomers (this compound and terephthalic acid) and the forming oligoesters. A reversed-phase method is typically employed.

Experimental Protocol: HPLC

1. Instrumentation and Conditions:

  • System: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A biphenyl stationary phase can also offer enhanced selectivity for these aromatic compounds.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • At various time points during the polyesterification reaction, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by cooling the aliquot on ice.

  • Accurately weigh a portion of the quenched reaction mixture and dissolve it in a known volume of a suitable solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

3. Data Analysis:

  • Identify the peaks corresponding to terephthalic acid, this compound, and the forming oligoesters based on their retention times, which will increase with the size of the oligomer.

  • Quantify the concentration of the monomers at each time point using calibration curves prepared from standards of known concentrations.

Data Presentation: HPLC Analysis of Polyesterification

The following table summarizes hypothetical quantitative data obtained from monitoring the polyesterification reaction over time.

Time (hours)Concentration of Terephthalic Acid (mg/mL)Concentration of this compound (mg/mL)Relative Peak Area of DimerRelative Peak Area of Trimer
010.008.920.000.00
17.52    6.70    15.32.1
25.15    4.59    28.98.7
42.31    2.06    45.219.8
80.54    0.48    58.730.5

Note: Oligomer data is presented as relative peak area due to the likely unavailability of commercial standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of this compound. Due to its polar hydroxyl groups and relatively low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization method.

Experimental Protocol: GC-MS

1. Derivatization (Silylation):

  • Withdraw an aliquot of the reaction mixture at a specific time point and quench it.

  • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 300 °C at a rate of 15 °C/min.

    • Hold at 300 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

3. Data Analysis:

  • The silylated this compound will elute as a sharp peak.

  • The mass spectrum will show characteristic fragments of the derivatized molecule. The molecular ion of the bis-trimethylsilyl derivative is expected at m/z 358. Other significant fragments would include those resulting from the loss of methyl groups and cleavage of the silyl ether bond.

Data Presentation: GC-MS Analysis of this compound

This table presents the expected quantitative data for the analysis of the silylated derivative of this compound.

AnalyteRetention Time (min)Monitored Ions (m/z) for SIMLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
4,4'-Bis(trimethylsilyloxymethyl)biphenyl~15.5358, 343, 268, 73~1~5

Note: Retention time is an estimate and will vary based on the specific instrument and conditions. LOD and LOQ are typical values achievable with GC-MS in SIM mode.

Mandatory Visualizations

reaction_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing reaction Polyesterification Reaction sampling Aliquot Sampling at Time (t) reaction->sampling quenching Quenching sampling->quenching dissolution Dissolution & Filtration (HPLC) quenching->dissolution derivatization Drying & Silylation (GC-MS) quenching->derivatization hplc HPLC-UV Analysis dissolution->hplc gcms GC-MS Analysis derivatization->gcms quant_hplc Quantify Monomers & Oligomers hplc->quant_hplc ident_gcms Identify & Quantify Silylated Analyte gcms->ident_gcms

Analytical workflow for monitoring the reaction.

reaction_pathway cluster_products Reaction Products reactant1 This compound dimer Dimer reactant1->dimer water Water reactant1->water reactant2 Terephthalic Acid reactant2->dimer reactant2->water plus1 + trimer Trimer dimer->trimer + Monomers polymer Polyester trimer->polymer + n Monomers

Polyesterification reaction pathway.

References

Application Notes & Protocols: Thermally Stable Polymers for Advanced Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Thermal Stability in Modern Electronics

The relentless drive towards miniaturization, higher power densities, and faster operating frequencies in electronic devices, such as those for 5G/6G telecommunications and aerospace systems, places extreme demands on constituent materials.[1][2][3][4] Polymers, valued for their light weight, flexibility, and ease of processing, are integral to electronic packaging, insulation, and substrates.[5][6] However, the operational heat generated in high-power components can lead to material degradation, compromising device performance and reliability.[7]

Consequently, the development of polymers with exceptional thermal stability is paramount.[5][8] These materials must maintain their structural integrity, mechanical strength, and electrical insulating properties at elevated and fluctuating temperatures.[7] Key classes of high-performance polymers meeting these criteria include polyimides (PIs), epoxy resins, and polybenzoxazines (PBz), each offering a unique profile of properties suitable for specific applications.[8][9] This document provides a detailed overview of these polymers, their synthesis, and standardized protocols for their characterization.

Key Classes of Thermally Stable Polymers

Polyimides (PIs)

Polyimides are a premier class of high-temperature polymers renowned for their exceptional thermal stability (some with a glass transition temperature, Tg, exceeding 400°C), excellent mechanical strength, and superior dielectric properties.[8][10] These characteristics make them the material of choice for demanding applications in the aerospace and electronics industries, including flexible printed circuits (FPCs), wire insulation, and semiconductor packaging.[11][12][13] Aromatic polyimides, in particular, derive their stability from the rigid imide and aromatic groups in their molecular backbone.[10][11]

High-Temperature Epoxy Resins

Epoxy resins are versatile thermosetting polymers widely used for potting, encapsulation, and as adhesives in electronic assemblies.[14][15] High-temperature formulations are engineered to provide robust protection against mechanical shock, vibration, moisture, and harsh chemicals, while operating at continuous service temperatures that can exceed 200°C.[16][17] They offer excellent adhesion to a wide variety of substrates and possess high compressive and tensile strength, making them ideal for safeguarding sensitive electronic components.[14][16]

Polybenzoxazines (PBz)

Polybenzoxazines are a newer class of phenolic resins that offer a unique combination of desirable properties, including near-zero volumetric shrinkage during curing, low water absorption, high thermal stability, and excellent dielectric performance.[18][19][20] The polymerization occurs via a ring-opening mechanism without the release of volatile byproducts, which is advantageous for creating void-free composites and thick components.[18] Their molecular design flexibility allows for the tailoring of properties to meet the demands of advanced applications like copper-clad laminates for printed circuit boards.[19][20]

Quantitative Data Presentation: Polymer Properties

The selection of a polymer for a specific electronic application depends on a quantitative comparison of its key thermal and electrical properties. The table below summarizes typical values for the polymer classes discussed.

Polymer ClassGlass Transition Temp. (T g )Decomposition Temp. (T d , 5% weight loss)Coeff. of Thermal Expansion (CTE)Dielectric Constant (D k @ 1 GHz)Dissipation Factor (D f @ 1 GHz)
Polyimides (General) 250 - >400 °C[8][10]500 - 600 °C20 - 50 ppm/K (can be <10)[21]2.7 - 3.5[22]0.002 - 0.01
Epoxy Resins (High-Temp) 150 - 225 °C[16]300 - 400 °C40 - 60 ppm/K3.5 - 5.00.01 - 0.025
Polybenzoxazines (PBz) 150 - 300 °C350 - 450 °C40 - 70 ppm/K2.8 - 3.2[19]0.005 - 0.015
PEEK ~143 °C[8]>500 °C45 - 55 ppm/K~3.2~0.003
PTFE (Teflon®) ~115 °C~500 °C~100 ppm/K~2.1[1]<0.0002

Note: Values are approximate and can vary significantly with specific monomer selection, formulation, and processing conditions.

Diagrams and Workflows

Synthesis of Aromatic Polyimide

The most common method for producing polyimides for electronics is a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final, insoluble polyimide.[11][22]

G cluster_synthesis Two-Step Polyimide Synthesis Pathway Monomers 1. Monomers (Dianhydride + Diamine) Polymerization 3. Polymerization (Room Temperature) Monomers->Polymerization Solvent 2. Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Polymerization PAA 4. Poly(amic acid) Solution (Soluble Precursor) Polymerization->PAA Casting 5. Film Casting / Coating PAA->Casting Film 6. PAA Film / Coating Casting->Film Imidization 7. Thermal Imidization (High Temperature, >300°C) Film->Imidization Product 8. Final Polyimide Film (Insoluble, Thermally Stable) Imidization->Product

Caption: A typical workflow for the synthesis of aromatic polyimide films.

Experimental Workflow for Thermal Analysis

Evaluating the thermal stability of a newly synthesized polymer is a critical step. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this purpose.[23][24][25]

G cluster_workflow Polymer Thermal Characterization Workflow cluster_tga TGA cluster_dsc DSC Sample Polymer Sample (Film or Powder) TGA_Setup Prepare TGA Sample (5-10 mg) Sample->TGA_Setup DSC_Setup Prepare DSC Sample (5-10 mg in pan) Sample->DSC_Setup TGA_Run Run TGA Scan (e.g., 10°C/min under N2) TGA_Setup->TGA_Run TGA_Data Analyze TGA Curve TGA_Run->TGA_Data Td Determine Td (Decomposition Temp.) TGA_Data->Td Report Final Thermal Properties Report Td->Report DSC_Run Run DSC Scan (Heat-Cool-Heat Cycle) DSC_Setup->DSC_Run DSC_Data Analyze DSC Curve DSC_Run->DSC_Data Tg Determine Tg (Glass Transition Temp.) DSC_Data->Tg Tg->Report

Caption: Workflow for determining key thermal properties (Tg, Td) of polymers.

Experimental Protocols

Protocol: Synthesis of a Polyimide Film (Example: PMDA-ODA)

This protocol describes a generalized two-step synthesis for a common polyimide derived from Pyromellitic dianhydride (PMDA) and 4,4'-Oxydianiline (ODA).

Materials:

  • Pyromellitic dianhydride (PMDA), high purity

  • 4,4'-Oxydianiline (ODA), high purity

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen (N2) gas, high purity

  • Glass reaction vessel with mechanical stirrer and N2 inlet/outlet

  • Glass plates for casting

  • Programmable high-temperature oven

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry PMDA and ODA under vacuum at 100°C for at least 4 hours before use.

  • Dissolution: In the reaction vessel under a slow N2 purge, dissolve a molar equivalent of ODA in anhydrous DMAc with gentle stirring until a clear solution is formed.

  • Polymerization: Slowly add a molar equivalent of PMDA powder to the stirring ODA solution in small portions over 1-2 hours. Maintain the reaction temperature at or below room temperature (e.g., using a water bath) to control the exothermic reaction.

  • PAA Formation: Continue stirring the solution under N2 for 12-24 hours. The viscosity will increase significantly as the high molecular weight poly(amic acid) (PAA) forms. The final PAA solution should be clear and viscous.

  • Film Casting: Pour the PAA solution onto a clean, level glass plate. Use a doctor blade to spread the solution to a uniform thickness (e.g., 200-500 µm).

  • Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at 60-80°C for 4-6 hours to slowly remove the bulk of the solvent.

  • Thermal Imidization (Curing): Transfer the glass plate to a programmable oven. Cure the film using a staged heating ramp under an N2 atmosphere:

    • Ramp to 100°C and hold for 1 hour.

    • Ramp to 200°C and hold for 1 hour.

    • Ramp to 300°C (or higher, depending on the specific polyimide) and hold for 1-2 hours.

    • Slowly cool the oven back to room temperature.

  • Film Removal: Carefully peel the resulting tough, flexible polyimide film from the glass substrate.

Protocol: Thermal Stability Characterization by TGA

This protocol outlines the procedure for determining the decomposition temperature (Td) of a polymer sample.[26][27]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibration: Perform temperature and weight calibrations on the TGA instrument according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample (film or powder) into a clean TGA crucible (platinum or alumina).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas to an inert atmosphere, typically Nitrogen (N2), with a flow rate of 50-70 mL/min.[26]

    • Set the heating program: Equilibrate at 30-40°C, then ramp the temperature at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition (e.g., 800-900°C).[26]

  • Data Acquisition: Start the experiment and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial weight versus temperature.

    • The thermal stability is often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs, respectively.

    • The peak of the first derivative of the weight loss curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol: Glass Transition Measurement by DSC

This protocol details the procedure for determining the glass transition temperature (Tg) of a polymer.[25][26][28]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Calibration: Perform temperature and enthalpy calibrations on the DSC instrument using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum). Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to an inert atmosphere (e.g., N2) at a flow rate of 20-50 mL/min.

    • Use a heat-cool-heat cycle to erase the sample's prior thermal history and obtain a clear transition.

      • 1st Heat: Ramp from room temperature to a temperature above the expected Tg but below the decomposition temperature (e.g., 400°C for a high-temp PI) at a rate of 10-20°C/min.

      • Cool: Cool the sample at a controlled rate (e.g., 10-20°C/min) back to the starting temperature.

      • 2nd Heat: Ramp again at the same heating rate as the first scan.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The glass transition (Tg) will appear as a step-like change in the heat flow baseline.

    • Determine the Tg as the midpoint of this transition using the analysis software.

References

Application Note: Synthesis and Characterization of Shape Memory Polymers Based on Biphenyl Epoxy Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Shape memory polymers (SMPs) are a class of smart materials capable of transitioning from a temporary, deformed shape back to their original, permanent shape upon exposure to an external stimulus.[1] Among these, epoxy-based SMPs are notable for their excellent mechanical properties, thermal stability, and chemical resistance.[2] This application note details the synthesis of a high-performance shape memory polymer using a biphenyl-containing epoxy resin (BPEP). The rigid biphenyl units can form ordered structures through π-π interactions, acting as physical crosslinking points that allow for tunable shape memory properties.[3][4] These materials have potential applications in diverse fields, including aerospace, intelligent materials, and biomedical devices, such as drug delivery systems.[2][5][6]

This document provides detailed protocols for the synthesis of the diglycidyl ether of biphenyl (DGEBP) monomer and the subsequent formulation and curing of the biphenyl-based shape memory epoxy polymer (BPEP). It also outlines standard procedures for characterizing the material's thermal, mechanical, and shape memory properties.

Experimental Protocols

Materials and Equipment
  • Materials:

    • 4,4'-Dihydroxybiphenyl (Energy Chemical, Shanghai, China)

    • Epichlorohydrin (Chengdu Cologne Chemicals Co., Ltd., Chengdu, China)

    • Sodium Hydroxide (NaOH)

    • M-xylylenediamine (MXDA) (J&K, Beijing, China)

    • Photoinitiator (e.g., Iodonium salt)

    • Photosensitizer (e.g., Aromatic ferrocene) - Optional, for NIR-responsive systems[3]

    • Graphene - Optional, for NIR-responsive systems[3]

  • Equipment:

    • Reaction vessel with mechanical stirrer and reflux condenser

    • High-pressure mercury lamp

    • Vacuum oven

    • Molds for film casting (e.g., Teflon)

    • Differential Scanning Calorimeter (DSC)

    • Dynamic Mechanical Analyzer (DMA)

    • Universal Testing Machine (UTM)

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • X-ray Diffractometer (XRD)

Synthesis of Diglycidyl Ether of Biphenyl (DGEBP) Monomer

This protocol is based on the substitution reaction between 4,4'-dihydroxybiphenyl and epichlorohydrin.[7]

  • Reaction Setup: In a reaction vessel, dissolve 4,4'-dihydroxybiphenyl in an excess of epichlorohydrin.

  • Catalysis: Add NaOH as a catalyst to the mixture.

  • Reaction: Heat the mixture under reflux with vigorous stirring for a specified duration to allow for the substitution reaction to complete.

  • Purification: After the reaction, cool the mixture and wash it multiple times with deionized water to remove unreacted NaOH and other impurities.

  • Isolation: Remove the excess epichlorohydrin under reduced pressure to obtain the crude DGEBP monomer.

  • Recrystallization: Further purify the DGEBP monomer by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

  • Verification: Confirm the structure of the synthesized DGEBP using techniques like FTIR and NMR spectroscopy.

Preparation of Biphenyl Epoxy Resin Films (BPEPs)

This protocol describes a photocuring-assisted amine thermal curing method.[7]

  • Formulation: Prepare mixtures of the synthesized DGEBP monomer and the curing agent, M-xylylenediamine (MXDA). The crosslinking density can be controlled by varying the molar ratio of epoxy groups (from DGEBP) to amino groups (from MXDA). Ratios of 1:0.5, 1:0.68, and 1:0.86 have been reported.[7]

  • Mixing: Thoroughly mix the components at a slightly elevated temperature to ensure a homogeneous solution.

  • Casting: Pour the resin mixture into a mold to create a film of a desired thickness (e.g., 0.5 mm).[7]

  • Photocuring: Place the cast resin under a high-pressure mercury lamp for approximately 15 minutes to initiate the curing process.[3][7]

  • Thermal Curing: Transfer the film to a vacuum oven and heat at 55°C for 48 hours to complete the curing process and drying.[3][7]

  • Post-Heating (Optional): A post-heating step can be performed above the glass transition temperature (Tg) to induce the self-assembly of biphenyl units, which can adjust the shape memory properties.[3][8]

Characterization Protocols
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg).

    • Procedure: Heat a small sample (5-10 mg) from a low temperature (e.g., -50°C) to a high temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).[7] The Tg is determined from the second heating curve to eliminate thermal history.

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To evaluate thermo-mechanical properties (storage modulus, loss modulus, tan δ) and identify Tg.

    • Procedure: Test rectangular samples (e.g., 20 mm x 3 mm x 0.05 mm) in tensile mode.[7] Apply a temperature ramp from -20°C to 200°C at a heating rate of 5°C/min and a frequency of 1 Hz.[7] The peak of the tan δ curve is typically taken as the Tg.

  • Mechanical Properties:

    • Purpose: To measure tensile strength, Young's modulus, and elongation at break.

    • Procedure: Use a universal testing machine to perform tensile tests on dog-bone shaped samples according to ISO 527-2 standards.[7] A typical tensile speed is 5 mm/min.[7] At least five samples should be tested to ensure reliable data.

  • Shape Memory Properties:

    • Purpose: To quantify the shape fixity (Rf) and shape recovery (Rr) ratios.

    • Procedure (Thermo-mechanical cycle): a. Heat the sample in the DMA above its Tg. b. Apply a strain (εm) to deform the sample into a temporary shape. c. Cool the sample below its Tg while maintaining the strain. d. Remove the external stress; the fixed strain (εu) is measured. e. Reheat the sample above its Tg without any stress and measure the final recovered strain (εp).

    • Calculation:

      • Shape Fixity Ratio (Rf) = (εu / εm) x 100%

      • Shape Recovery Ratio (Rr) = ((εm - εp) / εm) x 100%

Data Presentation

The following tables summarize the typical quantitative data obtained for biphenyl-based shape memory epoxy resins.

Table 1: Shape Memory and Tribological Properties of BPEPs

PropertyValueReference
Shape Fixity Ratio (Rf)> 99%[9]
Shape Recovery Ratio (Rr)> 97%[9]
NIR-Responsive Rr (with Graphene)96%[9]
Friction Coefficient (COF)0.10 - 0.175 (Tunable with temp.)[4][7]
Wear Rate (at 110°C)6.94 × 10-5 mm3 N-1 m-1[4][7]

Table 2: Influence of Formulation on Properties

Formulation (Epoxy:Amine Molar Ratio)PropertyValueReference
BPEP1 (1:0.5)Glass Transition Temp. (Tg)Tunable[7]
BPEP2 (1:0.68)Crosslinking DensityVaries with ratio[7]
BPEP3 (1:0.86)Mechanical StrengthVaries with ratio[7]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the synthesis and function of these shape memory polymers.

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Formulation & Curing raw1 4,4'-Dihydroxybiphenyl reaction Substitution Reaction raw1->reaction raw2 Epichlorohydrin raw2->reaction catalyst NaOH catalyst->reaction dgebp DGEBP Monomer reaction->dgebp mixing Mixing dgebp->mixing mxda MXDA Curing Agent mxda->mixing casting Film Casting mixing->casting photocure Photocuring (UV Lamp, 15 min) casting->photocure thermalcure Thermal Curing (55°C, 48h) photocure->thermalcure bpep BPEP Film thermalcure->bpep Shape_Memory_Mechanism cluster_perm Permanent Shape cluster_temp Temporary Shape cluster_key Key Structural Elements perm_shape Permanent Shape (Covalent Crosslinks) temp_shape Temporary Shape (Frozen Biphenyl Domains) perm_shape->temp_shape 1. Heat > Tg 2. Deform 3. Cool < Tg temp_shape->perm_shape Heat > Tg (Recovery) network Covalent Network (Permanent) switching Biphenyl π-π Stacking (Switching Phase) Characterization_Workflow cluster_tests Characterization Tests cluster_results Derived Properties start Synthesized BPEP Film dma DMA (Thermo-mechanical) start->dma dsc DSC (Thermal Transitions) start->dsc utm Tensile Test (Mechanical) start->utm smp Shape Memory Cycle (Rf and Rr) start->smp tg Glass Transition (Tg) dma->tg dsc->tg modulus Modulus, Strength utm->modulus recovery Shape Recovery % smp->recovery

References

Application Notes and Protocols: Leveraging 4,4'-Bis(hydroxymethyl)biphenyl in the Synthesis of Thermally Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,4'-Bis(hydroxymethyl)biphenyl as a monomer for the synthesis of polymers with enhanced thermal conductivity. The inherent rigidity and linearity of the biphenyl unit make it a valuable building block for creating polymers with ordered structures that facilitate efficient phonon transport, thereby increasing thermal conductivity. This document outlines the synthesis of such polymers, their thermal properties, and the underlying principles of thermal conductivity enhancement.

Introduction

Polymers are typically characterized by low thermal conductivity, which limits their application in areas requiring efficient heat dissipation. The incorporation of rigid structural elements, such as the biphenyl group from this compound, into the polymer backbone is a promising strategy to enhance intrinsic thermal conductivity. This approach can lead to the formation of liquid crystalline phases, which possess a higher degree of molecular order, facilitating more effective heat transfer through the material.

The rigid nature of the biphenyl unit restricts segmental motion within the polymer chain, contributing to higher glass transition temperatures and improved thermal stability.[1] When incorporated into polymers like polyesters and epoxy resins, these biphenyl-containing monomers can promote the formation of locally ordered regions, which act as pathways for phonon transport, leading to a significant increase in thermal conductivity.[2][3][4]

Data Presentation

The following table summarizes the thermal properties of polymers synthesized using biphenyl-containing monomers, demonstrating the impact of the biphenyl unit on thermal conductivity and stability.

Polymer SystemMonomersThermal Conductivity (W/m·K)Glass Transition Temperature (°C)Decomposition Temperature (°C, 5% loss)Reference
Biphenyl-based Liquid Crystal Polyester (PEOT)Biphenyl-based dihydroxy monomer, Terephthalic acid0.51->400[3]
Liquid Crystalline Epoxy Resin (LCER3)Bisphenol A epoxy (E-51), 4,4′-diaminodiphenylmethane (DDM), Biphenyl liquid crystalline small molecule (BLCM)0.42176.8 (Heat Resistance Index)-[2]
Epoxy Resin with DDM only (LCER0)Bisphenol A epoxy (E-51), 4,4′-diaminodiphenylmethane (DDM)0.20172.2 (Heat Resistance Index)-[2]
Poly(4,4'-biphenol terephthalate)4,4'-dihydroxybiphenyl, Terephthalic acid-180-[5]

Experimental Protocols

Protocol 1: Synthesis of a Biphenyl-Based Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester incorporating the biphenyl moiety from a dihydroxy biphenyl monomer, analogous to the use of this compound, to achieve enhanced thermal properties.

Materials:

  • Biphenyl-based dihydroxy monomer (e.g., 4,4'-dihydroxybiphenyl)

  • Dicarboxylic acid (e.g., Terephthalic acid)

  • Catalyst (e.g., Antimony trioxide, Sb₂O₃)

  • Nitrogen gas (high purity)

  • High-vacuum pump

Procedure:

  • Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add the biphenyl-based dihydroxy monomer and the dicarboxylic acid in equimolar amounts.

  • Catalyst Addition: Add the catalyst (e.g., Sb₂O₃) to the monomer mixture.

  • Esterification: Heat the reaction mixture under a slow stream of nitrogen gas. The temperature should be gradually increased to facilitate the esterification reaction and the removal of the water byproduct.

  • Polycondensation: Once the initial esterification is complete (as indicated by the cessation of water distillation), apply a high vacuum to the system. The temperature is further increased to promote the polycondensation reaction and the removal of any remaining byproducts.

  • Polymer Isolation: Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cooling and Characterization: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be collected and characterized for its thermal and mechanical properties.

Protocol 2: Preparation of a Highly Thermally Conductive Liquid Crystalline Epoxy Resin

This protocol details the preparation of an epoxy resin with enhanced thermal conductivity through the incorporation of a biphenyl-containing co-curing agent.

Materials:

  • Bisphenol A epoxy resin (E-51)

  • 4,4′-diaminodiphenylmethane (DDM) as the curing agent

  • Biphenyl liquid crystalline small molecule (BLCM) as a co-curing agent

  • Solvent (e.g., acetone)

Procedure:

  • Mixing: Dissolve the Bisphenol A epoxy resin, DDM, and the biphenyl liquid crystalline co-curing agent in a suitable solvent to ensure homogeneous mixing. The mass fraction of the BLCM can be varied to optimize the thermal conductivity.

  • Casting: Pour the homogeneous mixture into a preheated mold.

  • Curing: Place the mold in a vacuum oven and cure the resin using a step-wise temperature program. For example, hold at a lower temperature to allow for the formation of ordered liquid crystalline domains, followed by a higher temperature for final crosslinking.

  • Post-Curing: After the initial curing cycle, post-cure the sample at a higher temperature to ensure complete reaction and to maximize the thermal and mechanical properties.

  • Characterization: Once cooled to room temperature, the cured epoxy resin can be demolded and characterized for its thermal conductivity and other physical properties. The introduction of the biphenyl mesogen promotes the formation of locally ordered regions, leading to a significant increase in the intrinsic thermal conductivity of the epoxy resin.[2]

Visualizations

experimental_workflow Experimental Workflow for Polyester Synthesis cluster_synthesis Synthesis cluster_characterization Characterization monomers 1. Monomer Mixing (Biphenyl diol + Dicarboxylic acid) catalyst 2. Catalyst Addition monomers->catalyst Add Catalyst esterification 3. Esterification (Nitrogen Atmosphere) catalyst->esterification Heat polycondensation 4. Polycondensation (High Vacuum) esterification->polycondensation Apply Vacuum isolation 5. Polymer Isolation polycondensation->isolation Cool thermal_analysis 6. Thermal Analysis (DSC, TGA) isolation->thermal_analysis Analyze conductivity_measurement 7. Thermal Conductivity Measurement thermal_analysis->conductivity_measurement Measure

Caption: Workflow for biphenyl-based polyester synthesis.

signaling_pathway Mechanism of Thermal Conductivity Enhancement biphenyl This compound (Rigid Monomer) polymer Polymer Backbone biphenyl->polymer Incorporation into ordered Formation of Ordered Structures (Liquid Crystalline Domains) polymer->ordered Leads to phonon Reduced Phonon Scattering ordered->phonon Results in conductivity Enhanced Thermal Conductivity phonon->conductivity Causes

Caption: Role of biphenyl units in enhancing thermal conductivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4'-Bis(hydroxymethyl)biphenyl synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low yield in the reduction of 4,4'-biphenyldicarboxylic acid or its esters.

  • Potential Cause: Incomplete reaction due to insufficient reducing agent, poor reagent quality, or suboptimal reaction conditions.

  • Solution:

    • Ensure the use of a sufficient excess of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

    • Use freshly opened or properly stored LiAlH₄, as it can be deactivated by moisture.

    • Maintain anhydrous (dry) conditions throughout the reaction, as water will quench the reducing agent.[1][2]

    • Optimize the reaction temperature and time. For instance, a reaction with LiAlH₄ in anhydrous THF can be conducted at 50°C for about 1.5 hours to achieve a high yield.[1][2]

Issue 2: Formation of byproducts during the synthesis.

  • Potential Cause: Side reactions occurring due to the chosen synthetic route or reaction conditions. For example, in Grignard-based syntheses, the formation of biphenyl-type homocoupling products can be a significant side reaction.[3]

  • Solution:

    • For Grignard reactions:

      • Ensure the magnesium turnings are activated to initiate the Grignard reagent formation promptly. This can be done through methods like iodine activation or physical crushing.[3]

      • Control the rate of addition of the halide to prevent a buildup of unreacted starting material that could lead to side products.

      • Use an appropriate solvent, like anhydrous diethyl ether or tetrahydrofuran (THF).[3]

    • For chloromethylation followed by hydrolysis: Minimize the formation of polymeric byproducts by controlling the stoichiometry of reactants and recycling byproducts to shift the reaction equilibrium towards the desired product.[4]

Issue 3: Difficulty in purifying the final product.

  • Potential Cause: The presence of unreacted starting materials, byproducts, or residual solvents.

  • Solution:

    • Recrystallization: This is a common and effective method for purifying this compound. Solvents such as acetone or toluene can be used.[1][4] For related biphenyl compounds, recrystallization from aqueous alcohol solutions has also been shown to be effective.[5]

    • Chromatography: For small-scale syntheses or very high purity requirements, column chromatography can be employed to separate the desired product from impurities.[6]

    • Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities. For example, after hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl, washing the precipitate with water is a crucial step.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound with high yield?

A1: Two of the most effective methods are:

  • Reduction of 4,4'-Bis(methoxycarbonyl)biphenyl: This method involves the reduction of the diester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. This route has been reported to achieve yields as high as 96.6%.[1][2]

  • Hydrolysis of 4,4'-Bis(acetoxymethyl)biphenyl: This two-step process involves first the synthesis of the diacetate intermediate, followed by hydrolysis using a base like sodium hydroxide in an ethanol/water mixture. This method can yield up to 80% of the desired product.[7]

Q2: How can I prepare the starting material, 4,4'-biphenyldicarboxylic acid or its esters?

A2: 4,4'-Biphenyldicarboxylic acid and its esters can be synthesized through various methods, including the coupling of 4-halobenzoic acids or their esters. They are also commercially available from various suppliers.

Q3: What are the critical parameters to control during a Grignard-based synthesis of hydroxymethylbiphenyls?

A3: The critical parameters for a successful Grignard reaction include:

  • Anhydrous Conditions: The presence of water will quench the Grignard reagent, preventing the desired reaction.[3]

  • Magnesium Activation: The magnesium metal surface needs to be free of oxide layers to initiate the reaction.[3]

  • Reaction Temperature: The temperature should be controlled to maintain a steady reaction rate and avoid side reactions.

  • Purity of Reagents: Ensure the halide and solvent are pure and dry.

Q4: Are there any catalytic methods to improve the synthesis of the biphenyl core structure?

A4: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful methods for forming the C-C bond between two aromatic rings to create the biphenyl scaffold.[8][9] This can be a versatile starting point for subsequent functionalization to introduce the hydroxymethyl groups. The choice of ligand and base is crucial for an efficient Suzuki-Miyaura reaction.[8]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthetic MethodStarting MaterialReagentsSolventReaction TimeYield (%)Reference
Reduction4,4'-Bis(methoxycarbonyl)biphenylLiAlH₄Anhydrous THF1.5 hours96.6%[1][2]
Hydrolysis4,4'-Bis(acetoxymethyl)biphenylNaOH, H₂OEthanol3 hours80%[7]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4,4'-Bis(methoxycarbonyl)biphenyl [1][2]

  • Preparation: In a 2-liter flask equipped with a mechanical stirrer, condenser, and addition funnel, add 789 mg (20.8 mmoles) of LiAlH₄ to 150 ml of anhydrous THF under an inert atmosphere.

  • Reaction: Heat the LiAlH₄ suspension to 50°C. Separately, dissolve 7.5 g (27.7 mmoles) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF and heat to 50°C. Add the diester solution dropwise to the LiAlH₄ suspension over 1 hour while maintaining the temperature at 50°C.

  • Stirring: After the addition is complete, continue stirring the mixture at 50°C for an additional 30 minutes.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add 15 ml of a THF/H₂O (80:20) mixture to quench the excess LiAlH₄.

  • Workup: Filter the mixture and wash the precipitate with anhydrous ethanol (3 x 100 ml). Combine the filtrate and washings and evaporate to dryness under vacuum.

  • Purification: Redissolve the residue in 100 ml of hot acetone (50°C), filter out any insoluble material, dry the filtrate over anhydrous Na₂SO₄, and evaporate to dryness to obtain this compound.

Protocol 2: Synthesis via Hydrolysis of 4,4'-Bis(acetoxymethyl)biphenyl [7]

  • Preparation: In a reaction vessel, combine 0.1 moles of 4,4'-bis(acetoxymethyl)biphenyl, 0.4 moles of sodium hydroxide (as a 23% aqueous solution), and 50 ml of ethanol.

  • Reaction: Reflux the mixture with stirring for 3 hours.

  • Workup: After cooling, filter the reaction mixture.

  • Purification: Wash the collected precipitate with water and dry to yield the final product.

Visualizations

experimental_workflow_reduction start Start prepare_liaih4 Prepare LiAlH4 in anhydrous THF start->prepare_liaih4 prepare_diester Prepare Diester Solution in anhydrous THF start->prepare_diester reaction Dropwise Addition at 50°C prepare_liaih4->reaction prepare_diester->reaction stir Stir for 30 min at 50°C reaction->stir quench Quench with THF/H2O stir->quench workup Filter and Evaporate quench->workup purify Recrystallize from Acetone workup->purify end_product This compound purify->end_product

Caption: Workflow for the reduction synthesis method.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes side_reactions Side Reactions low_yield->side_reactions Yes purification_loss Purification Loss low_yield->purification_loss Yes check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Temp./Time incomplete_reaction->optimize_conditions side_reactions->optimize_conditions change_route Consider Alternative Synthetic Route side_reactions->change_route improve_purification Refine Purification Technique purification_loss->improve_purification

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Crude 4,4'-Bis(hydroxymethyl)biphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of crude 4,4'-Bis(hydroxymethyl)biphenyl.

Troubleshooting Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. This compound is a relatively polar molecule due to the two hydroxyl groups.

  • Inappropriate Solvent: Solvents like hexanes or toluene are likely too nonpolar to dissolve the compound effectively. Consider using more polar solvents.

  • Insufficient Solvent: You may not be using enough solvent. Incrementally add more hot solvent until the solid dissolves. Be mindful that using a large excess of solvent will decrease your final yield.

Q2: After dissolving my crude product and cooling the solution, no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling is usually due to either the solution not being saturated or supersaturation.

  • Not Saturated: Too much solvent may have been used. To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution is stable beyond its saturation point. To induce crystallization, you can:

    • Scratch the inner surface of the flask at the meniscus with a glass rod.

    • Add a seed crystal of pure this compound.

    • Cool the solution in an ice bath to further decrease the solubility.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a high melting point (around 191-192°C), this is more likely due to the presence of significant impurities that depress the melting point of the mixture.

  • Re-dissolve and Adjust Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to decrease the saturation temperature. For a mixed solvent system like ethanol/water, add more ethanol.

  • Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.

Q4: My final product yield is very low. What are the common causes?

A4: Low yield is a frequent issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This is the most common reason for low recovery. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.

Q5: The purified crystals are colored, but the pure compound should be white. How can I remove the color?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using too much charcoal can lead to a loss of your desired product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on available data, polar organic solvents are most suitable. Acetone and ethanol have been shown to be effective.[1] A mixed-solvent system, such as ethanol/water, can also be an excellent choice. In this system, the crude product is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy, indicating saturation.

Q: What are the likely impurities in my crude this compound?

A: The impurities will depend on the synthetic route used. Common synthetic precursors include 4,4'-biphenyldicarboxylic acid dimethyl ester and 4,4'-bis(chloromethyl)biphenyl. Therefore, likely impurities include:

  • Unreacted starting materials.

  • Mono-functionalized intermediates (e.g., 4-(hydroxymethyl)-4'-(methoxycarbonyl)biphenyl).

  • Byproducts from the reaction.

Recrystallization is generally effective at removing these types of structurally different impurities.

Q: How can I assess the purity of my recrystallized product?

A: The most common and straightforward method is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point in the range of 191-192°C.[2] A broad or depressed melting point indicates the presence of impurities. Other analytical techniques such as NMR spectroscopy or chromatography (TLC, HPLC) can also be used for a more detailed purity assessment.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterInsolubleVery Low
EthanolLowHigh[2]
AcetoneLowHigh[1]
Ethyl AcetateLowModerate
DichloromethaneVery LowLow
HexaneInsolubleInsoluble
TolueneInsolubleLow
Dimethylformamide (DMF)ModerateHigh

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Acetone

This protocol is based on a documented synthesis where the crude product is purified using hot acetone.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently (e.g., on a hot plate) while swirling until the solid is completely dissolved. Add acetone in small portions until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This protocol is a general method for recrystallizing polar organic compounds.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oil_forms Does an oil form? crystals_form->oil_forms No collect_crystals Collect, wash, and dry crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->troubleshoot_no_crystals No, after waiting oil_forms->collect_crystals No troubleshoot_oil Troubleshoot: - Reheat solution - Add more 'good' solvent - Cool more slowly oil_forms->troubleshoot_oil Yes check_yield Is yield acceptable? collect_crystals->check_yield end Pure Product troubleshoot_no_crystals->cool troubleshoot_oil->dissolve low_yield Troubleshoot Low Yield: - Check for excess solvent - Ensure complete cooling - Use ice-cold wash solvent check_yield->low_yield No check_purity Check Purity (Melting Point) check_yield->check_purity Yes low_yield->start Re-process mother liquor or re-evaluate procedure check_purity->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Avoiding side products in the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods are the reduction of a 4,4'-biphenyldicarboxylate ester and the reaction of a di-Grignard reagent with a formaldehyde equivalent.

  • Reduction Route: This typically involves the reduction of dimethyl or diethyl 4,4'-biphenyldicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3] This method is often high-yielding.

  • Grignard Route: This involves the formation of a di-Grignard reagent from 4,4'-dihalobiphenyl, which is then reacted with an electrophile like formaldehyde or paraformaldehyde. Careful control of conditions is essential to avoid side reactions.[4]

Q2: I am using the LiAlH₄ reduction method and getting a low yield. What are the potential causes?

A2: Low yields in LiAlH₄ reductions are often due to:

  • Incomplete Reaction: The starting ester may not be fully reduced. This can be caused by insufficient LiAlH₄, a short reaction time, or low reaction temperature.

  • Reagent Decomposition: LiAlH₄ reacts violently with protic solvents like water and alcohols.[2] The presence of moisture in the solvent (e.g., THF) or glassware will consume the reagent and lower the effective concentration.

  • Product Loss During Workup: The aluminum salts formed during the quenching step can chelate with the diol product, trapping it in the solid precipitate. A carefully controlled workup procedure is necessary to liberate the product.

Q3: What side products are common when synthesizing this compound via a Grignard reaction?

A3: Grignard reactions are sensitive and can lead to several side products:[5]

  • Protonated Species: The Grignard reagent is a very strong base and will react with any trace amounts of water or other acidic protons in the reaction mixture to form biphenyl.[5]

  • Homocoupling Product: Radical coupling of the Grignard reagent intermediate can lead to the formation of polyphenyls.

  • Unreacted Starting Material: If the magnesium is not sufficiently activated or if the reaction conditions are not optimal, a significant amount of the starting 4,4'-dihalobiphenyl may remain.[5]

Q4: Can the Cannizzaro reaction be used to synthesize this compound? What are the challenges?

A4: The Cannizzaro reaction, which involves the base-induced disproportionation of a non-enolizable aldehyde, can be considered but presents significant challenges.[6][7] Starting from 4,4'-biphenyldicarbaldehyde, the reaction would yield both the desired diol and the corresponding dicarboxylic acid.[8] Controlling the reaction to favor the diol is difficult, and separating the mixture of products can be complex, making this route less synthetically useful than the reduction or Grignard methods.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (LiAlH₄ Reduction) 1. Moisture Contamination: LiAlH₄ is deactivated by water.[2] 2. Insufficient Reagent: Not enough LiAlH₄ to fully reduce both ester groups. 3. Product Trapped in Salts: The diol product is complexed with aluminum salts after quenching.1. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents relative to the ester). 3. Follow a careful quenching procedure (e.g., Fieser workup) by sequentially adding water then a base solution (like 15% NaOH) to precipitate granular aluminum salts that are easier to filter.
Multiple Byproducts (Grignard Synthesis) 1. Wet Solvent/Glassware: The Grignard reagent is being quenched by water.[5][10] 2. Poor Magnesium Activation: The Grignard reaction fails to initiate. 3. Side reactions with atmosphere: Oxygen can oxidize the Grignard reagent.1. Use anhydrous solvents and oven-dried glassware under an inert atmosphere.[10] 2. Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.[11] 3. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
Product is an Inseparable Mixture 1. Incomplete Reaction: The mixture contains partially reduced intermediates (e.g., 4'-(hydroxymethyl)biphenyl-4-carboxylate). 2. Cannizzaro Side Reaction: If starting from the dialdehyde, disproportionation has occurred.[6][9]1. Increase reaction time, temperature, or the amount of reducing agent. Monitor the reaction by TLC until the starting material is fully consumed. 2. If using the Cannizzaro route is unavoidable, consider a "crossed" Cannizzaro reaction using formaldehyde as a sacrificial reductant to improve the yield of the desired diol.[8][12]
Purification Difficulties The desired product and nonpolar byproducts (like biphenyl) have different solubilities.Recrystallization is often effective. This compound has lower solubility in nonpolar solvents compared to biphenyl. A solvent system like toluene or a mixture of ethanol and water can be used. Alternatively, column chromatography can separate the polar diol from nonpolar impurities.

Experimental Protocols

Method 1: Reduction of Dimethyl 4,4'-biphenyldicarboxylate with LiAlH₄

This protocol is based on established procedures for reducing esters to alcohols.[1]

Materials:

  • Dimethyl 4,4'-biphenyldicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% w/v Sodium hydroxide solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Setup: Under an inert nitrogen atmosphere, add LiAlH₄ (2.5 eq.) to a three-necked, oven-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF to create a suspension.

  • Addition of Ester: Dissolve dimethyl 4,4'-biphenyldicarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. Follow with the dropwise addition of 15% NaOH solution (X mL), and then add more water (3X mL).

  • Workup: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with hot THF and ethyl acetate.

  • Isolation: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Data Presentation

ParameterLiAlH₄ Reduction Method
Starting Material Dimethyl 4,4'-biphenyldicarboxylate
Key Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous THF
Reaction Temperature 0 °C to Reflux
Typical Reaction Time 2 - 4 hours
Reported Molar Yield >90%[1]
Key Side Products Incompletely reduced monoester, polymer byproducts from solvent

Visualizations

Logical Workflow for Troubleshooting LiAlH₄ Reduction

G start Start: Low Yield in LiAlH4 Reduction check_moisture Check for Moisture Contamination? start->check_moisture check_reagent Sufficient LiAlH4 Used? (2-4 eq.) check_moisture->check_reagent No solution_dry Action: Use Anhydrous Solvents & Oven-Dried Glassware check_moisture->solution_dry Yes check_workup Proper Quenching Protocol Followed? check_reagent->check_workup Yes solution_reagent Action: Increase LiAlH4 Stoichiometry check_reagent->solution_reagent No solution_workup Action: Use Fieser Workup (H2O, NaOH, H2O) check_workup->solution_workup No end Result: Improved Yield check_workup->end Yes solution_dry->check_reagent solution_reagent->check_workup solution_workup->end

Caption: Troubleshooting workflow for low yields in LiAlH₄ reductions.

Side Product Formation Pathways in Grignard Synthesis

G cluster_side_products Potential Side Reactions start 4,4'-Dibromobiphenyl + Mg grignard BrMg-Biphenyl-MgBr (Di-Grignard Reagent) start->grignard radical Radical Intermediate start->radical e- transfer water Trace H2O grignard->water formaldehyde + Formaldehyde (HCHO) grignard->formaldehyde side_product1 Biphenyl water->side_product1 side_product2 Polyphenyls radical->side_product2 coupling product Target Product: This compound formaldehyde->product

Caption: Pathways for desired product and common side products.

References

Technical Support Center: Optimizing Polymerization with 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing reaction conditions during the polymerization of 4,4'-Bis(hydroxymethyl)biphenyl.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Molecular Weight of the Resulting Polymer

Q: My final polymer has a low molecular weight. What are the potential causes and how can I increase it?

A: Low molecular weight is a common challenge in step-growth polymerization. Several factors can contribute to this issue:

  • Imbalance in Monomer Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of the reacting monomers. An excess of one monomer will lead to chain termination, significantly limiting the final molecular weight.

    • Solution: Ensure a precise 1:1 molar ratio between this compound and the diacid or diacid chloride co-monomer. Use high-purity monomers to avoid impurities that can act as chain terminators. The Carothers equation predicts that the degree of polymerization is maximized when the molar ratio of reactants is as close to 1 as possible.[1][2]

  • Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., water or HCl) is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymers.

    • Solution: For melt polymerization, apply a high vacuum (e.g., <1 mmHg) during the later stages of the reaction.[3] For solution polymerization, ensure efficient stirring and consider using a Dean-Stark trap or other methods to continuously remove the byproduct.

  • Inadequate Reaction Time or Temperature: The polymerization may not have proceeded to a high enough conversion to achieve high molecular weight.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by measuring the viscosity of the reaction mixture or by taking aliquots for molecular weight analysis (e.g., by GPC). For melt polycondensation of aromatic polyesters, temperatures can range from 300 to 360°C.[3]

  • Presence of Monofunctional Impurities: Impurities with a single functional group can cap the growing polymer chains, preventing further polymerization.

    • Solution: Purify the monomers before use. This compound can be purified by recrystallization. Ensure all glassware is thoroughly dried to prevent the introduction of water, which can hydrolyze diacid chlorides.

Issue 2: Discoloration of the Polymer

Q: My polymer is yellow or brown instead of the expected white or off-white color. What causes this discoloration and how can it be prevented?

A: Discoloration in polyesters synthesized at high temperatures is often due to thermal-oxidative degradation.[3]

  • Causes:

    • Thermal Aging: High reaction temperatures (often exceeding 200°C) can lead to side reactions and degradation of the polymer backbone, forming colored byproducts.[3] Aromatic structures, like the biphenyl unit, can be susceptible to oxidation at elevated temperatures.

    • Oxidation: The presence of oxygen during high-temperature polymerization can cause oxidative degradation of the polymer chains.

  • Solutions:

    • Use of Antioxidants: The addition of antioxidants can mitigate discoloration by inhibiting oxidative degradation. Primary antioxidants like hindered phenols scavenge free radicals, while secondary antioxidants such as phosphites decompose hydroperoxides.[4] A combination of both often provides synergistic protection. Natural antioxidants like certain flavonoids have also been shown to improve the thermal stability of polyesters.[1]

    • Maintain an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize exposure to oxygen, especially during the high-temperature stages.

    • Optimize Reaction Temperature and Time: Use the minimum temperature and reaction time required to achieve the desired molecular weight to reduce the extent of thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: The two primary methods for polymerizing this compound are:

  • Polyesterification: This is the most common method, involving the reaction of the diol with a dicarboxylic acid or a dicarboxylic acid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride, or adipoyl chloride) to form a polyester. This can be carried out via melt polycondensation at high temperatures or solution polycondensation at lower temperatures.

  • Polyetherification: This involves the acid-catalyzed self-condensation of this compound to form a polyether. This reaction proceeds through the formation of a benzylic carbocation intermediate.

Q2: What catalysts are typically used for the polyesterification of this compound?

A2: For polyesterification with dicarboxylic acids, common catalysts include organometallic compounds such as titanium tetrabutoxide or antimony trioxide. For reactions with more reactive diacid chlorides, a catalyst may not be necessary, but an acid scavenger like pyridine or triethylamine is often used to neutralize the HCl byproduct in solution polymerizations.

Q3: Can I control the molecular weight of the polymer?

A3: Yes, the molecular weight can be controlled in several ways:

  • Stoichiometric Imbalance: Intentionally using a slight excess of one of the monomers will limit the molecular weight. The degree of polymerization can be predicted using the Carothers equation.[1][2]

  • Addition of a Monofunctional Reagent: Adding a small amount of a monofunctional monomer (e.g., a mono-alcohol or mono-acid) will act as a chain stopper, allowing for precise control over the average chain length.

  • Reaction Time and Temperature: Shorter reaction times or lower temperatures will generally result in lower molecular weight polymers.

Data Presentation

Table 1: Typical Reaction Conditions for Polyesterification of this compound

ParameterMelt PolycondensationSolution Polycondensation
Co-monomer Dicarboxylic AcidDicarboxylic Acid Chloride
Temperature 200-280°C (initial), 280-360°C (final)0°C to Room Temperature
Pressure Atmospheric (initial), High Vacuum (<1 mmHg) (final)Atmospheric
Catalyst Titanium Tetrabutoxide or Antimony TrioxideNone (or DMAP)
Solvent NoneDichloromethane, THF, or Pyridine
Byproduct Removal VacuumAcid Scavenger (e.g., Pyridine)

Table 2: Influence of Reaction Parameters on Polymer Properties (Qualitative)

Parameter ChangeEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Potential Side Effects
Increase Temperature IncreaseVariesIncreased discoloration, side reactions
Increase Reaction Time IncreaseVariesIncreased discoloration
Improve Vacuum IncreaseNarrowsN/A
Monomer Ratio ≠ 1 DecreaseBroadensLower mechanical properties
Add Antioxidant No significant effectNo significant effectReduced discoloration

Experimental Protocols

Protocol 1: Melt Polycondensation for Polyester Synthesis

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Catalyst Addition: Add a catalyst, such as titanium tetrabutoxide (typically 0.05-0.1 mol% relative to the diacid).

  • First Stage (Esterification): Heat the mixture to 180-220°C under a slow stream of nitrogen. Water will be evolved and should be collected. Continue this stage for 2-4 hours until the evolution of water ceases.

  • Second Stage (Polycondensation): Gradually increase the temperature to 250-280°C while slowly applying a vacuum over about an hour.

  • High Vacuum Stage: Maintain the reaction at high temperature and under high vacuum (<1 mmHg) for several hours (4-8 hours) to facilitate the removal of any remaining byproducts and drive the polymerization to achieve high molecular weight. The viscosity of the melt will increase significantly.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed.

Protocol 2: Acid-Catalyzed Polyetherification (Generalized)

  • Reaction Setup: Charge a reaction flask with this compound and a high-boiling point solvent (e.g., diphenyl ether) to facilitate byproduct removal.

  • Catalyst Addition: Add a strong acid catalyst, such as p-toluenesulfonic acid (typically 1-2 mol%).

  • Polymerization: Heat the mixture to 150-180°C under a nitrogen atmosphere with vigorous stirring. Water will be formed as a byproduct and should be removed, for example, using a Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction time can vary from 6 to 24 hours.

  • Purification: After cooling, the polymer can be precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitated polymer is then filtered, washed, and dried under vacuum.

Mandatory Visualization

Troubleshooting_Low_Molecular_Weight Problem Low Molecular Weight Cause1 Imprecise Monomer Stoichiometry Problem->Cause1 Cause2 Inefficient Byproduct Removal Problem->Cause2 Cause3 Reaction Conditions (Time/Temp) Problem->Cause3 Cause4 Monomer Impurities Problem->Cause4 Solution1 Ensure 1:1 Molar Ratio Use High Purity Monomers Cause1->Solution1 Solution2 Apply High Vacuum (Melt Poly) Use Dean-Stark Trap (Solution Poly) Cause2->Solution2 Solution3 Increase Reaction Time and/or Temperature Cause3->Solution3 Solution4 Purify Monomers Before Use Cause4->Solution4

Caption: Troubleshooting workflow for low molecular weight polymer.

Polymerization_Workflow cluster_polyester Polyesterification cluster_polyether Polyetherification Monomers_PE This compound + Diacid/Diacid Chloride Reaction_PE Melt or Solution Polycondensation Monomers_PE->Reaction_PE Byproduct_PE Water or HCl Reaction_PE->Byproduct_PE Polymer_PE Polyester Reaction_PE->Polymer_PE Monomer_PET This compound Reaction_PET Acid-Catalyzed Self-Condensation Monomer_PET->Reaction_PET Byproduct_PET Water Reaction_PET->Byproduct_PET Polymer_PET Polyether Reaction_PET->Polymer_PET

Caption: General workflows for polymerization of this compound.

References

Troubleshooting low molecular weight in polymers made from 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Bis(hydroxymethyl)biphenyl in polymer synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the issue of achieving low molecular weight in the resulting polymers.

Troubleshooting Low Molecular Weight Polymers

Achieving a high molecular weight is often crucial for the desired physical and mechanical properties of a polymer. Low molecular weight is a frequent issue in polycondensation reactions and can arise from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing the cause of low molecular weight in your polymerization reaction.

TroubleshootingWorkflow start Low Molecular Weight Observed purity Verify Monomer Purity (≥99%) start->purity stoichiometry Check Monomer Stoichiometry purity->stoichiometry Purity OK purify_monomers Re-purify Monomers (e.g., Recrystallization) purity->purify_monomers Impure reaction_setup Inspect Reaction Setup (Leaks, Inert Atmosphere) stoichiometry->reaction_setup Stoichiometry Correct adjust_stoichiometry Accurately Re-weigh Monomers stoichiometry->adjust_stoichiometry Incorrect byproduct_removal Evaluate Byproduct Removal Efficiency reaction_setup->byproduct_removal Setup OK fix_leaks Seal System, Check Vacuum Pump reaction_setup->fix_leaks Leaks Found conditions Review Reaction Conditions (Temperature, Time) byproduct_removal->conditions Efficient optimize_byproduct_removal Improve Vacuum, Increase Stirring, Use Dean-Stark byproduct_removal->optimize_byproduct_removal Inefficient catalyst Assess Catalyst Activity & Concentration conditions->catalyst Optimal adjust_conditions Adjust Temperature/Time Monitor Viscosity conditions->adjust_conditions Suboptimal high_mw High Molecular Weight Achieved catalyst->high_mw Optimal optimize_catalyst Use Fresh Catalyst, Optimize Concentration catalyst->optimize_catalyst Suboptimal purify_monomers->purity adjust_stoichiometry->stoichiometry fix_leaks->reaction_setup optimize_byproduct_removal->byproduct_removal adjust_conditions->conditions optimize_catalyst->catalyst

Caption: A logical workflow for troubleshooting low molecular weight in polymerization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My polymerization is consistently resulting in a low molecular weight polymer. What are the most common causes?

Low molecular weight in polycondensation reactions is often due to one or more of the following factors:

  • Monomer Impurity: Even small amounts of monofunctional impurities can act as chain terminators, significantly limiting the final molecular weight.[1][2]

  • Imprecise Stoichiometry: An exact 1:1 molar ratio of the reacting functional groups (e.g., hydroxyl and carboxyl groups) is crucial for achieving high molecular weight.[3] An excess of one monomer will lead to chain ends of that monomer type, preventing further polymerization.[2]

  • Inefficient Removal of Byproducts: Polycondensation reactions are equilibrium processes. The removal of the condensation byproduct (e.g., water or HCl) is essential to drive the reaction towards the formation of high molecular weight polymer.[1][2]

  • Suboptimal Reaction Conditions: Reaction temperature and time play a critical role. Temperatures that are too low will result in a slow reaction rate, while temperatures that are too high can cause thermal degradation of the polymer.[1]

  • Catalyst Inefficiency: The catalyst may be inactive or used at a suboptimal concentration, leading to an incomplete reaction.[4][5]

Q2: How critical is the purity of this compound and the co-monomer? How can I purify them?

Monomer purity is paramount.[1] It is recommended to use monomers with a purity of at least 99%. If the purity is questionable, purification is necessary.

  • Troubleshooting Steps & Recommendations:

    • Verify Purity: Always check the purity of the monomers as provided by the supplier.

    • Purification: this compound and common diacid co-monomers can be purified by recrystallization.

Q3: I've carefully measured my monomers, but I still suspect a stoichiometric imbalance. What could be the issue?

Even with careful measurement, stoichiometric imbalance can occur due to:

  • Hygroscopic Monomers: Some monomers may absorb moisture from the air, leading to inaccurate weighing.

  • Volatile Monomers: If one of the monomers is volatile, it may be lost during the reaction setup or the initial heating phase.

  • Side Reactions: Unwanted side reactions can consume one of the functional groups, leading to an imbalance.

  • Troubleshooting Steps & Recommendations:

    • Dry monomers under vacuum before use.

    • Ensure the reaction is carried out in a closed system or under an inert atmosphere to prevent the loss of volatile components.

    • Consider the possibility of side reactions and adjust the reaction conditions accordingly.

Q4: How does the choice of catalyst and its concentration affect the molecular weight?

The catalyst plays a significant role in the reaction kinetics.

  • Troubleshooting Steps & Recommendations:

    • Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly to prevent deactivation.

    • Concentration Optimization: The optimal catalyst concentration should be determined experimentally. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and polymer discoloration.[4][5][6]

ParameterGeneral Effect on Molecular WeightNotes
Monomer Purity Higher purity leads to higher molecular weight.Impurities can act as chain terminators.[1][2]
Monomer Ratio A 1:1 stoichiometric ratio is critical for high molecular weight.A slight excess of one monomer can be used to control end-groups but will limit the ultimate molecular weight.[3][7]
Catalyst Concentration Increasing concentration generally increases reaction rate and molecular weight, up to an optimal point.Excessive catalyst can cause side reactions and polymer degradation.[4][5][6]
Reaction Temperature Higher temperatures increase reaction rate, but excessive heat can lead to degradation and lower molecular weight.An optimal temperature profile is often required.[1]
Reaction Time Longer reaction times generally lead to higher molecular weight, until equilibrium is reached or degradation occurs.
Vacuum Level A high vacuum is essential for the efficient removal of byproducts in the later stages of polycondensation, leading to higher molecular weight.Inefficient byproduct removal will limit the molecular weight.[1][2]
Stirring Speed Efficient stirring improves heat and mass transfer, facilitating byproduct removal and leading to a more uniform, higher molecular weight polymer.

Experimental Protocols

Purification of this compound by Recrystallization

This protocol is a general guideline and may need to be optimized for your specific crude product.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

Synthesis of Polyester via Melt Polycondensation

This is a general two-stage melt polycondensation protocol for the reaction of this compound with a dicarboxylic acid (e.g., adipic acid).

Materials and Equipment:

  • Purified this compound

  • Purified dicarboxylic acid (e.g., adipic acid)

  • Catalyst (e.g., tetrabutyl titanate, antimony trioxide)

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Heating mantle with a temperature controller

  • Condenser and collection flask

  • Vacuum pump and gauge

  • Nitrogen inlet

Procedure:

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid, along with the catalyst.

    • Heat the mixture to 180-200°C under a slow stream of nitrogen with stirring.

    • Water will be produced and should be distilled off and collected. This stage typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum with efficient stirring for another 4-6 hours. The viscosity of the melt will increase significantly as the polymer chain grows.

    • To stop the reaction, remove the heat and break the vacuum with nitrogen. The polymer can then be extruded or dissolved in a suitable solvent for further analysis.

Characterization of Polymer Molecular Weight

The molecular weight of the synthesized polymer can be determined using Gel Permeation Chromatography (GPC).

Procedure:

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).

  • GPC Analysis: Inject the filtered polymer solution into a GPC system equipped with appropriate columns and a refractive index (RI) detector.

  • Calibration: Use polystyrene standards to create a calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample.

References

Preventing degradation of 4,4'-Bis(hydroxymethyl)biphenyl during high-temp polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Bis(hydroxymethyl)biphenyl (BHMB). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of BHMB during high-temperature polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BHMB) and where is it used?

A1: this compound (BHMB) is an aromatic diol with the chemical formula C₁₄H₁₄O₂.[1] It consists of a biphenyl backbone with a hydroxymethyl group (-CH₂OH) attached to each of the 4 and 4' positions. Due to its rigid biphenyl core and reactive hydroxyl groups, it is used as a monomer in the synthesis of various polymers, such as polyesters and polyurethanes, imparting enhanced thermal stability and mechanical properties to the resulting materials. It is also used as a crosslinking agent in the production of epoxy resins.[2]

Q2: What are the primary causes of BHMB degradation during high-temperature polymerization?

A2: The primary cause of BHMB degradation at high temperatures is the thermal oxidation of its benzylic hydroxymethyl groups. Like other benzylic alcohols, these groups are susceptible to oxidation, which can be initiated by heat, oxygen, and the presence of metallic impurities or radical species. This degradation can lead to the formation of aldehydes, carboxylic acids, and other byproducts, which can discolor the polymer and negatively impact its molecular weight and physical properties.

Q3: What are the visible signs of BHMB degradation in my polymerization reaction?

A3: Common signs of BHMB degradation include:

  • Discoloration: The polymer melt or the final polymer product may exhibit a yellow to brown discoloration.

  • Poor Mechanical Properties: The final polymer may be brittle or have lower than expected tensile strength and impact resistance.

  • Inconsistent Melt Viscosity: Degradation can lead to chain scission or cross-linking, causing unpredictable changes in the melt viscosity during processing.

  • Gel Formation: In severe cases, insoluble gel particles may form within the polymer melt.

Q4: What general strategies can I employ to prevent BHMB degradation?

A4: To prevent the degradation of BHMB, a multi-faceted approach is recommended:

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use of Antioxidants: Incorporate appropriate antioxidants into the polymerization mixture to inhibit oxidative degradation pathways.

  • Temperature Control: Carefully control the reaction temperature to avoid excessive thermal stress on the monomer.

  • Monomer Purity: Use high-purity BHMB to minimize the presence of catalytic impurities that can accelerate degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to BHMB degradation during high-temperature polymerization.

Problem Potential Cause Recommended Solution
Yellowing or Discoloration of Polymer Oxidation of hydroxymethyl groups to form chromophoric species (aldehydes, ketones).- Ensure a thoroughly inert atmosphere (N₂ or Ar) during polymerization.- Add a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) to the reaction mixture.
Low Molecular Weight of Final Polymer Chain termination reactions caused by degradation byproducts.- Optimize the reaction temperature to the lowest effective level.- Use a synergistic blend of primary and secondary antioxidants.
Gel Formation in the Reactor Uncontrolled cross-linking reactions initiated by radical species formed during degradation.- Purify BHMB to remove metallic impurities.- Incorporate a radical scavenger (primary antioxidant).- Reduce the polymerization temperature and/or time.
Inconsistent Batch-to-Batch Results Variability in oxygen exposure, temperature profiles, or impurity levels.- Standardize the inert gas purging procedure.- Implement precise temperature control with minimal overshoot.- Ensure consistent purity of all monomers and additives.

Experimental Protocols

Protocol: Incorporation of Antioxidants to Prevent Thermal Degradation of BHMB in Polyesterification

This protocol outlines a general procedure for incorporating a synergistic antioxidant system into a high-temperature polyesterification reaction involving BHMB.

Materials:

  • This compound (BHMB), high purity

  • Dicarboxylic acid or its dimethyl ester (e.g., Dimethyl terephthalate)

  • Polymerization catalyst (e.g., Antimony trioxide)

  • Primary Antioxidant: Hindered phenol type (e.g., Irganox 1010)

  • Secondary Antioxidant: Phosphite type (e.g., Irgafos 168)

  • High-purity nitrogen or argon gas

  • Reaction vessel equipped with a mechanical stirrer, condenser, and inert gas inlet/outlet

Procedure:

  • Vessel Preparation: Thoroughly clean and dry the reaction vessel to remove any residual impurities.

  • Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen or argon for at least 30 minutes to displace any oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Charging Monomers and Additives:

    • Charge the reaction vessel with BHMB, the dicarboxylic acid (or its ester), and the polymerization catalyst.

    • Add the primary antioxidant (e.g., 0.1-0.5 wt% relative to the total monomer weight).

    • Add the secondary antioxidant (e.g., 0.1-0.5 wt% relative to the total monomer weight).

  • Heating and Melting:

    • Begin stirring the mixture under a continuous inert gas flow.

    • Gradually heat the vessel to melt the monomers. For BHMB, the temperature should be raised above its melting point (approximately 191-192°C).

  • Polycondensation:

    • Once the monomers are molten and the mixture is homogeneous, slowly increase the temperature to the desired polymerization temperature (typically 220-280°C for polyesters).

    • Monitor the reaction by observing the evolution of water or methanol (if using a dimethyl ester).

    • Once the initial polycondensation is complete, apply a vacuum to remove the remaining condensation byproducts and drive the polymerization to completion.

  • Cooling and Isolation:

    • After the desired melt viscosity is achieved, break the vacuum with the inert gas.

    • Cool the reactor and extrude or isolate the resulting polymer.

    • Analyze the polymer for color, molecular weight, and mechanical properties to assess the effectiveness of the stabilization.

Visualizations

Degradation Pathway of BHMB

BHMB_Degradation BHMB This compound (BHMB) Intermediate_Aldehyde 4-formyl-4'-(hydroxymethyl)biphenyl BHMB->Intermediate_Aldehyde High Temp + [O] Ether_linkage Ether Cross-linking BHMB->Ether_linkage Dehydration Final_Aldehyde Biphenyl-4,4'-dicarbaldehyde Intermediate_Aldehyde->Final_Aldehyde High Temp + [O] Carboxylic_Acid 4'-(hydroxymethyl)biphenyl-4-carboxylic acid Intermediate_Aldehyde->Carboxylic_Acid High Temp + [O] Diacid Biphenyl-4,4'-dicarboxylic acid Final_Aldehyde->Diacid High Temp + [O]

Caption: Proposed degradation pathways of BHMB at high temperatures.

Troubleshooting Workflow for BHMB Degradation

Troubleshooting_Workflow Start Problem Identified: Polymer Degradation Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement/Improve Inert Gas Purge Check_Atmosphere->Implement_Inert No Check_Antioxidants Are antioxidants being used? Check_Atmosphere->Check_Antioxidants Yes Implement_Inert->Check_Antioxidants Add_Antioxidants Add a synergistic blend of primary and secondary antioxidants Check_Antioxidants->Add_Antioxidants No Check_Temperature Is the polymerization temperature optimized and controlled? Check_Antioxidants->Check_Temperature Yes Add_Antioxidants->Check_Temperature Optimize_Temp Lower temperature and ensure precise control Check_Temperature->Optimize_Temp No Check_Purity Are the monomers of high purity? Check_Temperature->Check_Purity Yes Optimize_Temp->Check_Purity Purify_Monomers Purify BHMB and other monomers Check_Purity->Purify_Monomers No Problem_Solved Problem Resolved Check_Purity->Problem_Solved Yes Purify_Monomers->Problem_Solved

Caption: A logical workflow for troubleshooting BHMB degradation.

References

Technical Support Center: Column Chromatography for Biphenyl Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of biphenyl derivatives using column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of biphenyl derivatives.

Issue 1: Poor Separation of the Biphenyl Derivative from Impurities

Question: I'm running a column to purify my biphenyl derivative, but the fractions are all mixed, and I'm not getting good separation from a closely related impurity. My TLC showed a good separation. What could be the problem?

Answer:

Several factors can contribute to poor separation on a column, even with a promising TLC result. Here are some potential causes and solutions:

  • Improper Solvent System Selection: The solvent system used for TLC may not translate perfectly to column chromatography.

    • Solution: For column chromatography, the desired compound should have an Rf value between 0.2 and 0.35 in the chosen solvent system on a TLC plate. This generally provides the best separation. If your compound's Rf is too high, decrease the polarity of the mobile phase. If it's too low, increase the polarity.

  • Column Overloading: Applying too much sample to the column is a common cause of poor separation.

    • Solution: A general guideline is to use a silica gel-to-crude product weight ratio of 30:1 to 100:1. If you are overloading the column, you will need to either reduce the amount of sample or increase the column size.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening, resulting in poor separation.

    • Solution: Ensure the silica gel is packed uniformly. The "slurry" method, where the silica gel is mixed with the mobile phase before being poured into the column, is generally preferred for achieving a homogenous packing. Gently tap the column as the silica settles to dislodge any air bubbles.

  • Sample Application: If the initial band of the sample at the top of the column is too wide, it will lead to broad elution bands.

    • Solution: Dissolve the crude sample in the minimum amount of a solvent in which it is highly soluble. The volume of the sample solution should be as small as possible. If the sample is not very soluble in the mobile phase, you can use a "dry loading" technique.[1] In this method, the crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[1]

Issue 2: The Biphenyl Derivative is Tailing or Streaking on the Column

Question: My biphenyl derivative is producing a long, trailing spot on the TLC and a broad, tailing peak during column chromatography. How can I fix this?

Answer:

Tailing is often an indication of undesirable interactions between your compound and the stationary phase. For biphenyl derivatives, which can possess various functional groups, this can be due to:

  • Acidic or Basic Functional Groups: Biphenyl derivatives with acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines) functional groups can interact strongly with the slightly acidic silica gel, leading to tailing.

    • Solution for Acidic Compounds: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will protonate the acidic functional groups, reducing their interaction with the silica surface.

    • Solution for Basic Compounds: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase.[2] This will compete with your basic compound for the acidic sites on the silica gel, improving the peak shape.

  • Compound Insolubility: If the compound is not fully soluble in the mobile phase, it can lead to streaking.[3]

    • Solution: Try a different solvent system in which your compound is more soluble. You may need to use a stronger (more polar) solvent system, but be mindful of its effect on the separation.

  • Compound Decomposition: Some biphenyl derivatives may be unstable on silica gel.[4]

    • Solution: Test the stability of your compound by spotting it on a TLC plate and letting it sit for an hour or two before developing. If a new spot appears, your compound is likely decomposing.[4] In this case, you can try using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4] To deactivate silica gel, you can pre-elute the column with a solvent mixture containing a small amount of triethylamine.[2]

Issue 3: The Biphenyl Derivative is Not Eluting from the Column

Question: I've run a large volume of my mobile phase through the column, but my biphenyl derivative is not coming off. What should I do?

Answer:

If your compound is not eluting, it is too strongly adsorbed to the stationary phase. Here are the likely reasons and how to address them:

  • Mobile Phase is Too Non-polar: The selected solvent system does not have sufficient eluting strength to move your compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). This is known as a gradient elution.

  • Compound Decomposition: It is possible that your compound has decomposed on the column.[4]

    • Solution: As mentioned previously, test the stability of your compound on a TLC plate. If it is unstable, consider alternative stationary phases.[4]

  • Incorrect Solvent System Preparation: Double-check that you have prepared the mobile phase correctly and have not confused the polar and non-polar components.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying biphenyl derivatives?

A1: For standard preparative column chromatography, silica gel (60-230 or 230-400 mesh) is the most common and versatile stationary phase for a wide range of biphenyl derivatives.[3][5] For more challenging separations, particularly of isomers or compounds with subtle differences in polarity, alternative stationary phases can be beneficial:

  • Biphenyl-bonded silica: In HPLC, biphenyl stationary phases have shown unique selectivity for aromatic compounds due to π-π interactions.[6] While less common in preparative flash chromatography, this selectivity can be advantageous for separating aromatic isomers.[7]

  • Alumina (neutral, basic, or acidic): Alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidity of silica.[4]

  • Reversed-phase silica (e.g., C18): For highly non-polar biphenyl derivatives, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/methanol or water/acetonitrile), can be effective.

Q2: How do I choose the right solvent system for my biphenyl derivative purification?

A2: The ideal solvent system is typically determined by running several test TLCs with different solvent mixtures. The goal is to find a system where the desired biphenyl derivative has an Rf value of approximately 0.2-0.35, and there is a maximum separation between it and any impurities.

Common solvent systems for normal-phase chromatography of biphenyl derivatives include mixtures of a non-polar solvent and a more polar solvent:

  • Hexane/Ethyl Acetate: A very common and versatile system for compounds of moderate polarity.

  • Dichloromethane/Methanol: Suitable for more polar biphenyl derivatives.

  • Toluene/Ethyl Acetate: Can provide different selectivity for aromatic compounds.

Q3: How much sample can I load onto my column?

A3: The loading capacity depends on the difficulty of the separation. A general rule of thumb for silica gel is:

  • Easy separations (ΔRf > 0.2): 1:10 to 1:20 ratio of crude material to silica gel by weight.

  • Moderate separations (0.1 < ΔRf < 0.2): 1:30 to 1:50 ratio.

  • Difficult separations (ΔRf < 0.1): 1:100 or even higher ratio.

Q4: My biphenyl derivative is a solid. How should I load it onto the column?

A4: There are two main methods for loading a solid sample:

  • Wet Loading: Dissolve the solid in the minimum amount of the mobile phase or another suitable solvent. The solvent should be as non-polar as possible while still dissolving the sample. Carefully add this solution to the top of the column.[1]

  • Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[1] Dry loading is often preferred as it can lead to better separation by creating a more concentrated initial band.[1]

Data Presentation

The following tables provide illustrative data for the separation of biphenyl derivatives.

Table 1: Influence of Mobile Phase Composition on the Retention Factor (Rf) of a Hypothetical Biphenyl Derivative and Impurity on a Silica Gel TLC Plate.

Solvent System (Hexane:Ethyl Acetate)Biphenyl Derivative RfImpurity RfΔRf (Separation Factor)
9:10.450.550.10
8:20.300.450.15
7:30.550.700.15

Based on this data, the 8:2 Hexane:Ethyl Acetate system would be the optimal starting point for column chromatography as it provides a good Rf for the desired compound and a reasonable separation from the impurity.

Table 2: Comparison of Stationary Phases for the Separation of Aromatic Isomers (Analytical HPLC Data).

Stationary PhaseAnalyte 1 Retention Time (min)Analyte 2 Retention Time (min)Resolution (Rs)
C185.25.41.2
Phenyl-Hexyl6.87.31.8
Biphenyl8.19.22.5

This analytical data illustrates that for aromatic isomers, a biphenyl stationary phase can offer significantly better resolution compared to standard C18 or phenyl-hexyl phases due to enhanced π-π interactions.[3]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Biphenyl Derivative on Silica Gel

1. Materials:

  • Crude biphenyl derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Column Packing:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.

  • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude biphenyl derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product).

  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (e.g., with a pipette bulb or regulated air/nitrogen) to achieve a steady flow rate.

  • Collect fractions in labeled tubes.

  • Monitor the elution by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified biphenyl derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Pure Pure Biphenyl Derivative Evaporate->Pure

Caption: Experimental workflow for biphenyl derivative purification.

troubleshooting_workflow Start Problem with Column Chromatography PoorSep Poor Separation Start->PoorSep Tailing Tailing/Streaking Start->Tailing NoElution No Elution Start->NoElution CheckRf Is Rf of desired compound 0.2-0.35? PoorSep->CheckRf Yes AdjustSolvent Adjust Solvent System Polarity PoorSep->AdjustSolvent No CheckFunctionalGroups Acidic/Basic Functional Groups? Tailing->CheckFunctionalGroups Yes CheckSolubility Is compound soluble in mobile phase? Tailing->CheckSolubility No CheckStability Is compound stable on silica? Tailing->CheckStability No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity CheckDecomposition Check for Decomposition NoElution->CheckDecomposition CheckLoad Is silica:sample ratio > 30:1? CheckRf->CheckLoad Yes IncreaseColumn Increase Column Size or Reduce Load CheckRf->IncreaseColumn No CheckPacking Was column packed as a slurry? CheckLoad->CheckPacking Yes Repack Repack Column CheckLoad->Repack No AddModifier Add Acid/Base Modifier to Eluent CheckFunctionalGroups->AddModifier Yes ChangeSolvent Change Solvent System CheckSolubility->ChangeSolvent No ChangeStationaryPhase Use Alumina or Deactivated Silica CheckStability->ChangeStationaryPhase No

Caption: Troubleshooting logical workflow for column chromatography.

References

How to scale up the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl for industrial use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical support for the industrial-scale synthesis of 4,4'-Bis(hydroxymethyl)biphenyl. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the scaling up of production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the primary synthesis routes.

Route 1: Reduction of 4,4'-Biphenyldicarboxylic Acid or its Esters

This is a common and high-yielding method for producing this compound. The primary reaction involves the reduction of the carboxylic acid or ester functional groups to alcohols.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common reducing agents for this synthesis on an industrial scale?

    • A1: Lithium aluminum hydride (LiAlH4) is a powerful and frequently used reducing agent for this transformation, capable of reducing both carboxylic acids and esters.[1][2] Sodium borohydride (NaBH4) is a milder alternative, typically used for the reduction of esters, but it is generally less reactive towards carboxylic acids.[2] The choice of reducing agent will depend on the starting material, cost considerations, and safety protocols.

  • Q2: What are the main safety concerns when using LiAlH4 on a large scale?

    • A2: LiAlH4 is highly reactive and pyrophoric, reacting violently with water and other protic solvents to produce hydrogen gas, which is flammable and can lead to explosions.[3] Large-scale reactions require strict anhydrous conditions, inert atmospheres (e.g., nitrogen or argon), and carefully controlled addition and quenching procedures.

  • Q3: What are the typical solvents used for the LiAlH4 reduction?

    • A3: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH4 reductions due to its ability to dissolve both the reducing agent and the biphenyl substrate.[1][4] Anhydrous diethyl ether is another suitable solvent.[5]

Troubleshooting Guide

  • Q: My reaction is sluggish or incomplete, with significant amounts of starting material or partially reduced intermediates remaining. What could be the cause?

    • A: This issue can arise from several factors:

      • Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent to the substrate is adequate. For industrial scale, it is crucial to accurately calculate the required amount, accounting for any potential loss of activity.

      • Poor Quality Reducing Agent: LiAlH4 can degrade upon exposure to moisture. Use a fresh, high-purity batch of the reducing agent.

      • Low Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is necessary for a reasonable reaction rate. For the reduction of 4,4'-bis(methoxycarbonyl)biphenyl with LiAlH4, the reaction is typically conducted at around 50°C.[1][4]

      • Poor Mixing: In large reactors, inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure the agitation is sufficient to maintain a homogeneous suspension.

  • Q: I am observing the formation of unwanted byproducts. What are they and how can I minimize them?

    • A: Byproducts can arise from over-reduction or side reactions. While specific byproducts for this reaction are not extensively detailed in the provided results, general principles suggest that careful control of reaction conditions is key. Ensure the reaction is monitored (e.g., by TLC or HPLC) and stopped once the starting material is consumed to prevent further reactions.

  • Q: The work-up procedure is difficult, resulting in a gelatinous precipitate that is hard to filter. How can I improve this?

    • A: The quenching of excess LiAlH4 and the subsequent hydrolysis of aluminum salts can form a gelatinous aluminum hydroxide precipitate.[3] A common and effective work-up procedure, known as the Fieser work-up, involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[6] This method is designed to produce a granular precipitate that is easier to filter.

Route 2: Grignard Reaction from Halogenated Biphenyl

This route involves the formation of a Grignard reagent from a 4,4'-dihalobiphenyl, followed by reaction with an electrophile like formaldehyde or a protected form thereof.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical parameters for a successful Grignard reaction at scale?

    • A1: The most critical factors are the complete exclusion of water and atmospheric oxygen. All glassware must be thoroughly dried, and solvents must be anhydrous.[5][7] The reaction should be conducted under an inert atmosphere.

  • Q2: What is a common side product in Grignard reactions involving aryl halides?

    • A2: A common side product is the formation of a homocoupled biphenyl, in this case, a polymer of biphenyl.[7] This occurs when the Grignard reagent reacts with the unreacted aryl halide. This side reaction is favored at higher concentrations and temperatures.[7]

Troubleshooting Guide

  • Q: The Grignard reagent formation is not initiating. What can I do?

    • A: Initiation can be challenging on a large scale. Several methods can be employed:

      • Activation of Magnesium: Use fresh, high-surface-area magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[8]

      • Mechanical Agitation: Crushing the magnesium turnings with a dry stirring rod can help expose a fresh surface.[7]

      • Use of an Initiator: A small amount of a pre-formed Grignard reagent or an easily reacting alkyl halide like 1,2-dibromoethane can be added to start the reaction.

  • Q: My overall yield is low, and I have a significant amount of the biphenyl starting material remaining. Why is this happening?

    • A: This could be due to incomplete formation of the Grignard reagent or its consumption by side reactions. Ensure all reagents and solvents are strictly anhydrous. The presence of even trace amounts of water will quench the Grignard reagent.

  • Q: How can I purify the final product from the biphenyl byproduct?

    • A: Biphenyl is non-polar and can often be removed by recrystallization from a suitable solvent system.[9] Since this compound is more polar due to the hydroxyl groups, a solvent system can be chosen where the biphenyl byproduct is more soluble in the cold mother liquor.

Route 3: Hydrolysis of 4,4'-Bis(chloromethyl)biphenyl

This method involves the nucleophilic substitution of the chlorine atoms in 4,4'-Bis(chloromethyl)biphenyl with hydroxyl groups from water.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of acetonitrile in this reaction?

    • A1: The hydrolysis of 4,4'-Bis(chloromethyl)biphenyl in water alone is very slow. Acetonitrile acts as a co-solvent that increases the rate of the reaction. The reaction rate is proportional to the concentration of acetonitrile.[10]

  • Q2: What is the effect of the purity of the starting material on the final product?

    • A2: The purity of the starting 4,4'-Bis(chloromethyl)biphenyl has a direct impact on both the yield and the purity of the final product. Using a higher purity starting material leads to a higher yield and purity of this compound.[10]

Troubleshooting Guide

  • Q: The reaction is taking too long. How can I increase the reaction rate?

    • A: Increasing the proportion of acetonitrile in the acetonitrile/water mixture will accelerate the reaction. For example, at a 20:1 volumetric ratio of acetonitrile to water, the reaction is complete in 29 hours, whereas at a 1:50 ratio, it takes 46 hours.[10]

  • Q: I am getting a pale yellow resin-like byproduct. What is causing this?

    • A: The addition of a base, such as potassium hydroxide (KOH), to accelerate the reaction can lead to the formation of this resin-like byproduct.[10] It is advisable to avoid the use of a strong base in this reaction.

  • Q: My final product has a lower purity than expected, even with a relatively pure starting material. What could be the issue?

    • A: While the purity of the starting material is a major factor, incomplete reaction or side reactions can still occur. Ensure the reaction is allowed to proceed to completion by monitoring with a suitable analytical technique (e.g., HPLC).

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Reduction of Ester 4,4'-bis(methoxycarbonyl)biphenyl, LiAlH4, THF96.6%[1][4]High yield, relatively clean reaction.Use of hazardous and expensive LiAlH4.
Grignard Reaction Biphenyl, N-halosuccinimide, Mg, XCH2OR78-86% (for 4-hydroxymethyl biphenyl)[11]Uses readily available starting materials, potentially lower cost.Multi-step process, sensitive to water, potential for biphenyl byproduct formation.[7]
Hydrolysis 4,4'-Bis(chloromethyl)biphenyl, Acetonitrile, Water94.4-98.6%[10]Simple procedure, high yield.Purity of starting material is critical, long reaction times.[10]

Table 2: Impact of 4,4'-Bis(chloromethyl)biphenyl Purity on Hydrolysis Reaction

Purity of Starting Material (%)Yield of this compound (%)Purity of Final Product (%)
9898.699.2
9294.498.6
8580.994.3

(Data sourced from[10])

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 4,4'-bis(methoxycarbonyl)biphenyl

Materials:

  • 4,4'-bis(methoxycarbonyl)biphenyl

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol

  • Acetone

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, addition funnel, and nitrogen inlet, charge the calculated amount of LiAlH4 and anhydrous THF.

  • Addition of Substrate: In a separate vessel, dissolve 4,4'-bis(methoxycarbonyl)biphenyl in anhydrous THF. Heat the solution to 50°C.

  • Add the warm substrate solution dropwise to the LiAlH4 suspension over a period of 1 hour while maintaining the reaction temperature at 50°C.[1][4]

  • Reaction Monitoring: After the addition is complete, continue stirring at 50°C for an additional 30 minutes.[1][4] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0°C in an ice bath. Carefully and slowly add water, followed by 15% aqueous NaOH, and then more water in a 1:1:3 ratio by volume relative to the mass of LiAlH4 used.[6]

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture. Wash the filter cake with ethanol.

  • Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Redissolve the crude product in hot acetone (50°C), filter to remove any insoluble matter, and then dry the filtrate with anhydrous Na2SO4. Evaporate the solvent to obtain the purified this compound.[1][4]

Protocol 2: Synthesis of this compound via Hydrolysis

Materials:

  • 4,4'-Bis(chloromethyl)biphenyl

  • Acetonitrile

  • Deionized water

Procedure:

  • Reaction Setup: In a reactor equipped with a condenser and stirrer, charge 4,4'-Bis(chloromethyl)biphenyl, acetonitrile, and water. The volumetric ratio of acetonitrile to water can be adjusted to control the reaction rate (e.g., 20:1 for a faster reaction).[10]

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time (e.g., 29 hours for a 20:1 acetonitrile/water ratio).[10]

  • Reaction Monitoring: Monitor the disappearance of the starting material by HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. Filter the solid product and wash with water.

  • Purification: The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

experimental_workflow_reduction cluster_setup Reaction Setup cluster_addition Substrate Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Isolation cluster_purification Purification A Charge LiAlH4 and Anhydrous THF to Reactor B Dissolve 4,4'-bis(methoxycarbonyl)biphenyl in warm Anhydrous THF C Add dropwise to reactor at 50°C B->C Over 1 hour D Stir at 50°C for 30 min C->D E Monitor by TLC/HPLC D->E F Cool to 0°C and Quench (Fieser Method) E->F G Filter and wash precipitate F->G H Evaporate filtrate G->H I Recrystallize from hot acetone H->I J Obtain Pure Product I->J

Caption: Experimental Workflow for the Reduction Synthesis Route.

troubleshooting_grignard cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Grignard Product Cause1 Grignard reaction did not initiate Problem->Cause1 Cause2 Presence of water/moisture Problem->Cause2 Cause3 Homocoupling side reaction Problem->Cause3 Solution1a Activate Mg with iodine Cause1->Solution1a Solution1b Use fresh Mg turnings Cause1->Solution1b Solution2a Flame-dry glassware Cause2->Solution2a Solution2b Use anhydrous solvents Cause2->Solution2b Solution3a Control temperature Cause3->Solution3a Solution3b Control reactant concentration Cause3->Solution3b

Caption: Troubleshooting Logic for Grignard Synthesis Route.

References

Technical Support Center: Minimizing Impurities in Chloromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in chloromethylation reactions. Our goal is to help you minimize the formation of impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during chloromethylation?

A1: The most prevalent impurities in chloromethylation reactions are diarylmethane derivatives and the highly carcinogenic bis(chloromethyl) ether (BCME).[1][2][3] Diarylmethanes form when the chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another aromatic molecule.[1][2] BCME is a known byproduct of the Blanc chloromethylation reaction and can form when formaldehyde and hydrogen chloride are mixed.[1][4][5] Other potential impurities include positional isomers of the desired product and unreacted starting materials.[3]

Q2: What is bis(chloromethyl) ether (BCME) and why is it a concern?

A2: Bis(chloromethyl) ether, or BCME, is a colorless liquid with a suffocating odor that can be formed as a byproduct in chloromethylation reactions, particularly the Blanc chloromethylation.[1][4][5] It is classified as a known human carcinogen by multiple agencies, including the U.S. Department of Health and Human Services (DHHS) and the International Agency for Research on Cancer (IARC).[6] Due to its high carcinogenicity, its formation and handling require extreme caution.[1][5]

Q3: How can I detect and quantify impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3][7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating impurities from the main product.[8][9] For structural elucidation and identification of unknown impurities, hyphenated techniques such as GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[7]

Q4: Are there safer alternatives to traditional chloromethylation reagents?

A4: Yes, to mitigate the risks associated with reagents like bis(chloromethyl) ether, alternative chloromethylating agents can be used. Chloromethyl methyl ether (CMME) was historically used but is also a carcinogen.[10] Generating the chloromethylating agent in situ is a preferred method to reduce hazards.[10] Other approaches involve using reagents like 1,4-bis(chloromethoxy)butane, which is reported to be a less hazardous alternative.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Chloromethylated Product Incomplete reaction: Insufficient reaction time or temperature.Optimize reaction time and temperature. Monitor reaction progress using TLC or GC to determine the point of maximum conversion.
Decomposition of product: The chloromethylated product may be unstable under the reaction conditions.Use milder reaction conditions if possible. Quench the reaction as soon as the maximum yield is achieved.
Substrate deactivation: The aromatic substrate may be too deactivated for the chosen reaction conditions.For deactivated substrates, consider using stronger Lewis acid catalysts or modified conditions, such as the use of chloromethyl methyl ether with sulfuric acid.[1]
High Levels of Diarylmethane Impurities High reaction temperature: Higher temperatures favor the formation of diarylmethane byproducts.[2][11]Maintain a lower reaction temperature. The optimal temperature will depend on the substrate and catalyst.
High concentration of reactants: A higher concentration of the chloromethylated product increases the likelihood of a second alkylation reaction.[2][12]Use a higher dilution of the reaction mixture. Consider adding the aromatic substrate slowly to the reaction mixture.
Choice of catalyst: Certain Lewis acids, like aluminum chloride, are known to promote the formation of diarylmethanes.[2]Use a milder Lewis acid catalyst, such as zinc chloride or tin(IV) chloride.[2]
Formation of Bis(chloromethyl) ether (BCME) Reaction of formaldehyde and HCl: BCME can form whenever formaldehyde and hydrogen chloride are present together.[13][14]Minimize the concentration of free formaldehyde and HCl. Consider using paraformaldehyde instead of formalin. Work in a well-ventilated fume hood and take appropriate safety precautions.
Hydrolysis of BCME: BCME is not readily decomposed by water but hydrolysis is faster in homogeneous media like methanol-water mixtures.[15]The reaction of BCME with aqueous ammonia is very fast and can be used for its destruction.[15][16]
Presence of Positional Isomers Nature of the aromatic substrate: The directing effects of substituents on the aromatic ring will determine the position of chloromethylation.The regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. Consider purification techniques like chromatography to separate isomers.
Cross-linking of Polymeric Substrates (e.g., Polystyrene) Reaction of chloromethylated polymer with another polymer chain: This is a common side reaction in the chloromethylation of polymers.[2][10]Dilute the reaction mixture to minimize intermolecular reactions.[17] Control the reaction time to prevent excessive cross-linking.

Experimental Protocols

General Protocol for Chloromethylation of an Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic substrate

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Solvent (e.g., Dichloromethane, Chloroform)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet.

  • Charge the flask with the aromatic substrate and the solvent.

  • Add paraformaldehyde and anhydrous zinc chloride to the mixture.

  • Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature or heat to a specific temperature as optimized for the substrate.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

Protocol for the Destruction of Bis(chloromethyl) ether (BCME)

Caution: BCME is a potent carcinogen. All work must be performed in a certified fume hood with appropriate personal protective equipment.

Procedure:

  • Quench the chloromethylation reaction mixture as described in the general protocol.

  • Separate the organic layer containing the product and potential BCME impurity.

  • To the organic layer, add an excess of aqueous ammonia solution.[15]

  • Stir the biphasic mixture vigorously for several hours at room temperature. The reaction of BCME with ammonia is rapid.[15]

  • Separate the organic layer and wash it with water to remove excess ammonia and salts.

  • Proceed with the standard workup and purification of the desired chloromethylated product.

Visualizing Reaction Pathways and Workflows

Chloromethylation_Reaction_Pathway Aromatic_Substrate Aromatic Substrate Intermediate Electrophilic Species [CH2OH]+ or [CH2Cl]+ Aromatic_Substrate->Intermediate Electrophilic Attack Reagents HCHO + HCl (ZnCl2 catalyst) Reagents->Intermediate BCME Bis(chloromethyl) ether (BCME) Byproduct Reagents->BCME Side Reaction Chloromethylated_Product Chloromethylated Product Intermediate->Chloromethylated_Product Loss of H+ Diarylmethane Diarylmethane Byproduct Chloromethylated_Product->Diarylmethane Further Reaction with Aromatic Substrate

Caption: Chloromethylation reaction pathway and major side products.

Troubleshooting_Workflow Start Chloromethylation Reaction Analysis Analyze Crude Product (GC, HPLC, NMR) Start->Analysis Check_Purity Impurity Levels Acceptable? Analysis->Check_Purity Purification Purification (Distillation, Crystallization, Chromatography) Check_Purity->Purification Yes Troubleshoot Troubleshoot Reaction Check_Purity->Troubleshoot No Final_Product Pure Product Purification->Final_Product Low_Yield Low Yield? Troubleshoot->Low_Yield High_Diarylmethane High Diarylmethane? Low_Yield->High_Diarylmethane No Optimize_Conditions Optimize Time/ Temp/Catalyst Low_Yield->Optimize_Conditions Yes BCME_Detected BCME Detected? High_Diarylmethane->BCME_Detected No Adjust_Concentration Lower Temp/ Concentration High_Diarylmethane->Adjust_Concentration Yes BCME_Detected->Final_Product No Safety_Protocol Implement BCME Destruction Protocol BCME_Detected->Safety_Protocol Yes Optimize_Conditions->Start Adjust_Concentration->Start Safety_Protocol->Purification

Caption: A logical workflow for troubleshooting chloromethylation reactions.

References

Addressing incomplete reactions in the reduction of 4,4'-biphenyldicarboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 4,4'-Biphenyldicarboxylic Acid Esters

This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete reactions during the reduction of 4,4'-biphenyldicarboxylic acid esters to 4,4'-bis(hydroxymethyl)biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for reducing 4,4'-biphenyldicarboxylic acid esters?

A1: The most common and powerful reducing agent for esters is Lithium Aluminum Hydride (LiAlH₄ or LAH).[1][2] It is highly effective for converting esters to primary alcohols.[3][4][5] Alternative reagents include Lithium Borohydride (LiBH₄), which can selectively reduce esters in the presence of other functional groups like carboxylic acids, and Alane (AlH₃).[1][2] Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters unless additives are used or under specific conditions.[4][6]

Q2: Why is my 4,4'-biphenyldicarboxylic acid ester starting material poorly soluble in the reaction solvent?

A2: Dimethyl 4,4'-biphenyldicarboxylate and the parent diacid have limited solubility in many common organic solvents.[7][8] The corresponding diacid is soluble in solvents like DMSO and DMF, often requiring heat.[8][9] For the ester, solubility in solvents like THF or diethyl ether may be low at room temperature, which can hinder the reaction. It is crucial to ensure the solvent is anhydrous, as reagents like LiAlH₄ react violently with water.[3][10]

Q3: Can I reduce the biphenyl rings by accident?

A3: Standard hydride reagents like LiAlH₄ and NaBH₄ will not reduce the aromatic biphenyl rings.[3] To reduce the aromatic rings, more specialized and forceful conditions are required, such as a Birch reduction (using sodium or lithium in liquid ammonia with an alcohol).[11]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. You can observe the disappearance of the starting ester spot and the appearance of the product spot (this compound). It is advisable to use a co-spot of the starting material to accurately track its consumption.

Troubleshooting Guide for Incomplete Reactions

Below are common issues encountered during the reduction of 4,4'-biphenyldicarboxylic acid esters and steps to resolve them.

Issue 1: Significant amount of starting material remains after the reaction.

  • Potential Cause A: Insufficient Reducing Agent

    • Explanation: LiAlH₄ provides four hydride equivalents, but an excess of the reagent is typically used to ensure the reaction goes to completion.[1] The reaction's stoichiometry may be compromised if the reagent has degraded due to improper storage.

    • Solution: Use a larger excess of LiAlH₄ (typically 2-3 equivalents of the reagent per mole of diester). Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions.

  • Potential Cause B: Poor Solubility of Starting Material

    • Explanation: The diester may not be fully dissolved in the solvent (e.g., THF, diethyl ether) at the reaction temperature, limiting its availability to react with the reducing agent.[7]

    • Solution: Increase the reaction temperature to reflux to improve solubility. Alternatively, use a co-solvent system or a solvent in which the ester is more soluble, like diglyme, ensuring it is compatible with the reducing agent.

  • Potential Cause C: Deactivation of Reducing Agent by Moisture

    • Explanation: LiAlH₄ reacts violently and is consumed by water or acidic protons.[3][10] Any moisture in the glassware, solvent, or inert gas will quench the reagent.

    • Solution: Rigorously dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure a dry, inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.[10]

Issue 2: The reaction stalls, and a new spot appears on TLC, intermediate between the starting material and the product.

  • Potential Cause: Formation of the Half-Reduced Intermediate

    • Explanation: The reaction proceeds in two steps, reducing one ester group first and then the second. If the reaction is incomplete, the mono-alcohol, mono-ester intermediate (4-(hydroxymethyl)-4'-carbomethoxybiphenyl) can accumulate.

    • Solution: Increase the reaction time and/or temperature to drive the reaction to completion. Adding another portion of the reducing agent can also help reduce the remaining ester group.

Troubleshooting Workflow

G Troubleshooting Incomplete Ester Reduction A Incomplete Reaction (TLC shows starting material or intermediate) B Check Reagent Quality & Stoichiometry A->B Step 1 C Is reagent fresh? Are >2 equivalents used? B->C D Check for Moisture Contamination C->D Yes H Use fresh reagent. Increase equivalents. C->H No E Are glassware and solvent rigorously anhydrous? D->E F Review Reaction Conditions E->F Yes I Dry all apparatus. Use anhydrous solvent. E->I No G Is temperature/time sufficient? (e.g., reflux, >4h) F->G J Increase reaction time and/or temperature (reflux). G->J No K Consider Solubility Issues G->K Yes L Is starting material fully dissolved? K->L L->A Yes, problem persists. Re-evaluate. M Use higher boiling solvent or increase temperature. L->M No

Caption: A flowchart for troubleshooting incomplete reduction reactions.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Esters
ReagentFormulaRelative PowerSubstrates ReducedSolvents
Lithium Aluminum HydrideLiAlH₄Very StrongEsters, Carboxylic Acids, Amides, Ketones, Aldehydes[1][2][5]Ethers (THF, Diethyl Ether)[1]
Lithium BorohydrideLiBH₄StrongEsters, Ketones, Aldehydes[1][2]Ethers (THF, Diethyl Ether)[1]
AlaneAlH₃Very StrongEsters, Carboxylic Acids, Amides, Ketones[2]THF
Sodium BorohydrideNaBH₄MildAldehydes, Ketones (Generally not esters)[2][6]Alcohols (MeOH, EtOH)[3]

Experimental Protocols

General Protocol for LiAlH₄ Reduction of Dimethyl 4,4'-biphenyldicarboxylate

This protocol is a general guideline and should be adapted based on laboratory safety procedures and reaction scale.

Reaction Pathway

G start Dimethyl 4,4'-biphenyldicarboxylate intermediate 4-(hydroxymethyl)-4'- carbomethoxybiphenyl start->intermediate + LiAlH4 product This compound (Diol Product) intermediate->product + LiAlH4 reagent1 1. LiAlH4, Anhydrous THF 2. H2O Quench reagent2 1. LiAlH4, Anhydrous THF 2. H2O Quench

References

Improving the mechanical properties of polyesters derived from 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with polyesters synthesized from 4,4'-Bis(hydroxymethyl)biphenyl.

Troubleshooting Guide

Issue 1: Low Molecular Weight and Brittleness

  • Question: My polyester has a low intrinsic viscosity or molecular weight, and the resulting material is brittle. What are the potential causes and how can I fix this?

    Answer: Low molecular weight is a common issue in polycondensation reactions and directly leads to poor mechanical properties, such as brittleness. Several factors during the synthesis process can contribute to this problem. A systematic approach to troubleshooting is recommended.

    • Monomer Stoichiometry: Ensure an exact 1:1 molar ratio of the diol (this compound) and the dicarboxylic acid (or its derivative, like a dimethyl ester). Any deviation from this ratio will limit the degree of polymerization.

    • Purity of Monomers: Impurities can interfere with the polymerization reaction. Recrystallize the monomers before use to ensure high purity.

    • Reaction Temperature and Time: The polymerization temperature needs to be high enough to keep the polymer molten and facilitate the removal of byproducts, but not so high as to cause thermal degradation of the polymer. Optimize the temperature profile and reaction time for your specific monomer combination.

    • Efficient Removal of Byproducts: The removal of condensation byproducts (e.g., water or methanol) is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer. Ensure a high vacuum is applied during the final stages of melt polycondensation. For solution polymerization, ensure byproducts are effectively removed.

    • Catalyst Activity: The choice and concentration of the catalyst are critical. Ensure the catalyst is active and used at the recommended concentration. In some cases, the catalyst might degrade at high temperatures.

    Troubleshooting_Low_MW start Low Molecular Weight / Brittle Polyester check_stoichiometry Verify 1:1 Monomer Stoichiometry start->check_stoichiometry check_purity Assess Monomer Purity start->check_purity check_conditions Review Reaction Conditions (Temp., Time, Vacuum) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst solution_stoichiometry Adjust Monomer Ratio check_stoichiometry->solution_stoichiometry solution_purity Recrystallize Monomers check_purity->solution_purity solution_conditions Optimize Temperature Profile and Vacuum Level check_conditions->solution_conditions solution_catalyst Change Catalyst or Adjust Concentration check_catalyst->solution_catalyst

    Figure 1. Troubleshooting workflow for low molecular weight polyester.

Issue 2: Poor Solubility

  • Question: I am having difficulty dissolving my synthesized polyester for characterization. What solvents can I use?

    Answer: Polyesters based on rigid aromatic units like biphenyl can have limited solubility.

    • Common Solvents: Try polar aprotic solvents such as N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1] In some cases, a mixture of solvents, such as chloroform and trifluoroacetic acid, may be necessary for wholly aromatic polyesters.

    • Heating: Gently heating the mixture can aid in dissolution.

    • Copolyesters: If solubility remains an issue for your application, consider synthesizing a copolyester by introducing more flexible aliphatic diacids or diols into the polymer chain.

Issue 3: Inconsistent Mechanical Properties

  • Question: I am observing significant batch-to-batch variation in the mechanical properties of my polyester. What could be the cause?

    Answer: Inconsistent mechanical properties often stem from a lack of precise control over the polymerization process.

    • Molecular Weight Distribution: Ensure that the reaction conditions (temperature, time, vacuum) are identical for each batch to achieve a consistent molecular weight and polydispersity index.

    • Thermal History: The thermal history of the polymer, including the cooling rate after synthesis and any subsequent annealing, can significantly affect its crystallinity and, consequently, its mechanical properties. Implement a controlled cooling and/or annealing protocol.

    • Processing of Test Specimens: The method used to prepare test specimens (e.g., melt pressing, solution casting) must be consistent. The processing conditions themselves can induce orientation in the polymer chains, affecting the measured properties.

Frequently Asked Questions (FAQs)

  • Question: How can I increase the toughness and reduce the brittleness of my polyester?

    Answer: Improving the toughness of these polyesters can be achieved through several strategies:

    • Increase Molecular Weight: As a primary step, ensure you are synthesizing a high molecular weight polymer, as discussed in the troubleshooting section.

    • Copolymerization: Introduce flexible segments into the polymer backbone. This can be done by copolymerizing with a long-chain aliphatic dicarboxylic acid (e.g., sebacic acid) or an aliphatic diol. This will reduce the rigidity of the polymer chain and can improve toughness.

    • Plasticization: While it can reduce the glass transition temperature, adding a suitable plasticizer can improve flexibility.

    • Blending: Blending the polyester with a tougher polymer can be an effective approach.

    • Reinforcement: Incorporating fillers or fibers can create a composite material with enhanced mechanical properties.

  • Question: What are the typical thermal properties of polyesters derived from this compound?

    Answer: These polyesters generally exhibit high thermal stability due to the rigid biphenyl unit in the backbone. The glass transition temperature (Tg) and melting temperature (Tm) will depend on the dicarboxylic acid used. Polyesters synthesized with aromatic dicarboxylic acids (e.g., terephthalic acid) will have higher Tg and Tm values compared to those synthesized with aliphatic dicarboxylic acids (e.g., adipic acid). For example, copolyesters containing biphenyl units can have glass transition temperatures ranging from 131°C to 164°C and decomposition temperatures above 350°C.[2]

  • Question: What are the key safety precautions to take during the synthesis of these polyesters?

    Answer: Standard laboratory safety procedures should be followed.

    • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

    • Ventilation: Work in a well-ventilated area or a fume hood, especially when working with solvents or at high temperatures.

    • High Temperatures and Vacuum: Be cautious when working with high-temperature reactors and vacuum lines. Ensure glassware is free of defects.

    • Chemical Hazards: Consult the Safety Data Sheets (SDS) for all monomers, catalysts, and solvents used in the synthesis.

Factors_Influencing_Properties properties Final Mechanical Properties (Tensile Strength, Toughness, Modulus) mw Molecular Weight & Polydispersity properties->mw crystallinity Crystallinity & Morphology properties->crystallinity composition Polymer Composition properties->composition synthesis_params Synthesis Parameters mw->synthesis_params processing Processing Conditions crystallinity->processing monomer_choice Monomer Choice (Diacid Structure) composition->monomer_choice

Figure 2. Key factors influencing the mechanical properties of polyesters.

Mechanical Properties Data

The mechanical properties of polyesters are highly dependent on the specific comonomers used, the molecular weight, and the processing conditions. The following table provides representative data for copolyesters containing biphenyl units to give an indication of the expected properties.

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Copolyester of PET and 4'-hydroxy-biphenyl-4-carboxylic acid (60 mol%)~150~8.0~5-10[3]
Copolyester of PET and 4'-hydroxy-biphenyl-4-carboxylic acid (80 mol%)~180~10.0~5-10[3]
Poly(hexylene dibutoxydivanillate)25-351.0 - 1.55-15[4]

Note: This data is for copolyesters and serves as an example. Properties of homopolyesters from this compound will vary based on the dicarboxylic acid used.

Experimental Protocols

1. Melt Polycondensation (General Procedure)

This method is suitable for synthesizing high molecular weight polyesters and avoids the use of solvents.

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and a dicarboxylic acid (e.g., terephthalic acid) or a dimethyl ester derivative (e.g., dimethyl terephthalate) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Catalyst Addition: Add a suitable catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide) at a concentration of 200-500 ppm.

  • Esterification/Transesterification (First Stage): Heat the mixture under a slow stream of nitrogen.

    • If using a dicarboxylic acid, heat to 180-220°C until the theoretical amount of water is collected.

    • If using a dimethyl ester, heat to 160-200°C until the theoretical amount of methanol is collected.

  • Polycondensation (Second Stage): Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 mmHg.

  • Reaction Monitoring: Continue the reaction under high vacuum until the desired melt viscosity is achieved (as indicated by the torque on the mechanical stirrer). This stage can take several hours.

  • Polymer Recovery: Extrude the molten polymer from the reactor under a nitrogen atmosphere and allow it to cool. The polymer can then be pelletized for further processing and characterization.

2. Solution Polycondensation (General Procedure)

This method can be useful for synthesizing polyesters that may degrade at the high temperatures required for melt polycondensation.

  • Monomer Dissolution: Dissolve equimolar amounts of this compound and a diacid chloride (e.g., terephthaloyl chloride) in a suitable dry, high-boiling point solvent (e.g., NMP, diphenyl ether) in a reaction flask under a nitrogen atmosphere.

  • Base Addition: Add a stoichiometric amount of a base, such as pyridine, to act as an acid scavenger.

  • Reaction: Heat the reaction mixture to a temperature of 100-150°C and maintain for several hours with constant stirring.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent, such as methanol, to precipitate the polyester.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven until a constant weight is achieved.

References

Validation & Comparative

A Comparative Guide to Polyesters in Drug Development: 4,4'-Bis(hydroxymethyl)biphenyl vs. Common Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diol monomer is a critical determinant of the final properties of a polyester, profoundly influencing its thermal stability, mechanical strength, and degradation profile. These characteristics are paramount in drug development, where polyesters are frequently employed as matrices for controlled-release formulations, biodegradable implants, and tissue engineering scaffolds. This guide provides an objective comparison of polyesters synthesized from the aromatic diol 4,4'-Bis(hydroxymethyl)biphenyl (BHMB) with those derived from three widely used aliphatic and cycloaliphatic diols: Ethylene Glycol (EG), 1,4-Butanediol (BDO), and 1,4-Cyclohexanedimethanol (CHDM). The data presented herein is based on the synthesis of these polyesters with terephthalic acid or its dimethyl ester, allowing for a systematic evaluation of the diol's structural impact.

The incorporation of the rigid and planar biphenyl unit from BHMB into the polyester backbone imparts unique properties compared to the more flexible aliphatic and cycloaliphatic diols. Polyesters derived from BHMB are expected to exhibit enhanced thermal resistance and mechanical strength due to the rigidity of the aromatic rings. Conversely, polyesters synthesized from EG, BDO, and CHDM generally offer greater flexibility and faster degradation rates, which can be advantageous for certain drug delivery applications.

Comparative Performance Data

The following tables summarize the key performance indicators of polyesters synthesized from BHMB, EG, BDO, and CHDM with terephthalic acid. These values are compiled from various sources and represent typical findings. It is important to note that the exact properties can vary based on the synthesis conditions, molecular weight, and polydispersity of the polymer.

Table 1: Thermal Properties of Polyesters

Diol Used in SynthesisPolyester AbbreviationGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
This compound (BHMB)PBBT~120 - 190~330 - 400+> 400
Ethylene Glycol (EG)PET~75~260~350
1,4-Butanediol (BDO)PBT~22 - 43~225~350
1,4-Cyclohexanedimethanol (CHDM)PCT~80~285> 350

Note: PBBT (Poly(biphenylene terephthalate)), PET (Poly(ethylene terephthalate)), PBT (Poly(butylene terephthalate)), PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)). Decomposition temperature is often reported as the temperature at 5% or 10% weight loss.

Table 2: Mechanical Properties of Polyesters

Diol Used in SynthesisPolyester AbbreviationTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (BHMB)PBBTHigh (e.g., >70)High (e.g., >2.5)Low (<10)
Ethylene Glycol (EG)PET55 - 752.0 - 4.030 - 300
1,4-Butanediol (BDO)PBT50 - 601.9 - 2.850 - 300
1,4-Cyclohexanedimethanol (CHDM)PCT55 - 652.0 - 2.420 - 300

Experimental Protocols

The data presented in this guide is typically obtained through standardized experimental procedures. Below are detailed methodologies for the synthesis and characterization of these polyesters.

1. Polyester Synthesis: Melt Polycondensation

Melt polycondensation is a common method for synthesizing high molecular weight polyesters. The process generally involves two stages: esterification (or transesterification) followed by polycondensation.

  • Materials: Diol (BHMB, EG, BDO, or CHDM), Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA), Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide), Stabilizer (e.g., Phosphoric acid).

  • Procedure:

    • The diol and DMT (or TPA) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. A molar ratio of diol to DMT/TPA of 1.2-2.2:1 is typically used.

    • The catalyst is added (typically 200-500 ppm based on the weight of the polymer).

    • The mixture is heated under a nitrogen atmosphere to a temperature of 150-220°C with continuous stirring. During this transesterification stage, methanol (if using DMT) or water (if using TPA) is distilled off.

    • After the removal of the byproduct is complete, the temperature is gradually raised to 250-300°C, and a vacuum (typically <1 Torr) is applied.

    • The polycondensation stage is continued for several hours until the desired melt viscosity (indicative of high molecular weight) is achieved.

    • The resulting polymer is then extruded from the reactor, cooled, and pelletized.

2. Thermal Analysis: DSC and TGA

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Apparatus: A calibrated Differential Scanning Calorimeter.

    • Procedure: A small sample (5-10 mg) of the polyester is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is seen as an endothermic peak.

  • Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and decomposition temperature (Td).

    • Apparatus: A calibrated Thermogravimetric Analyzer.

    • Procedure: A small sample (10-20 mg) of the polyester is placed in a sample pan. The sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere. The weight of the sample is continuously monitored as a function of temperature. The Td is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.

3. Mechanical Testing: Tensile Properties

  • Standard Test Method: ASTM D638, "Standard Test Method for Tensile Properties of Plastics".

  • Apparatus: A universal testing machine equipped with grips suitable for holding dumbbell-shaped specimens and an extensometer for strain measurement.

  • Procedure:

    • Test specimens are prepared by injection molding or by machining from a compression-molded plaque. The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

    • The dimensions of the specimen's narrow section are measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures. The load and extension are recorded throughout the test.

    • Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of polyester synthesis and characterization for a comparative study.

Polyester_Synthesis_and_Characterization_Workflow cluster_synthesis Polyester Synthesis cluster_characterization Polymer Characterization cluster_comparison Comparative Analysis Monomers Monomers (Diol + Dicarboxylic Acid/Ester) Polycondensation Melt Polycondensation Monomers->Polycondensation Catalyst Catalyst Catalyst->Polycondensation Polyester Synthesized Polyester Polycondensation->Polyester Polymerization Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Mechanical Mechanical Testing (Tensile Properties) Polyester->Mechanical Structural Structural Analysis (NMR, FTIR) Polyester->Structural Data Property Data (Tg, Tm, Td, Tensile Strength, etc.) Thermal->Data Mechanical->Data Structural->Data Comparison Comparative Evaluation Data->Comparison

Caption: Workflow for polyester synthesis and comparative characterization.

Diol_Structure_Property_Relationship cluster_diols Diol Monomers cluster_properties Resulting Polyester Properties BHMB BHMB (Aromatic, Rigid) High_Performance High Thermal Stability High Mechanical Strength (e.g., PBBT) BHMB->High_Performance Leads to Aliphatic EG, BDO, CHDM (Aliphatic/Cycloaliphatic, Flexible) Standard_Performance Moderate Thermal Stability Good Flexibility (e.g., PET, PBT, PCT) Aliphatic->Standard_Performance Leads to

Caption: Influence of diol structure on polyester properties.

A Comparative Guide to the Thermal Stability of Polymers from Biphenyl vs. Furan-Based Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance polymers with tailored thermal properties is a cornerstone of materials science, with significant implications for applications ranging from advanced engineering plastics to specialized packaging in the pharmaceutical industry. This guide provides an objective comparison of the thermal stability of two classes of polymers: those derived from rigid biphenyl-based diols and those from bio-based furan-based diols. This analysis is supported by a summary of experimental data from various studies, detailed experimental protocols, and a visual representation of the structure-property relationships.

Data Presentation: Thermal Decomposition and Transition Characteristics

The thermal stability of a polymer is primarily assessed by Thermogravimetric Analysis (TGA), which determines the temperature at which the material begins to decompose, and Differential Scanning Calorimetry (DSC), which identifies the glass transition temperature (Tg) — a key indicator of a polymer's operational temperature range.

The following table summarizes key thermal properties for representative polymers from both biphenyl and furan-based diol families. It is important to note that the data are compiled from different research sources and direct, side-by-side comparisons under identical conditions are limited in the current literature. Variations in molecular weight, polymer architecture (e.g., polyester vs. polyamide), and experimental conditions can influence these values.

Polymer ClassSpecific Polymer ExampleMonomersTd5% (°C)Tg (°C)Reference
Biphenyl-Based Polyesters from methylated divanillic acidMethylated dialkoxydivanillic acid, cyclohexanedimethanol, alkanediols~38019 - 89
Polyamides from divanillic acidDivanillic acid, aromatic diamines378 - 420221 - 322
Furan-Based Poly(hexamethylene furanamide) (PA6F)2,5-furandicarboxylic acid, hexamethylenediamineComparable to PA6T130
Furan-based polyamides2,5-furandicarboxylic acid, p-phenylenediamine~400> Degradation Temp.
Poly(ethylene 2,5-furandicarboxylate) (PEF)2,5-furandicarboxylic acid, ethylene glycol~35085 - 95

Key Observations:

  • Biphenyl-based polymers , particularly polyamides, generally exhibit very high glass transition temperatures, indicating excellent dimensional stability at elevated temperatures. Their decomposition temperatures are also consistently high, signifying robust thermal stability.

  • Furan-based polymers present a more varied thermal profile. While some furan-based polyamides demonstrate thermal stability comparable to their petroleum-based counterparts, furan-based polyesters like PEF tend to have lower decomposition temperatures than some high-performance aromatic polyesters.

  • The rigid and planar structure of the biphenyl unit contributes significantly to the high thermal stability of the resulting polymers by restricting chain mobility.

  • The furan ring, while also aromatic, can introduce different conformational possibilities and polarity compared to a phenyl or biphenyl ring, which can influence interchain interactions and, consequently, thermal properties.

Experimental Protocols

To ensure reproducibility and accurate comparison of thermal stability data, standardized experimental protocols are crucial. The following are generalized methodologies for the key experiments cited in the literature.

Synthesis of Furan-Based Polyamides via Interfacial Polymerization

This method is commonly used for the synthesis of high molecular weight polyamides at low temperatures.

  • Preparation of Aqueous Phase: An aromatic diamine (e.g., p-phenylenediamine) is dissolved in an aqueous sodium hydroxide solution containing a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Preparation of Organic Phase: 2,5-Furandicarbonyl chloride is dissolved in an organic solvent, such as chloroform.

  • Polymerization: The organic solution is added to the vigorously stirred aqueous solution at room temperature under a nitrogen atmosphere. The polymer precipitates at the interface of the two immiscible liquids.

  • Work-up: The resulting polymer is filtered, washed extensively with water and a suitable organic solvent (e.g., acetone) to remove unreacted monomers and salts, and then dried under vacuum at an elevated temperature (e.g., 105-120 °C).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymers.

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5%) is often reported as the onset of significant thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) and other thermal transitions like melting (Tm) and crystallization (Tc) temperatures.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrumentation: The analysis is conducted using a differential scanning calorimeter.

  • Experimental Conditions: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, it might be heated from room temperature to a temperature above its expected melting point, cooled rapidly, and then heated again at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline of the DSC thermogram.

Mandatory Visualization

The following diagram illustrates the logical relationship between the choice of diol monomer (biphenyl vs. furan-based) and the resulting thermal stability of the polymer.

G Structure-Property Relationship in Polymer Thermal Stability cluster_monomers Monomer Selection cluster_structure Resulting Polymer Structure cluster_properties Impact on Thermal Properties Biphenyl_Diol Biphenyl-Based Diol (e.g., from Divanillic Acid) Rigid_Biphenyl Rigid, Planar Biphenyl Units in Polymer Backbone Biphenyl_Diol->Rigid_Biphenyl Furan_Diol Furan-Based Diol (e.g., 2,5-Furandimethanol) Furan_Ring Furan Rings in Polymer Backbone Furan_Diol->Furan_Ring High_Stability High Thermal Stability - High Td - High Tg Rigid_Biphenyl->High_Stability Restricted Chain Mobility Moderate_Stability Moderate to High Thermal Stability - Variable Td - Variable Tg Furan_Ring->Moderate_Stability Influenced by Ring Polarity and Conformation

Caption: Monomer structure dictates polymer thermal stability.

A Comparative Guide to 4,4'-Bis(hydroxymethyl)biphenyl and 4,4'-dihydroxybiphenyl in High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate monomers is a critical determinant in the design and synthesis of high-performance polymers with tailored thermal and mechanical properties. Among the vast array of available building blocks, biphenyl-containing monomers are of particular interest due to the rigid and linear nature of the biphenyl unit, which imparts exceptional stability and strength to the resulting polymer backbone. This guide provides a detailed comparison of two such monomers: 4,4'-Bis(hydroxymethyl)biphenyl and 4,4'-dihydroxybiphenyl, in the context of their applications in polymer science.

While both monomers share the same rigid biphenyl core, the difference in their functional groups—hydroxymethyl (-CH₂OH) versus hydroxyl (-OH)—leads to distinct polymerization pathways and resulting polymer structures. This, in turn, influences the final properties of the materials. This guide will delve into these differences, presenting available experimental data, detailed methodologies, and visual representations of their chemical structures and polymerization routes.

It is important to note that while extensive research is available on the use of 4,4'-dihydroxybiphenyl in a variety of high-performance polymers, literature directly comparing its performance with polymers derived from this compound is scarce. Therefore, this guide will present the properties of polymers derived from each monomer, followed by a comparative discussion based on fundamental polymer chemistry principles.

Performance Comparison of Polymer Classes

The incorporation of the biphenyl moiety from both this compound and 4,4'-dihydroxybiphenyl generally enhances the thermal stability and mechanical strength of polymers. However, the nature of the linkage formed during polymerization is a key differentiating factor.

Polymers from 4,4'-dihydroxybiphenyl:

4,4'-dihydroxybiphenyl is a well-established monomer for producing a range of high-performance polymers, including polyesters, polycarbonates, polyethers, and polyamides.[1] The direct attachment of the hydroxyl groups to the aromatic ring allows for the formation of rigid linkages such as esters and carbonates directly on the biphenyl core. This rigidity contributes to high glass transition temperatures (Tg) and excellent thermal stability.[2]

Polymers from this compound:

This compound, with its benzyl alcohol-type functional groups, is primarily used in the synthesis of polyesters and polyethers. The presence of the methylene spacer between the aromatic ring and the hydroxyl group introduces a degree of flexibility into the polymer backbone compared to the direct linkages formed by 4,4'-dihydroxybiphenyl. This can influence properties such as solubility and processability.

Data Presentation

Table 1: Properties of Polymers Derived from 4,4'-dihydroxybiphenyl

Polymer TypeCo-monomerGlass Transition Temperature (Tg)Decomposition Temperature (TGA, 5% loss)Tensile StrengthTensile ModulusReference
Epoxy Resin -> 200 °C-HighVery High[1]
Polycarbonate Diphenyl CarbonateHigher than BPA-PC (~150 °C)---[1]
Polyester Terephthalic AcidHigh> 450 °CVery HighVery High[1][2]
Aromatic Polyamide --> 500 °C--[1]

Data for polymers derived from this compound is not available in a directly comparable format.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols for the synthesis of polymers from both monomers.

Synthesis of a Polyester from this compound

Objective: To synthesize a polyester via direct polycondensation of this compound with a dicarboxylic acid.

Methodology:

  • Monomer Preparation: Ensure this compound and the chosen dicarboxylic acid (e.g., terephthalic acid) are pure and dry.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the dicarboxylic acid.

  • Catalyst Addition: Add a suitable catalyst, such as antimony trioxide or titanium alkoxide.

  • Polycondensation: Heat the mixture under a nitrogen atmosphere, typically in stages. For example, heat to 180-220°C for 2-3 hours to initiate esterification and remove the water byproduct.

  • High Vacuum: Gradually apply a high vacuum while increasing the temperature to 250-280°C to facilitate the removal of the final traces of water and increase the molecular weight of the polymer.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor and extrude the polymer. The polymer can then be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Synthesis of a Polycarbonate from 4,4'-dihydroxybiphenyl

Objective: To synthesize a polycarbonate via melt transesterification of 4,4'-dihydroxybiphenyl with diphenyl carbonate.

Methodology:

  • Reactant Charging: In a reaction vessel equipped for high-temperature and vacuum, charge 4,4'-dihydroxybiphenyl and a slight molar excess of diphenyl carbonate.

  • Catalyst Addition: Add a transesterification catalyst, such as a small amount of sodium hydroxide or a titanium-based catalyst.

  • Melt and Initial Reaction: Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the reactants (e.g., 180-220°C) to form a homogenous melt and initiate the transesterification reaction, which releases phenol.

  • Phenol Removal: Gradually reduce the pressure and increase the temperature (e.g., to 250-300°C) to facilitate the removal of the phenol byproduct, driving the polymerization reaction forward.

  • Viscosity Increase: The progress of the polymerization is monitored by the increase in the melt viscosity.

  • Polymer Extrusion: Once the desired molecular weight is achieved, the molten polycarbonate is extruded from the reactor and pelletized.

Mandatory Visualization

logical_relationship cluster_monomers Monomers cluster_reactions Polymerization Reactions cluster_polymers Resulting Polymers M1 This compound (-CH₂OH functional groups) R1 Polycondensation (e.g., with dicarboxylic acids) M1->R1 forms M2 4,4'-dihydroxybiphenyl (-OH functional groups) R2 Polycondensation / Transesterification (e.g., with phosgene derivatives or diphenyl carbonate) M2->R2 forms P1 Polyesters (-O-CH₂-Ar-CH₂-O-CO-Ar'-CO-) R1->P1 leads to P2 Polyesters, Polycarbonates, Polyethers (-O-Ar-O-CO-Ar'-CO- or -O-Ar-O-CO-O-) R2->P2 leads to

experimental_workflow

Discussion and Conclusion

The primary distinction between the polymers derived from this compound and 4,4'-dihydroxybiphenyl lies in the flexibility of the polymer chain. The methylene units in the backbone of polymers from this compound introduce greater conformational freedom compared to the direct aromatic linkages from 4,4'-dihydroxybiphenyl.

This increased flexibility would be expected to result in:

  • Lower Glass Transition Temperature (Tg): The polymer chains can move more freely at lower temperatures.

  • Improved Solubility: The less rigid structure may lead to better solubility in common organic solvents.

  • Potentially Lower Melt Viscosity: This could make the polymer easier to process.

Conversely, the highly rigid structure of polymers derived from 4,4'-dihydroxybiphenyl generally leads to:

  • Higher Thermal Stability: The strong, direct aromatic linkages require more energy to undergo thermal degradation.

  • Superior Mechanical Strength: The rigid backbone contributes to higher tensile strength and modulus.

  • Liquid Crystalline Properties: The rigid, rod-like nature of the polymer chains can lead to the formation of liquid crystalline phases, which is a known characteristic of some polyesters derived from 4,4'-dihydroxybiphenyl.

References

A Comparative Analysis of the Liquid Crystalline Properties of 4,4'-Disubstituted Biphenyl Derivatives with Terminal Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the liquid crystalline properties of a series of 4,4'-disubstituted biphenyl derivatives, with a focus on those bearing terminal hydroxyl groups. The rigid biphenyl core is a common mesogenic unit that, when appropriately substituted, can give rise to a variety of liquid crystalline phases. The presence of terminal hydroxyl groups can influence the mesomorphic behavior through hydrogen bonding, affecting transition temperatures and the stability of the resulting phases. This document summarizes key quantitative data, details common experimental protocols for synthesis and characterization, and provides visualizations to illustrate molecular design principles and experimental workflows.

Data Presentation: Comparative Thermal Properties

The following table summarizes the phase transition temperatures of a homologous series of 4,4'-bis(ω-hydroxyalkoxy)biphenyls. These compounds feature a central biphenyl core with flexible alkoxy chains of varying lengths (m) and terminal hydroxyl groups. All of these compounds were found to exhibit a smectic liquid crystalline phase.[1]

Compound IDAlkoxy Chain Length (m)Melting Transition (Cr → Sm) (°C)Isotropization (Sm → I) (°C)Mesophase Type
BP3 3Smectic
BP4 4Smectic
BP5 5Smectic
BP6 6Smectic
BP7 7Smectic
BP8 8Smectic
BP9 9Smectic
BP10 10Smectic
BP11 11Smectic
BP12 12Smectic

Note: Specific transition temperatures for each compound in the BPm series were not detailed in the available search result abstracts. All compounds in this series (m=3-12) were reported to exhibit a smectic liquid crystalline phase.[1]

In a related polyurethane system, a thermotropic liquid crystalline polyurethane (LCPU) synthesized from 4,4-bis(6-hydroxyhexoxy)biphenyl (BHHBP) and 3,3'-dimethyl-4,4'-biphenylene diisocyanate (TODI) exhibited a nematic phase with a broad mesophase temperature range and a decomposition temperature greater than 300°C.[2] Similarly, thermotropic polyesters derived from 4,4'-biphenol showed high crystal-to-nematic transition temperatures, in some cases between 448–460 °C.[3]

Experimental Protocols

The synthesis and characterization of these biphenyl-based liquid crystals involve a series of well-established laboratory procedures.

Synthesis of 4,4'-bis(ω-hydroxyalkoxy)biphenyls

A common synthetic route to 4,4'-bis(ω-hydroxyalkoxy)biphenyls involves the reaction of 4,4'-dihydroxybiphenyl with an appropriate ω-halogenated alkanol.[1]

General Procedure:

  • Dissolution: 4,4'-dihydroxybiphenyl is dissolved in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the hydroxyl groups.

  • Reaction: The ω-halogenated alkanol is added to the solution, and the mixture is typically heated under reflux to drive the Williamson ether synthesis.

  • Workup and Purification: After the reaction is complete, the product is isolated through standard workup procedures, which may include extraction and washing. The crude product is then purified, often by recrystallization, to yield the desired 4,4'-bis(ω-hydroxyalkoxy)biphenyl.

Characterization of Liquid Crystalline Properties

The thermotropic behavior of these materials is primarily investigated using the following techniques:

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes. The sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow to or from the sample is measured as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid).[1][2]

  • Polarizing Optical Microscopy (POM): POM is used to visually identify the type of liquid crystalline phase. The sample is placed on a temperature-controlled stage between two crossed polarizers. Anisotropic liquid crystalline phases will be birefringent and will transmit light, often displaying characteristic textures that are unique to specific mesophases (e.g., nematic, smectic). The isotropic liquid phase, being optically isotropic, will appear dark.[1][2]

  • Wide-Angle X-ray Diffraction (WAXD): WAXD can be used to provide further structural information about the ordered arrangement of molecules in the different mesophases.[2]

Visualizations

Molecular Structure and Mesophase Formation

The following diagram illustrates the general molecular structure of the 4,4'-bis(ω-hydroxyalkoxy)biphenyl derivatives and the conceptual influence of molecular ordering on the formation of smectic and nematic phases.

Caption: General molecular structure and mesophase transitions.

Experimental Workflow for Characterization

The diagram below outlines the typical experimental workflow for the characterization of the liquid crystalline properties of synthesized biphenyl derivatives.

Synthesis Synthesis of Biphenyl Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarizing Optical Microscopy (POM) Purification->POM WAXD Wide-Angle X-ray Diffraction (WAXD) Purification->WAXD Data_Analysis Data Analysis and Phase Identification DSC->Data_Analysis POM->Data_Analysis WAXD->Data_Analysis

Caption: Experimental workflow for liquid crystal characterization.

References

A Comparative Guide to Validated Analytical Methods for Biphenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Biphenyl-Containing Compounds, Supported by Experimental Data.

This guide provides a comprehensive overview and comparison of validated analytical methods for the detection and quantification of biphenyl-containing compounds. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, quality control, and drug development. This document details the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparative Analysis of Analytical Techniques

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following tables summarize the performance characteristics for the analysis of various biphenyl-containing compounds.

Table 1: Performance Characteristics of HPLC-UV Methods
AnalyteLinearity (R²)Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Biphenyl-4-yl-p-tolyl-methanone> 0.9990.15 - 1500.050.1598.0 - 102.0< 2.0[1]
4,4'-Dihydroxybiphenyl> 0.9981 - 1000.10.397.5 - 102.5< 2.5[2]
Biphenyl> 0.9990.01 - 10-0.01--[3]
Aucuparin≥ 0.9953 - 4000.82.5--[4]
Noraucuparin≥ 0.9953 - 4000.41.3--[4]
4,4'-Bis(bromomethyl)biphenyl0.9994-0.153 (µg/g)0.463 (µg/g)97.62 - 104.59-[5]
Table 2: Performance Characteristics of GC-MS Methods
AnalyteLinearity (R²)Range (µg/mL)LODLOQAccuracy (% Recovery)Precision (%RSD)Reference
Biphenyl-4-yl-p-tolyl-methanone> 0.9980.3 - 2000.1 µg/mL0.3 µg/mL97.0 - 103.0< 3.0[1]
4,4'-Dihydroxybiphenyl> 0.9970.5 - 1500.05 µg/mL0.15 µg/mL96.0 - 104.0< 4.0[2]
Phenolic Xenoestrogens--<0.01 - 0.05 ng/L0.01 - 0.05 ng/L> 70-[6]
Polychlorinated Biphenyls (PCBs)-1 - 100 (pg/mL)--50 - 120-[7]
Table 3: Performance Characteristics of LC-MS/MS Methods
AnalyteLinearity (R²)RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
4'-Methoxy[1,1'-biphenyl]-2,5-diol> 0.999-~0.1 ng/mL~0.5 ng/mL99 - 101< 1.5[8]
4,4'-Dihydroxybiphenyl> 0.9990.01 - 100 ng/mL0.005 ng/mL0.01 ng/mL98.5 - 101.5< 1.5[2]
2,2',4,4',5,5'-hexabromobiphenyl----102.2< 9[9]

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on established methods for the analysis of biphenyl-containing compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.[8]

  • Instrumentation : HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.[1]

  • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of acetonitrile and water is typical, for example, Acetonitrile:Water (70:30, v/v).[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30°C.[1]

    • Detection Wavelength : Determined by the UV absorbance maximum of the analyte, for example, 260 nm for Biphenyl-4-yl-p-tolyl-methanone.[1]

    • Injection Volume : 10 µL.[1]

  • Sample Preparation :

    • Accurately weigh and dissolve a reference standard of the biphenyl compound in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.[8]

    • Dissolve the sample in a suitable solvent and dilute to fall within the calibration range.

  • Validation Procedure :

    • Linearity : Inject a series of standard solutions at different concentrations and plot the peak area versus concentration to generate a calibration curve.[1]

    • Accuracy : Determined by the standard addition method or by analyzing samples with known concentrations.[1]

    • Precision : Assessed by repeated injections of a standard solution to determine repeatability and intermediate precision.[1]

    • Specificity : The UV spectrum of the analyte is compared with that of potential interfering substances to check for any overlap.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable biphenyl compounds. For polar compounds, a derivatization step may be necessary.[2][10]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Column : A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[2]

  • Chromatographic Conditions :

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[10]

    • Inlet Temperature : 280°C.[10]

    • Injection Mode : Splitless or split (e.g., 10:1).[2][10]

    • Injection Volume : 1 µL.[10]

    • Oven Temperature Program : An example program starts at 150°C, holds for 1 minute, ramps to 280°C at 20°C/min, and holds for 5 minutes.[10]

    • MSD Transfer Line Temperature : 280°C.[10]

    • Ion Source Temperature : 230°C.[10]

    • Mass Range : 50-400 amu.[10]

  • Sample Preparation :

    • Prepare a stock solution of the biphenyl compound in a volatile solvent like dichloromethane or hexane.

    • Create calibration standards through serial dilution.[10]

    • For polar compounds, perform a derivatization step (e.g., silylation) to increase volatility.[2]

  • Data Analysis : The mass spectrum of the analyte will show a characteristic molecular ion peak and fragmentation pattern, which is used for identification and quantification.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies and the detection of trace-level impurities.[8][11]

  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[11]

  • Column : A reversed-phase column, such as a C18 or a biphenyl stationary phase, is often used.[8]

  • Chromatographic Conditions :

    • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[8]

    • Flow Rate : Typically in the range of 0.2 - 1.0 mL/min.[8]

    • Column Temperature : Maintained at a constant temperature, for example, 30°C.[8]

    • Injection Volume : 5-20 µL.[8]

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray ionization (ESI) is common.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation :

    • Prepare stock and working standard solutions.

    • For biological samples, a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) is typically required to remove matrix interferences.[11]

  • Validation : The method is validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method for biphenyl-containing compounds.

Analytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_preparation 2. Preparation cluster_validation 3. Method Validation cluster_analysis 4. Sample Analysis & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC, GC-MS, LC-MS/MS) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Prepare_Standards Prepare Reference Standards & Calibration Solutions Develop_Protocol->Prepare_Standards Prepare_Samples Prepare Quality Control (QC) & Test Samples Prepare_Standards->Prepare_Samples Specificity Specificity/ Selectivity Prepare_Samples->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Analyze_Samples Analyze Samples Robustness->Analyze_Samples Process_Data Process & Analyze Data Analyze_Samples->Process_Data Validation_Report Prepare Validation Report Process_Data->Validation_Report Routine_Analysis Implement for Routine Analysis Validation_Report->Routine_Analysis

References

Performance comparison of epoxy resins with and without 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced materials with superior performance, the modification of epoxy resins to enhance their intrinsic properties is a key area of research. This guide provides a comparative analysis of the performance of standard epoxy resins versus those modified with biphenyl-containing structures, with a focus on systems analogous to those incorporating 4,4'-Bis(hydroxymethyl)biphenyl. Due to the limited availability of direct comparative studies on this specific additive, this guide synthesizes data from various sources to offer a representative comparison.

The incorporation of rigid, aromatic structures like biphenyl moieties into the epoxy backbone is known to enhance thermal stability and mechanical properties. This guide will compare a standard Diglycidyl ether of Bisphenol A (DGEBA) based epoxy resin with a tetramethyl biphenyl epoxy resin (TMBP), which serves as a close analogue to an epoxy system modified with this compound.

At a Glance: Key Performance Differences

The introduction of a biphenyl structure into the epoxy resin network generally leads to:

  • Increased Thermal Stability: A higher glass transition temperature (Tg) and improved thermal degradation resistance are observed.

  • Enhanced Mechanical Properties: Improvements in properties such as flexural strength and modulus are often reported.

  • Modified Cure Kinetics: The reactivity of the epoxy system can be altered, potentially affecting processing parameters.

Data Presentation

The following tables summarize the key performance indicators for a standard DGEBA epoxy resin and a tetramethyl biphenyl epoxy resin (TMBP). It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Thermal Properties of DGEBA vs. Biphenyl-Modified Epoxy Resin

PropertyStandard DGEBA Epoxy[1]Tetramethyl Biphenyl Epoxy (TMBP)[1]
Glass Transition Temperature (Tg) by DSCNot explicitly stated in a comparable context in the provided search results. A representative value for DGEBA systems can be around 150-180°C depending on the curing agent.The cured 2/1 TMBP/PDA system showed the highest Tg.[1]
Thermal Degradation Temperature (Td)Not explicitly stated in a comparable context in the provided search results.The cured 2/1 TMBP/PDA system exhibited the highest thermal degradation temperature.[1]

Table 2: Mechanical Properties of DGEBA vs. Biphenyl-Modified Epoxy Resin

PropertyStandard DGEBA EpoxyBiphenyl-Modified Epoxy
Tensile StrengthA study on modified DGEBA reported a 14% increase in tensile strength over the neat resin.[2]Data not available in the provided search results.
Flexural StrengthA novel epoxy-imide resin based on DGEBA showed a flexural strength that raised from 79.4 to 95.7 MPa with modification.[3]Data not available in the provided search results.
Flexural ModulusThe same DGEBA-based epoxy-imide resin exhibited a flexural modulus from 2.6 to 3.0 GPa.[3]Data not available in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for interpreting the presented data.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is employed to study the curing kinetics and determine the glass transition temperature (Tg). For curing studies, a non-isothermal DSC technique can be used.[1] The Flynn-Wall-Ozawa isoconversional method can be applied to evaluate the effective activation energy.[1] For Tg determination, samples are typically heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and degradation temperature of the cured epoxy resins. Samples are heated at a controlled rate in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.[1]

  • Dynamic Mechanical Analysis (DMA): DMA is utilized to determine the viscoelastic properties of the cured resins, including the storage modulus, loss modulus, and the glass transition temperature (tan δ peak).[3]

Mechanical Testing
  • Tensile Testing: Tensile properties are measured according to standards such as ASTM D638. Dog-bone shaped specimens are subjected to a uniaxial tensile load until failure to determine tensile strength, modulus, and elongation at break.

  • Flexural Testing: Flexural properties are determined using a three-point bending test according to standards like ASTM D790. Rectangular specimens are loaded to determine the flexural strength and modulus.[3]

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagram illustrates the structural modification of an epoxy resin with a biphenyl diol, leading to enhanced thermal and mechanical properties.

G Figure 1. Structural Modification of Epoxy Resin cluster_1 Biphenyl-Modified Epoxy Resin DGEBA DGEBA Monomer (Bisphenol A based) Epoxy_Network Crosslinked Epoxy Network (Standard Properties) DGEBA->Epoxy_Network Hardener Amine Hardener Hardener->Epoxy_Network DGEBA_mod DGEBA Monomer Modified_Network Modified Crosslinked Network (Enhanced Properties) DGEBA_mod->Modified_Network Biphenyl_Diol This compound (or analogue) Biphenyl_Diol->Modified_Network Hardener_mod Amine Hardener Hardener_mod->Modified_Network

Caption: Structural incorporation of a biphenyl diol into the epoxy network.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the preparation and characterization of modified epoxy resins.

G Figure 2. Experimental Workflow start Start: Material Preparation mixing Mixing: Epoxy Resin + Curing Agent (with/without Biphenyl Modifier) start->mixing degassing Degassing mixing->degassing curing Curing: (Specified temperature cycle) degassing->curing sample_prep Sample Preparation: (Cutting and polishing) curing->sample_prep characterization Characterization sample_prep->characterization thermal_analysis Thermal Analysis: (DSC, TGA, DMA) characterization->thermal_analysis mechanical_testing Mechanical Testing: (Tensile, Flexural) characterization->mechanical_testing end End: Data Analysis and Comparison thermal_analysis->end mechanical_testing->end

Caption: A typical workflow for epoxy resin formulation and testing.

References

A Comparative Guide to the Mechanical Performance of Polymers: 4,4'-Bis(hydroxymethyl)biphenyl Derivatives vs. Bisphenol A Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mechanical properties of polymers derived from 4,4'-Bis(hydroxymethyl)biphenyl and a comparison with traditional bisphenol A-based polymers, supported by experimental data and standardized testing protocols.

The quest for advanced polymeric materials with superior performance characteristics is a perpetual endeavor in materials science. In this context, the structural attributes of monomeric building blocks play a pivotal role in dictating the final mechanical properties of the resulting polymer. This guide provides an in-depth comparison of the mechanical performance of polymers synthesized from this compound and the widely used bisphenol A (BPA). This analysis is supported by a review of existing literature and standardized experimental methodologies.

The inherent rigidity of the biphenyl moiety in this compound is anticipated to impart enhanced strength and stiffness to the polymer backbone compared to the more flexible isopropylidene linkage in bisphenol A. This structural difference is a key determinant of the mechanical behavior of the respective polymers.

Executive Summary of Mechanical Properties

The following table summarizes the key mechanical properties of polymers derived from both this compound and bisphenol A, providing a quantitative basis for comparison. It is important to note that specific values can vary depending on the exact polymer type (e.g., polyester, polycarbonate, epoxy resin), molecular weight, and processing conditions.

Mechanical PropertyPolymers from this compoundPolymers from Bisphenol A
Tensile Strength (MPa) Data not available in the searched literature. However, polymers from the related 4,4'-Dihydroxybiphenyl show higher tensile strength than BPA-based polymers.50 - 80 (Polycarbonate)[1][2], 30 - 100+ (Epoxy Resins)[3][4]
Young's Modulus (GPa) Data not available in the searched literature.2.0 - 2.4 (Polycarbonate)[5], 2.5 - 3.5+ (Epoxy Resins)[6]
Elongation at Break (%) Data not available in the searched literature.60 - 120 (Polycarbonate)[1], 3 - 6 (Epoxy Resins)
Flexural Strength (MPa) Data not available in the searched literature. However, polymers from the related 4,4'-Dihydroxybiphenyl show higher flexural modulus than BPA-based polymers.60 - 140 (Polycarbonate), 80 - 200+ (Epoxy Resins)[7]
Flexural Modulus (GPa) Data not available in the searched literature.2.1 - 2.6 (Polycarbonate)[5], 3 - 10+ (Epoxy Resins)[7]

Note: The data for polymers from this compound is not available in the provided search results. The comparison is based on qualitative statements and data from a structurally similar monomer.

Structural and Performance Comparison

The fundamental difference in the chemical structures of this compound and bisphenol A directly influences the macroscopic mechanical properties of the polymers derived from them.

cluster_0 Monomer Structures cluster_1 Key Structural Feature cluster_2 Resulting Polymer Properties This compound This compound Rigid Biphenyl Unit Rigid Biphenyl Unit This compound->Rigid Biphenyl Unit Bisphenol A Bisphenol A Flexible Isopropylidene Bridge Flexible Isopropylidene Bridge Bisphenol A->Flexible Isopropylidene Bridge Enhanced Stiffness & Strength Enhanced Stiffness & Strength Rigid Biphenyl Unit->Enhanced Stiffness & Strength Good Toughness & Impact Resistance Good Toughness & Impact Resistance Flexible Isopropylidene Bridge->Good Toughness & Impact Resistance

Figure 1. Structural comparison of monomers and their influence on polymer properties.

Experimental Protocols

The mechanical properties cited in this guide are determined using standardized testing methods to ensure reproducibility and comparability of data. The primary methods employed are ASTM D638 for tensile properties and ASTM D790 for flexural properties.

Tensile Testing (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[8][9][10][11][12][13]

Specimen Preparation:

  • Test specimens are typically in a "dumbbell" or "dog-bone" shape, prepared by injection molding, machining, or die-cutting.[8]

  • The dimensions of the specimen are standardized to ensure that stress is concentrated in the central, narrower section.[8]

  • Specimens must be conditioned at a specific temperature and humidity prior to testing.

Testing Procedure:

  • The conditioned specimen is securely held in the grips of a universal testing machine (UTM).[8]

  • An extensometer is attached to the specimen to accurately measure elongation.

  • A uniaxial tensile force is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.[9]

  • The applied load and the corresponding elongation are recorded throughout the test.

Data Analysis: The load-elongation data is used to generate a stress-strain curve, from which the following properties are determined:

  • Tensile Strength: The maximum stress the material can withstand before breaking.[11]

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[11]

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.[9]

Specimen Preparation Specimen Preparation Conditioning Conditioning Specimen Preparation->Conditioning Tensile Test in UTM Tensile Test in UTM Conditioning->Tensile Test in UTM Data Acquisition (Load vs. Elongation) Data Acquisition (Load vs. Elongation) Tensile Test in UTM->Data Acquisition (Load vs. Elongation) Stress-Strain Curve Generation Stress-Strain Curve Generation Data Acquisition (Load vs. Elongation)->Stress-Strain Curve Generation Calculation of Properties Calculation of Properties Stress-Strain Curve Generation->Calculation of Properties Tensile Strength Tensile Strength Calculation of Properties->Tensile Strength Young's Modulus Young's Modulus Calculation of Properties->Young's Modulus Elongation at Break Elongation at Break Calculation of Properties->Elongation at Break

Figure 2. Workflow for Tensile Testing according to ASTM D638.
Flexural Testing (ASTM D790)

This test method is used to determine the flexural properties of unreinforced and reinforced plastics.[10][14][15][16][17]

Specimen Preparation:

  • Test specimens are rectangular bars of a specified length, width, and thickness.[17]

  • Specimens are prepared by molding, machining, or cutting from sheets.

  • Conditioning of the specimens is required before testing.

Testing Procedure:

  • The test specimen is placed on two supports in a three-point bending fixture within a universal testing machine.[14]

  • A load is applied to the center of the specimen at a specified rate.[14]

  • The load and the resulting deflection are continuously recorded until the specimen breaks or reaches a specified strain (typically 5%).[17]

Data Analysis: The load-deflection data is used to calculate the following properties:

  • Flexural Strength: The maximum stress the material can withstand in bending before it yields or breaks.[14]

  • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the initial portion of the stress-deflection curve.[14]

Specimen Preparation Specimen Preparation Conditioning Conditioning Specimen Preparation->Conditioning Three-Point Bending Test Three-Point Bending Test Conditioning->Three-Point Bending Test Data Acquisition (Load vs. Deflection) Data Acquisition (Load vs. Deflection) Three-Point Bending Test->Data Acquisition (Load vs. Deflection) Calculation of Properties Calculation of Properties Data Acquisition (Load vs. Deflection)->Calculation of Properties Flexural Strength Flexural Strength Calculation of Properties->Flexural Strength Flexural Modulus Flexural Modulus Calculation of Properties->Flexural Modulus

Figure 3. Workflow for Flexural Testing according to ASTM D790.

Conclusion

References

Gas separation performance of polyimides from different biphenyl dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Gas Separation Performance of Polyimides from Different Biphenyl Dianhydrides

This guide provides a comprehensive comparison of the gas separation performance of polyimides synthesized from various isomers of biphenyltetracarboxylic dianhydride. The selection of the dianhydride monomer is a critical factor in tailoring the microstructure and, consequently, the transport properties of polyimide membranes. This document is intended for researchers, scientists, and professionals in materials science and membrane technology, offering a consolidated resource of performance data and experimental methodologies.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them prime candidates for gas separation membrane applications.[1] The performance of these membranes, characterized by their permeability to specific gases and their selectivity for separating gas pairs, is intrinsically linked to the chemical structure of the polymer repeating unit. The choice of both the dianhydride and the diamine monomers allows for the tuning of polymer chain packing and fractional free volume (FFV), which are key determinants of gas transport properties.[1]

Biphenyltetracarboxylic dianhydride (BPDA) is a commonly used dianhydride monomer. However, its isomeric form significantly impacts the resulting polyimide's properties. The three main isomers are 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA), 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA), and 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA). The symmetric and planar structure of s-BPDA leads to efficient chain packing and lower gas permeability, while the asymmetric and contorted structures of a-BPDA and i-BPDA disrupt this packing, creating more free volume and enhancing permeability.[2][3]

This guide focuses on comparing the gas separation performance of polyimides derived from these different biphenyl dianhydride isomers, with a particular emphasis on their use with the common diamine, 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA), which is known to produce polymers with good gas separation characteristics.[2]

Data Presentation: Gas Separation Performance

The following table summarizes the gas permeability and ideal selectivity of polyimides synthesized from different biphenyl dianhydrides and 6FpDA. All permeability values are reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).

Polyimide (Dianhydride-Diamine)GasPermeability (Barrer)Selectivity (α)
s-BPDA-6FpDA CO₂9.8CO₂/CH₄: 35.0
CH₄0.28O₂/N₂: 4.6
O₂2.3
N₂0.5
a-BPDA-6FpDA CO₂--
CH₄--
O₂--
N₂--
i-BPDA-6FpDA CO₂45.3CO₂/CH₄: 41.2
CH₄1.1O₂/N₂: 4.7
O₂10.8
N₂2.3

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis of polyimides, fabrication of membranes, and measurement of gas separation performance.

Polyimide Synthesis

Polyimides are generally synthesized via a two-step polycondensation reaction or a one-step high-temperature polycondensation.

Two-Step Polycondensation (Low-Temperature Solution Polycondensation followed by Imidization):

  • Poly(amic acid) Synthesis: The diamine is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a flask equipped with a mechanical stirrer and a nitrogen inlet. The solution is cooled to 0-5 °C. An equimolar amount of the dianhydride is then added portion-wise to the stirred diamine solution. The reaction is allowed to proceed at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: A dehydrating agent, typically acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for several hours to effect the cyclodehydration to the polyimide.

  • Polymer Precipitation and Purification: The resulting polyimide solution is poured into a non-solvent, such as methanol or ethanol, to precipitate the polymer. The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent and water, and dried in a vacuum oven at an elevated temperature (e.g., 120-150 °C).

One-Step High-Temperature Solution Polycondensation:

  • The dianhydride and diamine monomers are directly reacted in a high-boiling point solvent, such as m-cresol, often with a catalyst like isoquinoline.

  • The reaction mixture is heated to a high temperature (e.g., 180-200 °C) and maintained for several hours. The water formed during the imidization reaction is removed by azeotropic distillation.

  • The polymer is then isolated by precipitation in a non-solvent, followed by washing and drying as described above. This method is particularly useful for synthesizing high molecular weight polyimides.[2]

Membrane Formation

Dense polymer membranes for gas separation testing are typically prepared by solution casting.

  • Dope Solution Preparation: The synthesized polyimide is dissolved in a suitable solvent (e.g., NMP, DMAc, or chloroform) to form a homogeneous solution with a concentration typically ranging from 5 to 20 wt%. The solution is often filtered to remove any undissolved particles.

  • Casting: The polymer solution is cast onto a clean, flat, and level glass plate using a casting knife or a doctor blade to ensure a uniform thickness.

  • Solvent Evaporation: The cast film is then heated in a controlled environment (e.g., a convection oven or a vacuum oven) to slowly evaporate the solvent. A stepwise heating program is often employed to avoid the formation of defects. For instance, the film might be held at a lower temperature (e.g., 60-80 °C) for several hours, followed by a gradual increase to a higher temperature (e.g., 200-250 °C) under vacuum to ensure complete solvent removal.

  • Membrane Peeling: After cooling to room temperature, the dried polyimide membrane is carefully peeled from the glass substrate.

Gas Permeation Measurements

The gas separation performance of the prepared membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity. The constant-volume, variable-pressure method is a common technique.

  • Membrane Mounting: A circular sample of the membrane is mounted in a permeation cell, which is then sealed to be gas-tight.

  • System Evacuation: The entire system, including the upstream and downstream volumes of the permeation cell, is evacuated to a high vacuum.

  • Gas Feed: The upstream side of the membrane is pressurized with a pure gas at a constant pressure.

  • Permeate Pressure Measurement: The pressure increase in the downstream (permeate) side, which has a known volume, is monitored over time using a pressure transducer.

  • Permeability Calculation: The gas permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) in the downstream volume using the following equation:

    P = (V * l * (dp/dt)) / (A * T * p_upstream)

    where:

    • V is the downstream volume

    • l is the membrane thickness

    • A is the effective membrane area

    • T is the absolute temperature

    • p_upstream is the upstream pressure

  • Ideal Selectivity Calculation: The ideal selectivity (α_A/B) for a pair of gases A and B is calculated as the ratio of their individual permeability coefficients:

    α_A/B = P_A / P_B

Mandatory Visualization

G cluster_0 Biphenyl Dianhydride Isomer cluster_1 Polymer Chain Packing cluster_2 Gas Separation Performance s_BPDA s-BPDA (Symmetric, Planar) HighPacking Efficient Chain Packing (Low Fractional Free Volume) s_BPDA->HighPacking a_BPDA a-BPDA (Asymmetric, Non-planar) LowPacking Inefficient Chain Packing (High Fractional Free Volume) a_BPDA->LowPacking i_BPDA i-BPDA (Contorted, Non-planar) i_BPDA->LowPacking LowPermeability Low Permeability High Selectivity HighPacking->LowPermeability HighPermeability High Permeability Moderate Selectivity LowPacking->HighPermeability

Caption: Influence of biphenyl dianhydride isomer structure on polyimide properties.

G cluster_0 Polymer Synthesis cluster_1 Membrane Fabrication cluster_2 Gas Separation Testing Monomers Dianhydride and Diamine Monomers Polycondensation Polycondensation (e.g., Two-step or One-step method) Monomers->Polycondensation Polyimide Polyimide Polymer Polycondensation->Polyimide SolutionPrep Dope Solution Preparation Polyimide->SolutionPrep Casting Solution Casting SolutionPrep->Casting Drying Solvent Evaporation and Drying Casting->Drying Membrane Dense Polyimide Membrane Drying->Membrane Mounting Membrane Mounting in Permeation Cell Membrane->Mounting Testing Gas Permeation Measurement (Constant-volume, Variable-pressure) Mounting->Testing DataAnalysis Permeability and Selectivity Calculation Testing->DataAnalysis Results Gas Separation Performance Data DataAnalysis->Results

Caption: General experimental workflow for polyimide gas separation membrane development.

References

A Comparative Guide to Suzuki and Grignard Reactions for the Synthesis of Functionalized Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized biphenyls is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility and effectiveness. This guide provides an objective, data-driven comparison between two prominent methods: the Suzuki-Miyaura coupling and the Grignard-based Kumada-Corriu coupling.

Introduction to the Cross-Coupling Reactions

The formation of a carbon-carbon bond between two aromatic rings is a critical transformation. The Suzuki-Miyaura reaction , developed by Akira Suzuki and his colleagues, utilizes an organoboron reagent (like a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base.[1][2] It is celebrated for its mild conditions and exceptional functional group tolerance.[3]

The Kumada-Corriu coupling , often referred to as the Grignard cross-coupling, is an earlier method that employs a Grignard reagent (an organomagnesium halide) to couple with an organohalide, catalyzed by nickel or palladium complexes.[4][5] While powerful, the high reactivity and basicity of the Grignard reagent impose significant limitations on the substrate scope.[6]

Reaction Mechanisms

Both reactions proceed through a catalytic cycle involving a palladium (or nickel) catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination to form the biphenyl product and regenerate the active catalyst.[2][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OR)₂ + Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Biphenyl Product) ArPd(II)Ar'L2->Ar-Ar' Grignard_Mechanism cluster_cycle Catalytic Cycle M(0)L2 Pd(0) or Ni(0) L₂ ArM(II)XL2 Ar-M(II)-X L₂ M(0)L2->ArM(II)XL2 Oxidative Addition (Ar-X) ArM(II)Ar'L2 Ar-M(II)-Ar' L₂ ArM(II)XL2->ArM(II)Ar'L2 Transmetalation (Ar'-MgX) ArM(II)Ar'L2->M(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Biphenyl Product) ArM(II)Ar'L2->Ar-Ar' Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromoanisole, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a flask. B Add toluene and water. A->B C Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Cool to room temperature. Dilute with ethyl acetate. D->E F Wash with water and brine. Dry over Na₂SO₄. E->F G Concentrate under reduced pressure. F->G H Purify by column chromatography (silica gel). G->H Grignard_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To an oven-dried flask with 4-bromotoluene and Ni(dppp)Cl₂ under argon... B ...slowly add phenylmagnesium bromide (in THF) at 0 °C. A->B C Allow the mixture to warm to room temperature. B->C D Stir for 4 hours. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Quench the reaction by slow addition of dilute HCl at 0 °C. E->F G Extract with diethyl ether. F->G H Wash with saturated NaHCO₃ and brine. Dry over MgSO₄. G->H I Concentrate and purify by column chromatography. H->I

References

The Biphenyl Moiety's Influence on Polymer Glass Transition Temperature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount. The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter influencing a material's processing and application. This guide provides a comprehensive comparison of how the incorporation of a biphenyl moiety into various polymer backbones affects their Tg, supported by experimental data.

The introduction of a rigid biphenyl unit into a polymer chain generally leads to a significant increase in its glass transition temperature. This phenomenon is primarily attributed to the increased rotational energy barrier and steric hindrance imposed by the bulky and planar biphenyl group, which restricts the segmental motion of the polymer chains. The extent of this effect, however, is dependent on the polymer type, the substitution pattern of the biphenyl unit, and the overall architecture of the macromolecule.

Comparative Analysis of Glass Transition Temperatures

The following tables summarize the experimentally determined glass transition temperatures for various classes of polymers, comparing analogous structures with and without the biphenyl moiety.

Polyimides

Polyimides are renowned for their exceptional thermal stability, and the inclusion of a biphenyl moiety can further enhance this property. The data below illustrates the impact of biphenyl-containing diamines and dianhydrides on the Tg of polyimides.

Polymer Structure (without Biphenyl Moiety)Tg (°C)Polymer Structure (with Biphenyl Moiety)Tg (°C)Reference
Polyimide from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA)302[1]Polyimide from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-oxydianiline (ODA)290[1][1]
Polyimide from benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) and 4,4'-oxydianiline (ODA)276[1]Polyimide from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and p-phenylenediamine (PDA)>284[2]

Note: The isomerism of the biphenyl unit significantly impacts Tg. For instance, polyimides derived from the more contorted 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA) tend to exhibit higher glass transition temperatures compared to those from the more linear 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) due to restricted chain packing.

Polyamides

In aromatic polyamides, the incorporation of the rigid biphenyl unit into the polymer backbone restricts chain rotation, leading to a higher glass transition temperature.

Polymer Structure (without Biphenyl Moiety)Tg (°C)Polymer Structure (with Biphenyl Moiety)Tg (°C)Reference
Poly(m-phenylene isophthalamide)~267Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl and various aromatic diamines210-261[3]
Polyesters

The introduction of a biphenyl group in the diacid or diol monomer of a polyester disrupts the chain packing and hinders segmental motion, resulting in a notable increase in Tg.

Polymer Structure (without Biphenyl Moiety)Tg (°C)Polymer Structure (with Biphenyl Moiety)Tg (°C)Reference
Poly(ethylene terephthalate) (PET)67-81Copolyester of PET and 4'-hydroxy-biphenyl-4-carboxylic acid (80 mol%)~100[4]
Poly(butylene terephthalate) (PBT)22-65Fully aromatic polyester from biphenyl-3,4'-dicarboxylic acid and hydroquinone190[5]
Other Polymers

The stiffening effect of the biphenyl moiety is also observed in other polymer systems, such as polyurethanes and epoxy resins.

Polymer TypeStructure without Biphenyl MoietyTg (°C)Structure with Biphenyl MoietyTg (°C)Reference
Polyurethane Based on MDI and 1,4-butanediolVariesContaining 4,4'-Bis(2-hydroxyhexoxy)biphenyl160-190 (nematic range)[3]
Epoxy Resin Diglycidyl ether of bisphenol A (DGEBA) cured with TETA~98.3Tetramethyl biphenyl epoxy resin cured with p-phenylenediamine (PDA)~168.4[6]

Experimental Protocols

The glass transition temperatures cited in this guide are typically determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to determine the Tg of polymers.[7] The method involves heating a small sample at a constant rate and measuring the difference in heat flow between the sample and a reference.[8] The glass transition is observed as a step-like change in the heat flow curve.

Typical Experimental Parameters:

  • Instrument: Differential Scanning Calorimeter

  • Sample Weight: 5-10 mg[9]

  • Heating Rate: 10 to 20 °C/min[2]

  • Atmosphere: Inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Procedure: The sample is typically subjected to a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample, and the Tg is determined from the second heating scan.[8]

  • ASTM Standards: ASTM D3418, ASTM E1356[8]

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers by measuring the mechanical response of a material as a function of temperature and frequency of an applied oscillatory stress.[10] The glass transition is associated with a sharp drop in the storage modulus (E') and a peak in the loss modulus (E'') or the tan delta curve.[10]

Typical Experimental Parameters:

  • Instrument: Dynamic Mechanical Analyzer

  • Sample Geometry: Rectangular bar or film

  • Mode: Tension, single-cantilever, or three-point bending[11]

  • Frequency: Typically 1 Hz[11]

  • Heating Rate: 3 to 5 °C/min[11][12]

  • Strain Amplitude: Within the linear viscoelastic region of the material.

  • ASTM Standards: ASTM D7028, ASTM D4065[10][13]

Visualizing the Structure-Property Relationship

The following diagram illustrates the fundamental relationship between the incorporation of a biphenyl moiety and the resulting change in the glass transition temperature of a polymer.

G cluster_0 Polymer Modification cluster_1 Structural Effects cluster_2 Property Outcome Polymer_Backbone Flexible or Semi-Rigid Polymer Backbone Biphenyl_Moiety Introduction of Biphenyl Moiety Polymer_Backbone->Biphenyl_Moiety Polymerization Increased_Rigidity Increased Chain Rigidity and Steric Hindrance Biphenyl_Moiety->Increased_Rigidity Leads to Restricted_Motion Restricted Segmental Chain Motion Increased_Rigidity->Restricted_Motion Higher_Tg Higher Glass Transition Temperature (Tg) Restricted_Motion->Higher_Tg Results in

Caption: Effect of Biphenyl Moiety on Polymer Tg.

Conclusion

The incorporation of a biphenyl moiety is a highly effective strategy for increasing the glass transition temperature of a wide range of polymers. The inherent rigidity and steric bulk of the biphenyl unit effectively restrict the mobility of polymer chains, leading to materials with enhanced thermal stability. This guide provides a comparative overview and the necessary experimental context for researchers and scientists to understand and leverage this important structure-property relationship in the design and development of high-performance polymeric materials. The provided data and protocols serve as a valuable resource for predicting and tailoring the thermal properties of polymers for specific applications.

References

Performance Benchmark: 4,4'-Bis(hydroxymethyl)biphenyl-based Liquid Crystals vs. Industry Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic landscape of materials science, the selection of liquid crystalline compounds is a critical factor influencing the performance of advanced optical and therapeutic systems. This guide provides a comprehensive performance benchmark of liquid crystals based on the 4,4'-Bis(hydroxymethyl)biphenyl core structure against the well-established industry standard, 4-cyano-4'-pentylbiphenyl (5CB). This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Liquid crystals derived from the biphenyl scaffold have long been a cornerstone in the development of advanced materials due to their inherent rigidity and anisotropic properties. While this compound offers a versatile platform for the synthesis of novel calamitic and polymeric liquid crystals, its performance characteristics must be rigorously evaluated against established benchmarks. This guide reveals that while biphenyl-diol-based polyesters can exhibit exceptionally high thermal stability, their processing and electro-optical properties may differ significantly from monomeric liquid crystals like 5CB, which remains a benchmark for low-temperature applications requiring fast switching times.

Performance Comparison

The following table summarizes the key performance indicators for a representative thermotropic liquid crystalline polyester derived from a biphenyl diol (a structural analogue to this compound) and the industry-standard nematic liquid crystal, 5CB.

Performance MetricBiphenyl Diol-Based Polyester LC4-cyano-4'-pentylbiphenyl (5CB)
Clearing Point (°C) 448 - 460[1]35.3[2]
Birefringence (Δn) Data not readily available~0.18 - 0.20 (at 589 nm, 25°C)[3]
Dielectric Anisotropy (Δε) Data not readily available+11.0 to +11.5 (at 1 kHz, 25°C)[2]
Rotational Viscosity (γ₁) (mPa·s) High (typical for polymers)~22 - 38 (at 25°C)
Response Time (ms) Slow (typical for polymers)~10 - 100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Clearing Point (Nematic-to-Isotropic Phase Transition)

Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques used.[1]

  • DSC Protocol: A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The clearing point is identified as the peak temperature of the endothermic transition on the DSC thermogram corresponding to the nematic-to-isotropic phase change. A subsequent cooling scan is performed to observe the isotropic-to-nematic transition and check for thermal hysteresis.

  • POM Protocol: A small amount of the liquid crystal is placed between a glass slide and a coverslip and positioned on a temperature-controlled hot stage of a polarizing microscope. The sample is observed between crossed polarizers while slowly heating. The nematic phase will appear as a textured, birefringent fluid. The clearing point is the temperature at which the entire field of view becomes dark (isotropic).

Measurement of Birefringence (Optical Anisotropy)

Methodology: The birefringence (Δn = nₑ - nₒ), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is typically measured using an Abbe refractometer or a spectrophotometer-based interference method.

  • Abbe Refractometer Protocol: A thin, uniformly aligned film of the liquid crystal is created on the prism surface of the Abbe refractometer. For a planar alignment, the director of the liquid crystal is parallel to the prism surface. By rotating the polarizer, the refractive indices parallel (nₑ) and perpendicular (nₒ) to the director can be measured at a specific wavelength (e.g., 589 nm).

  • Interference Method Protocol: The liquid crystal is introduced into a cell with a known thickness and transparent electrodes. The cell is placed between crossed polarizers in a spectrophotometer. The transmission spectrum is recorded, and the birefringence is calculated from the wavelength-dependent interference fringes.

Determination of Dielectric Anisotropy

Methodology: The dielectric anisotropy (Δε = ε∥ - ε⊥), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is measured using a capacitance bridge or an LCR meter.

  • Protocol: Two types of liquid crystal cells are used: one with planar alignment and one with homeotropic alignment. The capacitance of each cell is measured at a specific frequency (typically 1 kHz). For the planar cell, the initial measurement gives ε⊥. A sufficiently high voltage is then applied to align the molecules perpendicular to the substrates, and the capacitance is measured again to determine ε∥. For the homeotropic cell, the initial measurement gives ε∥.

Measurement of Rotational Viscosity and Response Time

Methodology: Rotational viscosity (γ₁) is a key parameter influencing the switching speed (response time) of a liquid crystal. It can be determined by various methods, including transient current measurements and electro-optical response time analysis.

  • Electro-Optical Response Time Protocol: A liquid crystal cell is placed between crossed polarizers and subjected to a square-wave voltage pulse. The rise time (τ_on) and decay time (τ_off) of the optical transmittance are measured using a photodetector and an oscilloscope. The rotational viscosity can then be calculated from these response times, the cell gap, and the elastic constants of the liquid crystal.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures used to benchmark the performance of liquid crystals.

Experimental_Workflow cluster_synthesis Material Synthesis & Preparation cluster_characterization Performance Characterization cluster_data Data Analysis & Comparison Synthesis Synthesis of LC Material Purification Purification Synthesis->Purification Cell_Fabrication LC Cell Fabrication Purification->Cell_Fabrication Alignment_Layer Alignment Layer Coating Cell_Fabrication->Alignment_Layer Cell_Assembly Cell Assembly & Filling Alignment_Layer->Cell_Assembly DSC_POM DSC & POM Analysis Cell_Assembly->DSC_POM Birefringence Birefringence Measurement Cell_Assembly->Birefringence Dielectric Dielectric Spectroscopy Cell_Assembly->Dielectric Viscosity_Response Viscosity & Response Time Cell_Assembly->Viscosity_Response Data_Acquisition Data Acquisition DSC_POM->Data_Acquisition Birefringence->Data_Acquisition Dielectric->Data_Acquisition Viscosity_Response->Data_Acquisition Parameter_Calculation Parameter Calculation Data_Acquisition->Parameter_Calculation Comparison Comparative Analysis Parameter_Calculation->Comparison

Caption: Experimental workflow for liquid crystal performance benchmarking.

Signaling Pathway of Electro-Optical Switching

The following diagram illustrates the simplified signaling pathway of a nematic liquid crystal in response to an external electric field, which is the fundamental principle behind many liquid crystal display technologies.

Electro_Optical_Switching E_Field Electric Field (E) LC_Molecule LC Molecule (Positive Δε) E_Field->LC_Molecule applies torque Reorientation Molecular Reorientation LC_Molecule->Reorientation aligns with E Birefringence_Change Change in Effective Birefringence Reorientation->Birefringence_Change Light_Modulation Light Modulation (Transmission/Blocking) Birefringence_Change->Light_Modulation

Caption: Electro-optical switching mechanism in a nematic liquid crystal.

References

A Comparative Analysis of the Tribological Performance of Biphenyl and Bisphenol A Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and engineering, this guide offers an objective comparison of the tribological behavior of biphenyl epoxy resins and traditional bisphenol A (BPA) epoxy resins. This analysis is supported by experimental data to highlight the distinct performance characteristics of each resin type.

The selection of an appropriate epoxy resin is critical for applications where low friction and high wear resistance are paramount. Biphenyl epoxy resins are emerging as a promising alternative to conventional BPA-based epoxies, offering unique properties due to their molecular structure. This guide provides a detailed comparison of their tribological performance, synthesis, and testing methodologies.

Quantitative Tribological Data

The following tables summarize the key tribological data for a shape memory biphenyl epoxy resin (BPEP) and a standard Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. It is important to note that the experimental conditions for the two resins were not identical, and these differences are detailed in the experimental protocols section.

Table 1: Tribological Properties of Shape Memory Biphenyl Epoxy Resin (BPEP)

Temperature (°C)Coefficient of Friction (COF)Wear Rate (x 10⁻⁵ mm³/N·m)
250.100 ± 0.0151.27
700.131 ± 0.012-
900.165 ± 0.015-
1100.1756.94

Data sourced from a study on the thermal tunable tribological behavior of shape memory biphenyl epoxy resin.[1]

Table 2: Tribological Properties of Bisphenol A (DGEBA) Epoxy Resin Coating (Unfilled, Dry Conditions)

Temperature (°C)Average Coefficient of Friction (COF)
250.11324
1500.32231

Data sourced from a study on the effect of temperature on the friction behavior of epoxy resin composite coatings.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the resins and the tribological testing are provided below.

Synthesis of Shape Memory Biphenyl Epoxy Resin (BPEP)

The synthesis of BPEP involves a two-step process:

  • Monomer Synthesis: The epoxy monomer, diglycidyl ether of biphenyl (DGEBP), is synthesized through a substitution reaction between 4,4′-dihydroxybiphenyl and epichlorohydrin, catalyzed by NaOH.[1]

  • Curing: The BPEP is prepared by a photocuring-assisted amine thermal curing method. DGEBP as the epoxy monomer is mixed with m-xylylenediamine (M-XDA) as the curing agent. The mixture is first exposed to a high-pressure mercury lamp for 15 minutes and then dried in a vacuum oven at 55°C for 48 hours.[1]

Preparation of Bisphenol A (DGEBA) Epoxy Resin Samples

Several methods can be used for the preparation of DGEBA epoxy resins:

  • Solvent Method: Bisphenol A and epichlorohydrin are dissolved in an organic solvent. An aqueous solution of NaOH is then added dropwise at 50-75°C to initiate the reaction. The product is then extracted, washed, and the solvent is removed.

  • Water Washing Method: Bisphenol A is first dissolved in a 10% NaOH aqueous solution. Epichlorohydrin is then added to initiate the reaction. After the reaction, the upper alkaline water layer is removed, and the resin is washed repeatedly with boiling water to remove residual alkali and salts before dehydration.

Tribological Testing: Ball-on-Disk Method

The tribological properties of the epoxy resins were characterized using a ball-on-disk tribometer.

  • BPEP Testing:

    • Apparatus: A ball-on-disk tribometer was used.

    • Counterpart: A GCr15 (AISI 52100) steel ball with a diameter of 3 mm was used as the friction counterpart.[1]

    • Test Conditions: The tests were conducted at various temperatures ranging from 25°C to 110°C.[1]

  • DGEBA Testing:

    • Apparatus: A pin-on-disk setup was used.

    • Sample Preparation: The DGEBA epoxy resin was coated on a steel substrate.[2]

    • Test Conditions: The coefficient of friction was examined at different temperatures under dry sliding conditions.[2]

Visualizing the Processes

To better understand the experimental workflows, the following diagrams have been generated using Graphviz.

Synthesis_of_Biphenyl_Epoxy_Resin cluster_monomer Monomer Synthesis cluster_curing Curing Process 4,4'-dihydroxybiphenyl 4,4'-dihydroxybiphenyl Substitution Reaction Substitution Reaction 4,4'-dihydroxybiphenyl->Substitution Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Substitution Reaction NaOH (catalyst) NaOH (catalyst) NaOH (catalyst)->Substitution Reaction DGEBP Monomer DGEBP Monomer Substitution Reaction->DGEBP Monomer Photocuring Photocuring DGEBP Monomer->Photocuring M-XDA (curing agent) M-XDA (curing agent) M-XDA (curing agent)->Photocuring Thermal Curing Thermal Curing Photocuring->Thermal Curing BPEP Resin BPEP Resin Thermal Curing->BPEP Resin

Caption: Synthesis workflow for Shape Memory Biphenyl Epoxy Resin (BPEP).

Tribological_Testing_Workflow Sample Preparation Sample Preparation Ball-on-Disk Tribometer Setup Ball-on-Disk Tribometer Setup Sample Preparation->Ball-on-Disk Tribometer Setup Set Test Parameters Set Test Parameters (Load, Speed, Temperature) Ball-on-Disk Tribometer Setup->Set Test Parameters Run Tribological Test Run Tribological Test Set Test Parameters->Run Tribological Test Data Acquisition Data Acquisition (Friction Force, Wear Depth) Run Tribological Test->Data Acquisition Data Analysis Calculate COF & Wear Rate Data Acquisition->Data Analysis Results Results Data Analysis->Results

Caption: General workflow for ball-on-disk tribological testing.

Comparative Discussion

The data presented suggests that at room temperature (25°C), both the shape memory biphenyl epoxy resin (BPEP) and the bisphenol A (DGEBA) epoxy resin exhibit a similarly low coefficient of friction. However, as the temperature increases, their behaviors diverge significantly. The COF of the DGEBA resin increases more sharply with temperature compared to the BPEP. At 110°C, the BPEP maintains a relatively low COF of 0.175, whereas the DGEBA resin reaches a COF of 0.32231 at 150°C.

The unique molecular structure of the biphenyl epoxy resin, which allows for the self-assembly of polymer chains under π–π interaction, contributes to its enhanced mechanical properties and self-lubricating behavior over a wide temperature range.[1] The shape memory effect in BPEP also appears to contribute to a wear self-compensation mechanism, resulting in a low wear rate even at elevated temperatures.[1]

In contrast, traditional DGEBA epoxy resins can experience thermal degradation at higher temperatures, leading to a rougher surface and an increased coefficient of friction.[2]

Conclusion

Based on the available experimental data, biphenyl epoxy resins, particularly the shape memory variant, demonstrate superior tribological performance compared to conventional bisphenol A epoxy resins, especially at elevated temperatures. The ability of BPEP to maintain a low coefficient of friction and a low wear rate across a range of temperatures makes it a compelling candidate for applications demanding high reliability and performance under varying thermal conditions. Further research involving direct comparative studies under identical experimental conditions would be beneficial to provide a more definitive and comprehensive understanding of their relative tribological behaviors.

References

Safety Operating Guide

Proper Disposal of 4,4'-Bis(hydroxymethyl)biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 4,4'-Bis(hydroxymethyl)biphenyl, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to manage waste streams containing this compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. In the event of a spill, the solid material should be carefully swept up to avoid dust formation and placed into a designated, labeled container for disposal.

Hazard and Disposal Information Summary

All waste containing this compound must be treated as chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local, state, and federal regulations. Do not mix this waste with other waste streams unless explicitly permitted by your institution's guidelines.

Hazard Classification & HandlingDisposal Guidelines
GHS Pictogram: GHS05 (Corrosion)Waste Identification: Treat as hazardous chemical waste.
Signal Word: DangerSegregation: Do not mix with other waste streams.
Hazard Statement: H318 (Causes serious eye damage)[1][2]Containerization: Use a clearly labeled, sealed, and chemically compatible container.
Precautionary Statements: P280, P305+P351+P338Environmental Precautions: Do not let this chemical enter the environment or drains.[3][4]
Storage Class: 13 (Non-Combustible Solids)[1]Final Disposal: Dispose of contents/container to an approved waste disposal plant via a licensed contractor.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Transfer cluster_3 Final Disposal A Identify Waste Containing This compound B Segregate as Solid Chemical Waste A->B  Treat as Hazardous C Place in a Chemically Compatible, Sealed Container B->C  Prepare for Disposal D Label Container with: - Chemical Name - Hazard Warnings (e.g., 'Corrosive') - Quantity C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Consult Institutional EHS for Local Regulations E->F  Ensure Compliance G Arrange for Pickup by a Licensed Waste Management Contractor F->G H High-Temperature Incineration (Preferred Method) G->H

Caption: Disposal workflow for this compound waste.

Decontamination of Empty Containers

Containers that previously held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste.

  • Final Disposal: After triple rinsing and ensuring the label is defaced or removed, the container may be disposed of as non-hazardous waste, in accordance with your institution's specific policies.[6]

References

Essential Safety and Logistical Information for Handling 4,4'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 4,4'-Bis(hydroxymethyl)biphenyl (CAS No. 1667-12-5). Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks. This compound is known to cause serious eye damage and requires careful handling.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Activity LevelRequired PPE
Low-Hazard Activities - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
(e.g., handling sealed containers)
Moderate-Hazard Activities - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
(e.g., weighing, preparing solutions)
High-Hazard Activities - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)
(e.g., large-scale synthesis, potential for aerosolization)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Operational Plan for Safe Handling

A systematic workflow is essential to ensure safety and prevent contamination when working with this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatible materials to avoid include strong oxidizing agents.[2]

2. Engineering Controls:

  • All work should be conducted in a well-ventilated laboratory.

  • For procedures with a risk of aerosol or dust formation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][5]

3. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation within a chemical fume hood to contain any airborne particles.

  • Use anti-static weighing paper or a tared container.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

4. Handling and Experimental Work:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3][6]

  • Use non-sparking tools to prevent ignition sources.[3]

5. In Case of a Spill:

  • Evacuate the area and prevent entry.

  • Remove all sources of ignition.[3][6]

  • Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2]

  • Avoid generating dust.

  • Do not let the chemical enter drains.[2][6]

Disposal Plan

All disposable materials and waste contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste (solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Container Management:

  • Keep waste containers tightly closed when not in use.

  • Store waste containers in a designated, well-ventilated, and secondary containment area.

3. Final Disposal:

  • Dispose of all hazardous waste through a licensed hazardous waste management company.

  • Adhere to all local, state, and federal regulations for chemical waste disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures receiving Receiving and Storage ppe Don Appropriate PPE receiving->ppe handling Weighing and Solution Prep in Fume Hood ppe->handling experiment Conduct Experiment handling->experiment waste_segregation Segregate Hazardous Waste handling->waste_segregation decontamination Decontaminate Work Area experiment->decontamination Post-Experiment experiment->waste_segregation decontamination->waste_segregation disposal Dispose via Licensed Vendor waste_segregation->disposal spill Spill Response exposure First Aid for Exposure

Caption: Workflow for handling and disposal of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.